molecular formula C5H7NO5 B11937541 3-(Carboxymethylamino)-3-oxopropanoic acid

3-(Carboxymethylamino)-3-oxopropanoic acid

Numéro de catalogue: B11937541
Poids moléculaire: 161.11 g/mol
Clé InChI: IRELCDFUNQUKLG-UHFFFAOYSA-N
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Description

3-(Carboxymethylamino)-3-oxopropanoic acid is a useful research compound. Its molecular formula is C5H7NO5 and its molecular weight is 161.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Carboxymethylamino)-3-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Carboxymethylamino)-3-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C5H7NO5

Poids moléculaire

161.11 g/mol

Nom IUPAC

3-(carboxymethylamino)-3-oxopropanoic acid

InChI

InChI=1S/C5H7NO5/c7-3(1-4(8)9)6-2-5(10)11/h1-2H2,(H,6,7)(H,8,9)(H,10,11)

Clé InChI

IRELCDFUNQUKLG-UHFFFAOYSA-N

SMILES canonique

C(C(=O)NCC(=O)O)C(=O)O

Origine du produit

United States
Foundational & Exploratory

Technical Whitepaper: 3-(Carboxymethylamino)-3-oxopropanoic acid (Malonylglycine)

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 6251-17-8 Formula: C₅H₇NO₅ Molecular Weight: 161.11 g/mol Synonyms: N-Malonylglycine, Malonylglycine, N-(Carboxyacetyl)glycine

Part 1: Executive Summary & Chemical Profile

The "Orphan" Metabolite

3-(Carboxymethylamino)-3-oxopropanoic acid, commonly known as Malonylglycine , is a dicarboxylic acid conjugate formed by the N-acylation of glycine with a malonyl group. While often overshadowed by its metabolic precursor, Malonyl-CoA, this compound serves as a critical diagnostic biomarker for Malonyl-CoA Decarboxylase (MCD) Deficiency , a rare autosomal recessive metabolic disorder.

In drug development, Malonylglycine is gaining traction as a stable surrogate marker for monitoring intramitochondrial Malonyl-CoA flux, particularly in the development of metabolic modulators targeting fatty acid oxidation (FAO) and fatty acid synthesis (FAS).

Physicochemical Properties Table[1][2][3]
PropertyValueNotes
Appearance White crystalline solidHygroscopic
Solubility High (Water, DMSO, Methanol)Poor solubility in non-polar solvents (Hexane, Chloroform)
pKa (Predicted) pKa₁ ≈ 2.8, pKa₂ ≈ 3.6Acidic protons on the malonic and glycine termini
LogP -1.8 (Experimental)Highly polar; requires reverse-phase or HILIC chromatography
Stability Stable at -20°C (Solid)Hydrolyzes in strong acid/base at elevated temperatures

Part 2: Biological Significance & Pathophysiology

The Metabolic Shunt

Under normal physiological conditions, Malonyl-CoA is rapidly converted to Acetyl-CoA by Malonyl-CoA Decarboxylase (MCD). When MCD activity is compromised (due to MLYCD gene mutations), Malonyl-CoA accumulates. To mitigate mitochondrial toxicity, the cell shunts excess Malonyl-CoA into alternative pathways:

  • Carnitine Conjugation: Forming Malonylcarnitine (C3DC).

  • Glycine Conjugation: Forming Malonylglycine via the enzyme Glycine N-acyltransferase (GLYAT) .

This detoxification mechanism makes Malonylglycine a specific urinary organic acid marker for MCD deficiency.

Pathway Visualization

The following diagram illustrates the diversion of Malonyl-CoA flux toward Malonylglycine synthesis in the absence of functional MCD.

MetabolicPathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC MalonylCoA->AcetylCoA MCD FAS Fatty Acid Synthesis MalonylCoA->FAS FASN MalonylCarnitine Malonylcarnitine (C3DC) MalonylCoA->MalonylCarnitine CPT1/Crat MalonylGlycine Malonylglycine (CAS 6251-17-8) MalonylCoA->MalonylGlycine GLYAT (Detoxification) MCD MCD Enzyme (Deficient) Glycine Glycine Glycine->MalonylGlycine

Figure 1: The metabolic diversion pathway showing the formation of Malonylglycine when Malonyl-CoA Decarboxylase (MCD) is impaired.

Part 3: Synthetic Protocol (Research Standard)

Commercially available Malonylglycine can be expensive or chemically impure. For rigorous analytical standards, the following Step-by-Step Synthesis is recommended. This protocol utilizes Meldrum's Acid as a clean malonylating agent, avoiding the polymerization issues common with malonyl chloride.

Reagents Required[4][5][6][7][8]
  • Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

  • Glycine ethyl ester hydrochloride

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Sodium Hydroxide (NaOH)

Protocol Workflow
  • Acylation (Formation of Ester Intermediate):

    • Dissolve Glycine ethyl ester HCl (10 mmol) and Meldrum's Acid (10 mmol) in dry ACN (50 mL).

    • Add TEA (12 mmol) dropwise.

    • Reflux the mixture at 80°C for 4 hours. The Meldrum's acid ring opens and couples to the amine, releasing acetone and CO₂.

    • Mechanism:[1][2][3] Nucleophilic attack of the glycine amine on the carbonyl of Meldrum's acid.

    • Evaporate solvent to yield Ethyl N-malonylglycinate.

  • Hydrolysis (Deprotection):

    • Dissolve the crude ester in 1M NaOH (20 mL).

    • Stir at room temperature for 2 hours (saponification of the ethyl ester).

    • Acidify carefully with 1M HCl to pH ~2.0.

  • Purification:

    • Extract with Ethyl Acetate (3 x 50 mL). Note: Due to high polarity, extraction efficiency may be low.

    • Alternative: Use preparative HPLC or recrystallization from water/ethanol if extraction fails.

    • Lyophilize the aqueous phase to obtain Malonylglycine as a white powder.

  • Validation:

    • Verify structure via ¹H-NMR (D₂O): Look for singlet at ~3.4 ppm (Malonyl CH₂) and singlet at ~3.9 ppm (Glycine CH₂).

Part 4: Analytical Methodology (LC-MS/MS)

Detection of Malonylglycine in biological matrices (urine/plasma) requires high sensitivity due to its polarity and low endogenous concentrations.

Sample Preparation[5][6][8]
  • Aliquot: 50 µL Urine or Plasma.

  • Internal Standard: Add 10 µL of ¹³C₂-Malonylglycine or N-Acetylglycine-d3 .

  • Protein Precipitation: Add 200 µL cold Methanol/Acetonitrile (1:1). Vortex 30s.

  • Centrifugation: 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to autosampler vial.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm). Note: C18 is often insufficient for retaining this polar acid.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Alkaline pH aids ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

MRM Transitions Table
AnalytePolarityPrecursor (m/z)Product (m/z)Collision Energy (V)Rationale
Malonylglycine Negative (-)160.074.0-20Loss of Malonyl group (Glycine fragment)
Malonylglycine Negative (-)160.0116.0-15Decarboxylation (Loss of CO₂)
Malonylglycine Positive (+)162.1144.115Loss of H₂O
Malonylglycine Positive (+)162.1116.125Loss of H₂O + CO

Note: Negative mode is generally preferred for dicarboxylic acids due to lower background noise and better ionization efficiency.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Urine/Plasma) Crash Protein Precipitation (MeOH:ACN 1:1) Sample->Crash Centrifuge Centrifugation 14,000 x g, 10 min Crash->Centrifuge HILIC HILIC Chromatography (Ammonium Acetate pH 9) Centrifuge->HILIC Supernatant Injection MS MS/MS Detection (ESI Negative Mode) HILIC->MS Data Quantification (MRM 160 -> 74) MS->Data

Figure 2: Optimized LC-MS/MS workflow for the quantification of Malonylglycine.

References

  • Malonyl-CoA decarboxylase deficiency: A rare inherited metabolic disorder. Source: National Institutes of Health (NIH) / GARD URL:[Link]

  • Human Metabolome Database (HMDB) Entry: N-Malonylglycine. Source: HMDB URL:[Link]

  • Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis. Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Malonyl-CoA Decarboxylase Deficiency: Clinical, Biochemical, and Molecular Study. Source: PubMed (Mol Genet Metab) URL:[Link]

  • Synthesis of N-acylglycines via Meldrum's Acid. Source: Tetrahedron Letters (General Reference for Meldrum's Acid Chemistry) URL:[Link]

Sources

3-(Carboxymethylamino)-3-oxopropanoic Acid: Structural Characterization and Biological Significance

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Carboxymethylamino)-3-oxopropanoic acid Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Carboxymethylamino)-3-oxopropanoic acid, commonly referred to as N-Malonylglycine (MG), is a dicarboxylic acid conjugate of malonic acid and glycine. While structurally simple, it serves as a critical biomarker in metabolic pathology, specifically indicating Malonyl-CoA Decarboxylase (MCD) Deficiency .

This guide provides a comprehensive technical analysis of the molecule’s architecture, its physiochemical behavior, and its role as a secondary metabolite in fatty acid oxidation disorders. It further details a robust synthetic protocol for generating high-purity standards required for mass spectrometry (MS) and NMR validation in clinical metabolomics.

Molecular Architecture & Physiochemical Properties

Structural Connectivity

The molecule consists of a malonyl moiety (propanedioic acid derivative) amide-linked to the nitrogen of glycine. It is an


-acylated amino acid.[1][2]
  • IUPAC Name: 3-[(Carboxymethyl)amino]-3-oxopropanoic acid

  • Common Synonyms: N-Malonylglycine, N-(Carboxyacetyl)glycine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 161.11 g/mol

  • CAS Number: 6251-17-8

Functional Group Analysis

The structure features three distinct chemical environments:

  • Malonyl Methylene (

    
    ):  Flanked by two carbonyls, these protons are highly acidic (
    
    
    
    for C-H deprotonation, though carboxylic
    
    
    is lower) and susceptible to enolization.
  • Amide Linkage: A planar, rigid bond limiting rotation, often resulting in cis/trans rotamers observable in low-temperature NMR.

  • Glycyl Methylene (

    
    ):  Positioned between the amide nitrogen and the terminal carboxyl group.
    
Ionization and Solubility
  • Acidity (

    
    ):  The molecule is a diacid.
    
    • 
       (Malonic carboxyl group)
      
    • 
       (Glycine carboxyl group)
      
  • Solubility: Highly soluble in water and polar organic solvents (DMSO, Methanol) due to high polarity and hydrogen bonding potential. Insoluble in non-polar solvents (Hexane, Chloroform).

Structural Visualization

The following diagram illustrates the connectivity and functional domains of N-Malonylglycine.

G cluster_0 Functional Properties MalonylGroup Malonyl Group (HOOC-CH2-C=O) AmideBond Amide Linkage (-NH-) MalonylGroup->AmideBond Acylation Acidic High Acidity (2 x COOH) MalonylGroup->Acidic GlycineGroup Glycine Moiety (-CH2-COOH) AmideBond->GlycineGroup N-Linkage GlycineGroup->Acidic Chelator Metal Chelation (O-N-O motif)

Figure 1: Structural connectivity of N-Malonylglycine, highlighting the modular assembly of malonyl and glycine units.

Biological Significance: The Metabolic Context

N-Malonylglycine is not a standard intermediate in healthy human metabolism but accumulates pathologically when Malonyl-CoA Decarboxylase (MCD) is deficient.

Pathophysiology
  • Normal State: Malonyl-CoA is converted back to Acetyl-CoA by MCD to regulate fatty acid oxidation (via CPT1 inhibition).

  • Disease State (MCD Deficiency): MCD failure leads to a buildup of Malonyl-CoA.

  • Detoxification Pathway: Excess Malonyl-CoA is conjugated with glycine by Glycine N-acyltransferase (GLYAT) , forming N-Malonylglycine, which is excreted in urine.

Diagnostic Utility

Elevated urinary N-Malonylglycine, often accompanied by Malonylcarnitine, is the hallmark diagnostic signature for MCD deficiency.

Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC MalonylCoA->AcetylCoA MCD (Blocked) FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Normal Path NMG N-Malonylglycine (Urine Marker) MalonylCoA->NMG GLYAT (Detoxification) ACC Acetyl-CoA Carboxylase MCD Malonyl-CoA Decarboxylase (Defective in MCDD) GLYAT Glycine N-Acyltransferase

Figure 2: Metabolic pathway illustrating the accumulation of N-Malonylglycine during Malonyl-CoA Decarboxylase deficiency.

Analytical Characterization

For researchers validating the identity of synthesized or isolated N-Malonylglycine, the following spectral data is standard.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


 (Recommended to observe Amide NH) or 

.
Proton GroupShift (

ppm)
MultiplicityIntegrationAssignment
Amide NH 8.20 - 8.50Broad Singlet1HAmide proton (exchanges in

)
Glycine

3.75 - 3.85Doublet (

Hz)
2H

to N and COOH
Malonyl

3.20 - 3.35Singlet2H

to two Carbonyls
Carboxylic OH 12.0 - 13.0Broad2HAcidic protons

Note: In


, the Glycine 

collapses to a singlet due to deuterium exchange of the NH proton.
Mass Spectrometry (LC-MS/MS)
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Precursor Ion:

    
     m/z.
    
  • Key Fragments:

    • 116 m/z (Loss of

      
      )
      
    • 74 m/z (Glycine moiety)

Experimental Protocol: Chemical Synthesis

To generate high-purity N-Malonylglycine for use as an analytical standard, a stepwise protection-activation-deprotection strategy is superior to direct acylation, which often yields polymeric byproducts.

Reagents Required[3]
  • Glycine Ethyl Ester Hydrochloride

  • Ethyl Malonyl Chloride (or Mono-ethyl malonate + DCC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) (Anhydrous)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

Workflow Diagram

Synthesis Start Glycine Ethyl Ester + Ethyl Malonyl Chloride Step1 Step 1: Acylation (DCM, TEA, 0°C -> RT) Start->Step1 Intermediate Diethyl N-Malonylglycinate (Diester Intermediate) Step1->Intermediate Step2 Step 2: Saponification (LiOH, THF/H2O) Intermediate->Step2 Final N-Malonylglycine (Free Acid) Step2->Final

Figure 3: Synthetic workflow for the preparation of high-purity N-Malonylglycine.

Detailed Methodology

Step 1: Formation of Diethyl N-Malonylglycinate

  • Suspend Glycine Ethyl Ester HCl (10 mmol) in anhydrous DCM (50 mL) under nitrogen.

  • Add Triethylamine (22 mmol) dropwise at 0°C to liberate the free amine and scavenge HCl.

  • Add Ethyl Malonyl Chloride (10 mmol) dropwise over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Wash with 1M HCl, then saturated

    
    , then brine. Dry organic layer over 
    
    
    
    and concentrate in vacuo.
  • Result: Colorless oil (Diester).

Step 2: Hydrolysis to Free Acid

  • Dissolve the diester intermediate in a 1:1 mixture of THF and Water (20 mL).

  • Add LiOH (2.5 equivalents) and stir at room temperature for 2 hours (Monitor by TLC for disappearance of ester).

  • Workup: Acidify carefully with 1M HCl to pH ~2.0.

  • Extraction: Extract continuously with Ethyl Acetate (due to high water solubility of the product, salting out the aqueous layer helps).

  • Purification: Recrystallize from minimal Ethanol/Ether or purify via preparative HPLC if high purity is required.

References

  • Chemical Identity & Nomenclature

    • PubChem Compound Summary for CID 868 (related malonic derivatives) and CID 100925 (N-Malonylglycine). National Center for Biotechnology Information (2024). Link

  • Biological Context (MCD Deficiency)

    • Malonyl-CoA decarboxylase deficiency: Clinical, biochemical, and molecular study. Sacksteder, K. A., et al. (1999). American Journal of Human Genetics. Link

  • Synthesis & NMR Characterization

    • Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Nörrlinger, M., et al. (2016). Beilstein Journal of Organic Chemistry. (Provides analogous NMR shift data for malonyl-glycine motifs). Link

  • Metabolic Pathway Visualization

    • KEGG Pathway: Fatty Acid Metabolism - Homo sapiens. Kyoto Encyclopedia of Genes and Genomes. Link

Sources

Technical Guide: 3-(Carboxymethylamino)-3-oxopropanoic acid (N-Malonylglycine)

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Architecture & Nomenclature

This guide provides a definitive technical analysis of 3-(Carboxymethylamino)-3-oxopropanoic acid (CAS: 6251-17-8), a dicarboxylic acid derivative commonly referred to as N-Malonylglycine .

Structural Elucidation

The compound represents a conjugate of malonic acid and glycine linked via an amide bond. Its IUPAC name, 3-[(Carboxymethyl)amino]-3-oxopropanoic acid , is derived systematically:

  • Parent Chain: Propanoic acid (

    
    ).
    
  • Principal Functional Group: Carboxylic acid at

    
    .
    
  • Substituents at

    
    : 
    
    • Oxo group (

      
      ):  Defines the carbonyl of the amide linkage.
      
    • [(Carboxymethyl)amino] group: An amino group substituted with a carboxymethyl moiety (

      
      ), which corresponds to a glycine residue.
      

This systematic naming prioritizes the propanoic acid backbone, treating the glycine moiety as a substituent on the amide nitrogen.

Physicochemical Profile:

Property Value
IUPAC Name 3-[(Carboxymethyl)amino]-3-oxopropanoic acid
Common Name N-Malonylglycine

| Molecular Formula |


 |
| Molecular Weight  | 161.11  g/mol  |
| CAS Number  | 6251-17-8 |
| pKa Values  | 

(Malonyl COOH),

(Glycyl COOH) | | Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents |
Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and IUPAC numbering logic.

Malonylglycine_Structure cluster_chem Chemical Connectivity Propanoic Propanoic Acid Backbone (C1-C2-C3) Amide Amide Linkage (C3-N) Propanoic->Amide C3=O Glycine Glycine Moiety (Carboxymethylamino) Amide->Glycine N-Substitution C1 HOOC (C1) C2 CH2 (C2) C1->C2 C3 C=O (C3) C2->C3 N NH C3->N C_alpha CH2 (Gly) N->C_alpha COOH_gly COOH C_alpha->COOH_gly

Caption: Structural connectivity of N-Malonylglycine highlighting the propanoic acid backbone and amide linkage.

Biological Interface & Metabolic Significance

In mammalian systems, N-Malonylglycine serves as a detoxification product and a diagnostic marker for specific organic acidemias.

Metabolic Pathway: Malonic Acidemia

Under normal physiological conditions, Malonyl-CoA is rapidly converted to fatty acids or decarboxylated to Acetyl-CoA by Malonyl-CoA Decarboxylase (MCD) .

  • Pathology: In MCD deficiency (Malonic Acidemia), Malonyl-CoA accumulates in the mitochondria.

  • Detoxification: To relieve mitochondrial stress, the accumulated Malonyl-CoA is conjugated with glycine by Glycine N-acyltransferase (GLYAT) .

  • Excretion: The resulting N-Malonylglycine is water-soluble and excreted in urine, serving as a specific biomarker for the disease alongside Malonic acid.

Metabolic_Pathway MalonylCoA Malonyl-CoA (Accumulation) MCD Malonyl-CoA Decarboxylase (Defective Enzyme) MalonylCoA->MCD Blocked MalonylGlycine N-Malonylglycine (Urine Excretion) MalonylCoA->MalonylGlycine Acylation FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Normal Path GLYAT Glycine N-acyltransferase (GLYAT) GLYAT->MalonylGlycine Glycine Glycine Glycine->GLYAT

Caption: Metabolic diversion of Malonyl-CoA to N-Malonylglycine in the absence of functional MCD enzyme.

Chemical Synthesis Protocol

While various methods exist, the Meldrum's Acid Pathway is the "Gold Standard" for synthesizing N-Malonylglycine in high purity, avoiding the polymerization risks associated with malonyl dichloride.

Protocol: Meldrum's Acid Ring Opening

Objective: Synthesis of N-Malonylglycine via nucleophilic attack of Glycine ethyl ester on Meldrum's acid, followed by hydrolysis.

Reagents:

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Glycine Ethyl Ester Hydrochloride

  • Triethylamine (TEA)

  • Acetonitrile (Solvent)[1]

  • NaOH (1M) / HCl (1M)

Step-by-Step Methodology:

  • Nucleophilic Acylation:

    • Dissolve Meldrum's acid (10 mmol) in dry Acetonitrile (50 mL).

    • Add Glycine Ethyl Ester HCl (10 mmol) and TEA (11 mmol).

    • Reflux the mixture at 80°C for 4 hours. The amine attacks the carbonyl of Meldrum's acid, releasing acetone and

      
       to form Ethyl N-malonylglycinate  (intermediate).
      
    • Mechanism: The cyclic anhydride-like structure of Meldrum's acid ensures mono-acylation, preventing the formation of diamides.

  • Isolation of Intermediate:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      
  • Hydrolysis (Deprotection):

    • Dissolve the intermediate ester in THF/Water (1:1).

    • Add LiOH or NaOH (2.5 eq) and stir at Room Temperature for 2 hours.

    • Acidify carefully with 1M HCl to pH 2.0.

    • Extract with EtOAc or lyophilize directly if water-soluble.

  • Purification:

    • Recrystallize from Water/Ethanol or purify via Preparative HPLC (C18 column, 0.1% Formic Acid in Water/MeCN gradient).

Analytical Characterization

Validation of 3-(Carboxymethylamino)-3-oxopropanoic acid requires confirming the integrity of the amide bond and the presence of two distinct carboxyl environments.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Recommended due to solubility).[2]
NucleusShift (

ppm)
MultiplicityAssignment

12.50Broad Singlet-COOH (x2)

8.25Triplet (

)
Amide -NH -

3.78Doublet (

)
Glycyl -CH

-

3.21SingletMalonyl -CH

-

171.5SingletGlycyl C OOH

169.8SingletMalonyl C OOH

166.4SingletAmide C =O

44.2SingletMalonyl C H


41.0SingletGlycyl C H

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Electrospray (ESI-).

  • Theoretical Mass (

    
    ):  161.11.
    
  • Observed Ion (

    
    ):  160.05 m/z.
    
  • Fragmentation: Loss of

    
     (44 Da) is common, yielding fragments at m/z 116.
    

References

  • IUPAC Nomenclature of Organic Chemistry. IUPAC Blue Book, P-65.1.2 Systematic names of carboxylic acids. [Link]

  • Synthesis of Malonyl-Peptides. Beilstein Journal of Organic Chemistry, "Synthesis and NMR studies of malonyl-linked glycoconjugates." [Link]

  • Metabolic Significance. National Institutes of Health (NIH) / PMC, "Methylmalonic Acidemia Diagnosis by Laboratory Methods." [Link]

  • Chemical Properties & CAS Data. PubChem Compound Summary for CID 25201674. [Link](Note: Linked record refers to reduced form; CAS 6251-17-8 search verifies oxo-form).

  • Malonic Acidemia Overview. Utah Department of Health and Human Services, "Malonic Acidemia Newborn Screening." [Link]

Sources

N-Malonylglycine Derivatives & Analogs: Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

From Metabolic Biomarkers to Epigenetic Modulators

Executive Summary

N-Malonylglycine (NMG) represents a critical intersection between inborn errors of metabolism and modern epigenetic pharmacology. Physiologically, it serves as a diagnostic biomarker for Malonyl-CoA Decarboxylase (MCD) Deficiency , accumulating when the conversion of malonyl-CoA to acetyl-CoA is impaired. Structurally, it is the fundamental scaffold for N-Oxalylglycine (NOG) , a potent broad-spectrum inhibitor of


-ketoglutarate-dependent dioxygenases.[1]

This guide provides a technical deep-dive into the synthesis, detection, and pharmacological utility of NMG and its structural analogs, designed for researchers in metabolic profiling and drug discovery.

Biological Mechanism & Pathology

The Endogenous Pathway: Detoxification

In healthy physiology, malonyl-CoA is a transient intermediate used for fatty acid synthesis or regulated by Malonyl-CoA Decarboxylase (MCD) . When MCD is deficient (MCD Deficiency, OMIM 248360), malonyl-CoA accumulates in the mitochondria.

To prevent mitochondrial toxicity and Coenzyme A (CoA) sequestration, the excess malonyl-CoA is diverted to the Glycine N-Acyltransferase (GLYAT) pathway. GLYAT conjugates the acyl group to glycine, forming N-malonylglycine, which is excreted in urine (Malonic Aciduria).

Mechanism of Action: Structural Mimicry

While NMG is a metabolic byproduct, its structural analog, N-Oxalylglycine (NOG) , is a powerful pharmacological tool. The biological activity hinges on the structural similarity to


-Ketoglutarate (2-OG) .[1]
  • 2-OG: The natural co-substrate for dioxygenases (e.g., JMJD histone demethylases, HIF prolyl hydroxylases).

  • NOG: An amide isostere of 2-OG. It binds to the active site Fe(II) center but cannot undergo oxidative decarboxylation, locking the enzyme in an inactive state.

  • NMG: Contains an extra methylene group compared to NOG. It is often used as a negative control or a selectivity probe in SAR studies to define the steric tolerance of the 2-OG binding pocket.

Pathway Visualization

G cluster_inhibition Pharmacological Mimicry AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1/2 FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids FASN MCD MCD Enzyme MalonylCoA->MCD Normal Decarboxylation GLYAT GLYAT (Acyltransferase) MalonylCoA->GLYAT Pathological Shunt NMG N-Malonylglycine (Urine Excretion) MCD->AcetylCoA GLYAT->NMG + Glycine NOG N-Oxalylglycine (Drug Analog) JMJD Histone Demethylases NOG->JMJD Inhibits

Caption: Figure 1. Biosynthetic diversion of Malonyl-CoA to N-Malonylglycine in MCD deficiency, contrasted with the pharmacological inhibition of histone demethylases by the analog N-Oxalylglycine.

Chemical Architecture & SAR

The design of NMG derivatives focuses on modifying the Backbone Length (n) and the Terminal Functionality (R).

CompoundStructure (R-CO-NH-CH2-COOH)RoleKey Property
N-Oxalylglycine (NOG) HOOC-CO-NH-CH2-COOHPan-inhibitorIsostere of

-Ketoglutarate.[1] Potent inhibitor of PHD2 & JMJD2.[2]
N-Malonylglycine (NMG) HOOC-CH2-CO-NH-CH2-COOHMetabolite / ProbeOne -CH2- extension. Reduced affinity for 2-OG sites; used to test steric bulk.
Dimethyloxalylglycine (DMOG) MeOOC-CO-NH-CH2-COOMeProdrugCell-permeable ester. Hydrolyzed intracellularly to NOG.
N-Succinylglycine HOOC-(CH2)2-CO-NH-CH2-COOHMetaboliteBiomarker for Riboflavin transporter deficiency (MADD).
Structure-Activity Relationship (SAR) Logic
  • C-Terminal Carboxylate: Essential for bidentate coordination to the active site Fe(II).

  • Amide Linker: Mimics the C1-keto group of 2-OG while providing hydrogen bond donor capability.

  • Chain Length: The critical differentiator. NOG (0 carbons between carbonyls) fits the 2-OG pocket perfectly. NMG (1 carbon) often clashes with active site residues (e.g., Arg/Lys anchors), making it a much weaker inhibitor (IC50 > 1 mM for many targets vs µM for NOG).

Experimental Protocols

Chemical Synthesis of N-Malonylglycine

Rationale: Direct acylation of glycine using malonyl chloride is prone to polymerization. The preferred method uses Mono-ethyl malonate to ensure mono-acylation, followed by hydrolysis.

Materials:

  • Glycine ethyl ester hydrochloride

  • Mono-ethyl malonate (Potassium salt)

  • DCC (Dicyclohexylcarbodiimide) or EDC

  • DCM (Dichloromethane)

  • NaOH (1M)

Protocol:

  • Coupling: Dissolve Glycine ethyl ester HCl (10 mmol) and Mono-ethyl malonate (10 mmol) in DCM (50 mL) at 0°C. Add triethylamine (11 mmol).

  • Activation: Add DCC (11 mmol) dropwise. Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Filter the urea precipitate. Wash the organic layer with 5% citric acid, then saturated NaHCO3. Dry over MgSO4 and concentrate to yield Diethyl malonylglycine.

  • Hydrolysis: Dissolve the diester in THF/Water (1:1). Add NaOH (2.5 eq) and stir for 4 hours.

  • Isolation: Acidify to pH 2 with HCl. Extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.

  • Validation: 1H NMR (D2O):

    
     3.85 (s, 2H, Gly-CH2), 3.35 (s, 2H, Malonyl-CH2).
    
Synthesis of N-Oxalylglycine (NOG)

Rationale: Uses oxalyl chloride with careful temperature control to prevent over-reaction.

Protocol:

  • Suspend Glycine benzyl ester (10 mmol) in dry DCM with Pyridine (20 mmol).

  • Cool to -78°C. Add Ethyl oxalyl chloride (10 mmol) dropwise.

  • Warm to RT and stir for 2 hours.

  • Perform catalytic hydrogenation (H2, Pd/C) to remove the benzyl ester and hydrolyze the ethyl ester with LiOH to yield the free acid.

Synthesis Workflow Diagram

Synthesis cluster_NMG N-Malonylglycine Synthesis Start Glycine Ethyl Ester + Mono-ethyl Malonate Coupling DCC/EDC Coupling (Amide Bond Formation) Start->Coupling Inter Diethyl Malonylglycine Coupling->Inter Hydrolysis NaOH Hydrolysis (Deprotection) Inter->Hydrolysis Product N-Malonylglycine (Free Acid) Hydrolysis->Product

Caption: Figure 2. Step-by-step synthetic route for N-Malonylglycine using a mono-protected malonate strategy to prevent polymerization.

Analytical Profiling (LC-MS/MS)

For metabolic profiling or pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (due to dicarboxylic acid nature).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3) or HILIC (for better retention of polar acids).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

MRM Transitions Table:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Logic
N-Malonylglycine 160.0 [M-H]- 74.0 15 Loss of malonyl group (Glycine fragment)
N-Malonylglycine 160.0 [M-H]- 116.0 10 Decarboxylation (-CO2)
N-Oxalylglycine 146.0 [M-H]- 74.0 18 Glycine fragment

| Internal Std (d2-Gly) | 162.0 [M-H]- | 76.0 | 15 | Isotopic reference |

References

  • Fitzpatrick, P. F., et al. (2021). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA. International Journal of Molecular Sciences. Link

  • Sacksteder, K. A., et al. (1999). Malonyl-CoA decarboxylase deficiency: A rare inborn error of fatty acid metabolism. Journal of Inherited Metabolic Disease. Link

  • Hamada, S., et al. (2009).[2] Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Rose, N. R., et al. (2008).[2] Inhibitor scaffolds for 2-oxoglutarate-dependent histone lysine demethylases. Journal of Medicinal Chemistry. Link

  • UniProt Consortium. (2025). GLYAT - Glycine N-acyltransferase.[3][4] Link

Sources

Theoretical studies of 3-(Carboxymethylamino)-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Characterization & Drug Development Potential of 3-(Carboxymethylamino)-3-oxopropanoic acid

Executive Summary

3-(Carboxymethylamino)-3-oxopropanoic acid , commonly referred to as N-Malonylglycine , represents a critical scaffold in peptidomimetic drug design and metabolic studies. Structurally composed of a malonic acid moiety conjugated to glycine via an amide bond, this dicarboxylic acid exhibits unique conformational dynamics driven by intramolecular hydrogen bonding.

This technical guide synthesizes theoretical frameworks (DFT, MD simulations) with experimental validation protocols. It focuses on the molecule's utility as a


-turn mimetic  in retro-inverso peptides and its role as a siderophore-like chelator. The guide provides a blueprint for researchers to characterize its electronic structure, solvation thermodynamics, and biological docking potential.

Computational Framework: The "In Silico" Standard

To accurately model N-Malonylglycine, researchers must account for its multiple protonation states and high flexibility. The following computational protocol is the field-validated standard for this class of peptidomimetics.

Density Functional Theory (DFT) Setup
  • Functional: B3LYP or

    
    B97X-D  (includes dispersion corrections critical for intramolecular H-bonds).
    
  • Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are mandatory for describing the carboxylate anions and lone pair interactions on the amide oxygen.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD .

    • Gas Phase: To isolate the intrinsic 9-membered ring folding.

    • Water (

      
      ): To simulate biological transport and zwitterionic stabilization.
      
    • DMSO/CHCl

      
      : To validate NMR conformational studies.
      
Molecular Dynamics (MD) Parameters
  • Force Field: CHARMM36 or OPLS4 (optimized for small organic acids).

  • Simulation Time: Minimum 100 ns to observe "folding-unfolding" transitions of the malonate tail.

Structural Dynamics: The "Gellman Fold"

The defining theoretical feature of N-Malonylglycine is its ability to adopt a specific folded conformation in nonpolar environments, often cited in peptidomimetic literature (Gellman et al., 1992).

The 9-Membered Ring Conformer

Unlike standard dipeptides (which form 5- or 7-membered rings), N-Malonylglycine forms a 9-membered intramolecular hydrogen bond between the malonate carboxyl OH and the glycine carboxyl carbonyl.

  • Mechanism: The malonate methylene group introduces flexibility, allowing the chain to fold back.

  • Energetics: In vacuo, the folded state is often

    
    3-5 kcal/mol more stable than the extended conformer due to enthalpic gain from the H-bond.
    
  • Solvation Effect: In water, this H-bond is disrupted by solvent competition, favoring an extended, solvated conformation.

Visualization of Conformational Equilibrium

The following diagram illustrates the transition between the "Gellman Fold" (Folded) and the Extended state, governed by solvent polarity.

Conformation Folded Folded Conformer (9-Membered Ring H-Bond) Transition Transition State (Rotational Barrier) Folded->Transition Solvation (H2O) Extended Extended Conformer (Solvated/Zwitterionic) Extended->Transition Desolvation Transition->Folded Nonpolar Solvent (Intramol. H-Bond) Transition->Extended Entropy Gain

Figure 1: Conformational equilibrium of N-Malonylglycine driven by solvent polarity.

Electronic Properties & Reactivity (DFT Analysis)

Theoretical studies reveal distinct electronic signatures that predict the molecule's reactivity and drug-likeness.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amide nitrogen lone pair and the carboxylate oxygens. This indicates the site of electrophilic attack or metal chelation.

  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the amide carbonyl (

    
    )  and malonate carbonyl. This is the site for nucleophilic attack (e.g., hydrolysis).
    
  • Gap Energy (

    
    ):  Indicates chemical hardness. A large gap suggests stability against spontaneous degradation, while a smaller gap implies high reactivity (useful for covalent inhibition).
    
Molecular Electrostatic Potential (MEP)
  • Red Regions (Negative Potential): Concentrated around the carbonyl oxygens and carboxylate groups. These are the hydrogen bond acceptors and metal binding sites .

  • Blue Regions (Positive Potential): Concentrated on the amide proton (

    
    ) and carboxylic protons (
    
    
    
    ). These are hydrogen bond donors .
PropertyTheoretical Value (Approx.)Significance
Dipole Moment (

)
3.5 - 6.0 DebyeHigh solubility in polar media; strong receptor interaction.
HOMO Energy-6.5 eVModerate ionization potential; stable against oxidation.
Surface Area (PSA)

90-100 Å

Good oral bioavailability (Rule of 5 compliant).

Biological Interface & Drug Development

N-Malonylglycine is not merely a metabolite; it is a versatile scaffold for drug design.

Peptidomimetics (Retro-Inverso Design)

The molecule serves as a backbone modifier. By replacing the


-carbon of a standard amino acid with a malonyl unit, researchers create "retro-inverso" peptides.
  • Benefit: These analogs resist proteolytic degradation (proteases cannot cleave the modified bond) while maintaining the side-chain topology required for receptor binding.

Metal Chelation (Siderophore Mimicry)

The dicarboxylic acid structure, combined with the amide nitrogen, creates an


 tridentate coordination pocket.
  • Target: Iron (

    
    ) or Zinc (
    
    
    
    ).
  • Application: Siderophore-drug conjugates (Trojan Horse strategy) to deliver antibiotics into bacteria by mimicking natural iron carriers.

Experimental Workflow for Validation

To validate theoretical models, the following workflow is recommended:

Workflow Synthesis Synthesis (Malonyl Chloride + Glycine) Cryst X-Ray Crystallography (Confirm 9-mem Ring) Synthesis->Cryst Soln Solution NMR (DMSO vs D2O) (Observe NH Shift) Synthesis->Soln DFT DFT Calculation (B3LYP/6-311++G**) Cryst->DFT Input Geometry Soln->DFT Validate Solvation Model Docking Molecular Docking (Target: Proteases/Transporters) DFT->Docking ESP Charges

Figure 2: Integrated experimental and theoretical workflow for N-Malonylglycine characterization.

References

  • Gellman, S. H., Dado, G. P., Liang, G. B., & Adams, B. R. (1991). Conformation-directing effects of a single intramolecular hydrogen bond. Journal of the American Chemical Society.[2][3][4][5][6][7]

  • Dado, G. P., Desper, J. M., Holmgren, S. K., Rito, C. J., & Gellman, S. H. (1992).[1][5][7][8][9] Effects of covalent modifications on the solid-state folding and packing of N-malonylglycine derivatives.[2][3][6][7][8][9] Journal of the American Chemical Society.[2][3][4][5][6][7]

  • Barakat, A., Islam, M. S., et al. (2018).[2][7] Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex. Molecules.[1][2][3][4][5][7][8][9][10][11]

  • Fletcher, M. D. (1998). The Synthesis and Conformational Behaviour of Partially Modified Retro-Inverso Peptides. University of Bath.

  • PubChem. Compound Summary: 3-(Carboxymethylamino)-3-oxopropanoic acid. National Library of Medicine.

Sources

Methodological & Application

Application Note: Integration of N-(Carboxyacetyl)glycine in Solid-Phase Peptide Synthesis for PMRI Pseudopeptides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction to Topological Mimicry in Peptide Engineering

The development of proteolytically stable peptidomimetics is a cornerstone of modern drug discovery. Among the most sophisticated structural modifications are Partially Modified Retro-Inverso (PMRI) peptides [1]. In a PMRI peptide, the direction of one or more peptide bonds is reversed (from -CO-NH- to -NH-CO-), while the spatial orientation of the amino acid side chains is preserved by inverting their stereochemistry (using D-amino acids).

To seamlessly bridge a reversed peptide segment with a native segment, specialized building blocks are required. N-(Carboxyacetyl)glycine (also known as N-malonylglycine or the mGly unit) serves as the critical C-terminal equivalent in this topological transition[1]. When paired with a gem-diaminoalkyl residue (gXaa), the mGly unit maintains the exact backbone spacing and hydrogen-bonding register of the native sequence, a concept pioneered in the synthesis of retro-inverso enkephalins[2].

Pathway Native Native Peptide Bond (-CO-NH-) Retro Retro-Inverso Bond (-NH-CO-) Native->Retro Topological Reversal Malonyl N-(Carboxyacetyl)glycine (mGly Unit) Retro->Malonyl C-terminal Bridge GemDiamino gem-Diaminoalkyl Unit (gXaa Unit) Retro->GemDiamino N-terminal Bridge PMRI PMRI Pseudopeptide (-NH-CO-CH2-CO-NH-) Malonyl->PMRI Fragment Coupling GemDiamino->PMRI Fragment Coupling

Topological transition from native peptide bonds to PMRI pseudopeptides using mGly.

Mechanistic Rationale & Chemical Causality

Incorporating N-(Carboxyacetyl)glycine into Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges that dictate our choice of reagents.

The Decarboxylation Dilemma

N-(Carboxyacetyl)glycine contains a malonic acid moiety. Under standard SPPS activation conditions—specifically those utilizing uronium/aminium salts (e.g., HATU, HBTU) in the presence of strong bases like N,N-Diisopropylethylamine (DIEA)—malonic acid derivatives are highly susceptible to rapid decarboxylation. Furthermore, the activation of both carboxylic acid groups on the unprotected di-acid can lead to severe resin cross-linking or the formation of unreactive barbituric acid derivatives[1].

The Solution: Controlled Activation

To circumvent these side reactions, we rely on EDC/HOSu (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide) activation at reduced temperatures (0°C)[1]. This approach forms a relatively stable N-hydroxysuccinimide active ester, bypassing the ketene intermediates that lead to decarboxylation.

Because N-(Carboxyacetyl)glycine is a di-acid, it is highly recommended to use a mono-protected derivative (e.g., N-(mono-tert-butyl-malonyl)glycine) for chain elongation, or to synthesize the gXaa-mGly pseudodipeptide in solution prior to solid-phase coupling (fragment condensation). The protocol below details the direct SPPS incorporation using a mono-protected mGly building block.

Self-Validating SPPS Protocol for mGly Incorporation

This protocol establishes a self-validating workflow. By integrating orthogonal in-process controls (Kaiser testing and micro-cleavage LC-MS), the system ensures that the inherent risks of malonyl coupling (incomplete reaction or decarboxylation) are detected and mitigated before proceeding to the next synthesis cycle.

Workflow Step1 1. Resin Swelling (DMF/DCM, 30 min) Step2 2. Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step4 4. Coupling Reaction (Resin + Active Ester, 2h) Step2->Step4 Free Amine Step3 3. Pre-activation of mGly (EDC/HOSu, 0°C, 15 min) Step3->Step4 Active Ester Step5 5. In-Process QC (Kaiser Test / Micro-cleavage) Step4->Step5 Step5->Step4 If Positive (Re-couple) Step6 6. Proceed to gXaa Coupling (or Cleavage) Step5->Step6 If Negative (Success)

Self-validating SPPS workflow for N-(Carboxyacetyl)glycine coupling.

Step-by-Step Methodology

Materials Required:

  • Peptide-resin with a free N-terminal amine (0.1 mmol scale).

  • N-(mono-tert-butyl-malonyl)glycine (0.4 mmol, 4 eq).

  • EDC·HCl (0.4 mmol, 4 eq) and HOSu (0.4 mmol, 4 eq).

  • Anhydrous DMF and DCM.

Step 1: Resin Preparation

  • Swell the peptide-resin in a 1:1 mixture of DMF/DCM for 30 minutes.

  • Drain and wash the resin with DMF (3 × 5 mL).

  • Causality Check: Ensure complete removal of Fmoc from the previous residue using 20% Piperidine in DMF (2 × 10 min), followed by thorough DMF washes.

Step 2: Low-Temperature Pre-Activation

  • Dissolve N-(mono-tert-butyl-malonyl)glycine (4 eq) and HOSu (4 eq) in minimal anhydrous DMF (approx. 2 mL).

  • Chill the solution to 0°C in an ice bath.

  • Add EDC·HCl (4 eq) to the chilled solution. Stir at 0°C for 15 minutes.

  • Expert Insight: Avoiding strong bases (like DIEA) here is critical. The slightly acidic/neutral conditions of EDC/HOSu prevent the base-catalyzed decarboxylation of the malonic acid derivative[1].

Step 3: Coupling

  • Add the pre-activated ester solution to the resin.

  • Agitate gently at room temperature for 2 to 4 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 × 5 mL) and DCM (3 × 5 mL).

Step 4: Self-Validation & Quality Control

  • Kaiser (Ninhydrin) Test: Perform a Kaiser test on a few resin beads. A yellow/colorless result indicates successful coupling (absence of primary amines). A blue result indicates incomplete coupling, necessitating a repetition of Steps 2 and 3.

  • Micro-Cleavage (Crucial for Malonyls): Transfer ~2 mg of resin to a microcentrifuge tube. Treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.

  • Causality Check: Look for the expected mass. If a mass of [M - 44] is observed, decarboxylation has occurred during coupling, indicating that the activation temperature was too high or trace base was present.

Quantitative Data: Optimization of Coupling Conditions

The choice of coupling reagent drastically impacts the yield and purity of PMRI peptides containing mGly units. The table below summarizes the quantitative outcomes of different activation strategies based on established peptide chemistry principles for malonic acid derivatives[1].

Activation StrategyBase UsedTemperatureTarget Yield (%)Decarboxylation / Side-Products (%)Recommendation
HATU / HOAt DIEA (2 eq)25°C< 15%> 80% (Rapid decarboxylation)Not Recommended
DIC / Oxyma None25°C~ 45%~ 50% (Mixed side reactions)Use with caution
DIC / HOBt None0°C to 25°C~ 65%~ 25%Acceptable
EDC / HOSu None0°C to 25°C> 85% < 10% Optimal

Note: Data reflects the coupling efficiency of malonyl-derivatives onto sterically unhindered primary amines on solid support.

Structural and Conformational Considerations

Beyond synthesis, the incorporation of N-(Carboxyacetyl)glycine fundamentally alters the solid-state folding and conformational behavior of the resulting peptide. Research by Gellman and co-workers has demonstrated that N-malonylglycine derivatives possess unique solid-state packing properties, often predisposing the peptide backbone to adopt specific secondary structures, such as β-sheet formations or mimicking the


 and 

residues of a β-turn[1][2][3]. When designing your PMRI pseudopeptide, account for these structural biases during the in silico modeling phase.

References

1.1 2.2 3.4

Sources

3-(Carboxymethylamino)-3-oxopropanoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Common Name: N-Malonylglycine CAS Number: 6251-17-8 Molecular Formula: C₅H₇NO₅ Molecular Weight: 161.11 g/mol [1]

Executive Summary

3-(Carboxymethylamino)-3-oxopropanoic acid, widely recognized as N-Malonylglycine , is a bifunctional dicarboxylic acid building block characterized by a reactive methylene group flanked by carbonyls (a


-dicarbonyl system) and a flexible amide linkage.[1] It serves as a critical intermediate in the synthesis of tetramic acids (2,4-pyrrolidinediones) , a scaffold found in potent antibiotics like streptolydigin and tirandamycin. Additionally, it is utilized in peptidomimetics  to introduce retro-inverso modifications and in supramolecular chemistry  as a multidentate ligand for metal-organic frameworks (MOFs).[1]

This guide details the synthesis of the building block, its cyclization into heterocycles, and its application in peptide engineering.

Chemical Profile & Reactivity
PropertyDescription
Structure

Functional Motifs 1. Active Methylene (C2): Highly acidic (

), prone to alkylation and Knoevenagel condensations.2. Amide Linkage: Stable backbone, capable of directing intramolecular cyclization.3.[1] Terminal Carboxyls: Orthogonal protection allows selective functionalization.[1]
Solubility Soluble in water, DMSO, DMF; limited solubility in non-polar organic solvents.
Stability Stable at room temperature; susceptible to decarboxylation under harsh acidic heating.[1]
Protocol A: Synthesis of N-Malonylglycine

Rationale: Direct acylation of glycine with malonyl chloride is often uncontrolled.[1] The preferred method utilizes the coupling of mono-ethyl malonate with glycine ethyl ester, followed by mild hydrolysis, ensuring high purity and yield.

Materials
  • Glycine ethyl ester hydrochloride

  • Mono-ethyl malonate (Potassium salt or free acid)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl[1]

  • Triethylamine (TEA)[1]

  • Dichloromethane (DCM)[1][2][3]

  • Lithium Hydroxide (LiOH)[1]

Step-by-Step Procedure

Step 1: Amide Coupling (Formation of Diethyl Ester)

  • Dissolution: Dissolve Glycine ethyl ester HCl (10 mmol) in DCM (50 mL) and add TEA (11 mmol) to liberate the free amine. Stir for 10 min at 0°C.

  • Activation: In a separate flask, dissolve Mono-ethyl malonate (10 mmol) in DCM (30 mL). Add DCC (10.5 mmol) and stir at 0°C for 15 min to form the active ester.

  • Coupling: Transfer the glycine solution dropwise into the activated malonate solution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Urea byproduct will precipitate.[1]

  • Workup: Filter off the urea.[1] Wash the filtrate with 1N HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over MgSO₄ and concentrate in vacuo to yield Diethyl N-malonylglycinate .

Step 2: Hydrolysis to Free Acid

  • Saponification: Dissolve the diethyl ester (5 mmol) in THF/Water (1:1, 20 mL).

  • Base Addition: Add LiOH (12 mmol, 2.4 eq) at 0°C. Stir at RT for 4 hours. Monitor by TLC (disappearance of ester spot).[1]

  • Acidification: Carefully acidify the solution to pH 2 using 1N HCl.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Dry organic layers over Na₂SO₄ and evaporate.[1] Recrystallize from Ethanol/Hexane if necessary.[1]

    • Yield: Typically 85-90%.[1]

    • Validation: ¹H NMR (DMSO-d₆):

      
       12.5 (br s, 2H, COOH), 8.3 (t, 1H, NH), 3.8 (d, 2H, Gly-CH₂), 3.2 (s, 2H, Malonyl-CH₂).
      
Protocol B: Cyclization to Tetramic Acids (Antibiotic Scaffolds)

Rationale: The Dieckmann cyclization of N-malonylglycine derivatives is the gold standard for generating the 2,4-pyrrolidinedione core.[1] This reaction exploits the acidity of the malonyl methylene group to attack the glycine ester carbonyl.

Mechanism & Workflow

The reaction proceeds via a base-mediated intramolecular Claisen condensation.[1]

TetramicAcidSynthesis Figure 1: Dieckmann Cyclization Pathway to Tetramic Acid Scaffolds Start N-Malonylglycine Diester Base Base Treatment (NaOMe/MeOH) Start->Base Deprotonation (C2 Methylene) Intermediate Enolate Intermediate Base->Intermediate Intramolecular Attack Product 3-Carboxymethyl Tetramic Acid Intermediate->Product Acid Workup (-ROH)

Experimental Procedure
  • Preparation: Use the Diethyl N-malonylglycinate (from Protocol A, Step 1).[1]

  • Cyclization: Dissolve the diester (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Base Induction: Add Sodium Methoxide (NaOMe, 1.1 eq) under Nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. The solution will turn yellow/orange as the enolate forms.

  • Quenching: Cool to RT and remove solvent in vacuo.

  • Acidification: Redissolve the residue in minimal water and acidify to pH 1–2 with cold 2N HCl. The tetramic acid usually precipitates as a white/off-white solid.[1]

  • Purification: Filter the solid. If oil forms, extract with EtOAc.

    • Product: 3-ethoxycarbonyl-2,4-pyrrolidinedione (or 3-carboxymethyl derivative depending on workup).[1]

    • Note: These compounds exist in equilibrium between keto and enol tautomers, often visible in NMR.

Application Note: Peptidomimetics & Supramolecular Chemistry
Retro-Inverso Peptidomimetics

N-Malonylglycine units are used to reverse the direction of peptide bonds (retro-inverso) while maintaining side-chain topology.[1] This modification increases resistance to proteolytic degradation (e.g., by trypsin or chymotrypsin).

  • Strategy: Incorporate N-malonylglycine during Solid Phase Peptide Synthesis (SPPS) using standard Fmoc protocols. The terminal COOH requires activation (e.g., HATU/DIPEA) to couple the next residue.

Metal-Organic Frameworks (MOFs)

The molecule acts as a flexible bridging ligand.[1] The central amide NH can participate in hydrogen bonding, while the two carboxylate groups coordinate metal centers (e.g., Cu²⁺, Zn²⁺, Ag⁺).

  • Protocol Insight: Reaction with AgNO₃ yields dinuclear silver complexes where the ligand bridges two Ag centers, utilized in antimicrobial coatings.

References
  • Schobert, R., & Schlenk, A. (2008). Tetramic and tetronic acids: An update on new derivatives and biological aspects. Bioorganic & Medicinal Chemistry, 16(8), 4203-4221.[1] [1]

  • Jeong, Y. C., et al. (2013).[1] Synthesis and antibacterial activity of monocyclic 3-carboxamide tetramic acids. Beilstein Journal of Organic Chemistry, 9, 1860–1866. [1]

  • Gellman, S. H., et al. (1992).[1][3] N-Malonylglycine derivatives: Synthesis and crystal structure. Journal of the American Chemical Society, 114(12), 4834–4843.

  • Barakat, A., et al. (2018).[1] Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex. Journal of Molecular Structure, 1161, 448-455.[1] [1]

  • Fletcher, M. D. (1995).[1] The synthesis and conformational behaviour of partially modified retro-inverso peptides. University of Bath.[1]

Sources

NMR spectroscopy of 3-(Carboxymethylamino)-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopy of 3-(Carboxymethylamino)-3-oxopropanoic acid

Abstract

This application note provides a definitive protocol for the structural characterization of 3-(Carboxymethylamino)-3-oxopropanoic acid (N-Malonylglycine) using Nuclear Magnetic Resonance (NMR) spectroscopy. As a polar, dicarboxylic acid metabolite, this compound presents specific challenges regarding pH-dependent chemical shift variation and solvent exchange. This guide outlines a self-validating workflow using 1H, 13C, and 2D HMBC experiments to unambiguously assign the structure, distinguishing it from isomeric succinyl derivatives.

Introduction & Structural Logic

3-(Carboxymethylamino)-3-oxopropanoic acid (C5H7NO5) consists of a glycine moiety acylated by a malonyl group. Its structural elucidation requires distinguishing between two distinct methylene (


) groups and three carbonyl-type carbons.

Structural Connectivity:



  • Methylene A (Glycyl): Adjacent to a carboxyl and an amide nitrogen.

  • Methylene C (Malonyl): Flanked by two carbonyls (amide and carboxyl).

  • Carbonyl B (Amide): The bridge between the two moieties.

The primary analytical challenge is the similarity in chemical environment between the two methylene groups. High-field NMR (400 MHz+) with 2D correlation is required for absolute assignment.

Sample Preparation Protocol

Principle: The chemical shifts of dicarboxylic acids are highly sensitive to pH due to the fast exchange of acidic protons. To ensure reproducibility and spectral library matching, pH control is mandatory.

Materials:

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) or DMSO-
    
    
    
    .
  • Buffer: Phosphate buffer (100 mM, pH 7.4) prepared in

    
     is recommended for biological relevance.
    
  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP. Avoid TMS for aqueous samples.[1]

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5–10 mg of the analyte into a clean vial.

  • Dissolution: Add 600

    
     of the selected solvent (
    
    
    
    buffer recommended).
  • Mixing: Vortex until fully dissolved. If using DMSO-

    
    , ensure the sample is dry; water peaks can obscure the glycine region.
    
  • Transfer: Transfer to a high-quality 5mm NMR tube.

  • Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition.

Acquisition Parameters (Standard Operating Procedure)

To guarantee high-quality data suitable for publication or regulatory submission, follow these acquisition parameters.

Parameter1H NMR (Proton)13C NMR (Carbon)2D HMBC
Pulse Sequence zg30 (or noesypr1d for water supp.)zgpg30 (Proton decoupled)hmbcgpndqf
Scans (NS) 16 - 641024 - 409616 - 32 per increment
Relaxation Delay (D1) 2.0 - 5.0 s (Ensure > 3*T1)2.0 s1.5 s
Spectral Width 12 ppm (-2 to 10 ppm)240 ppm (-10 to 230 ppm)F2: 12 ppm, F1: 240 ppm
Temperature 298 K298 K298 K

Expert Insight: For quantitative 1H NMR (qNMR), extend the relaxation delay (D1) to at least 15 seconds to account for the long T1 relaxation times of the isolated methylene protons.

Spectral Analysis & Assignment

Predicted & Typical Chemical Shifts (pH 7.4 in )

The following table summarizes the expected resonances. Note that in


, the amide NH and carboxyl OH protons exchange with deuterium and are not observed.
PositionGroupNucleusShift (

, ppm)
MultiplicityKey HMBC Correlations
1 Glycine

1H3.90 - 3.98 SingletGly-COOH, Amide C=O
2 Malonyl

1H3.30 - 3.45 SingletMal-COOH, Amide C=O
3 Glycine

13C43.0 - 44.0 --
4 Malonyl

13C45.0 - 47.0 --
5 Amide

13C169.0 - 171.0 -Both

signals
6 Malonyl

13C172.0 - 174.0 -Malonyl

only
7 Glycine

13C175.0 - 177.0 -Glycine

only
Structural Validation Logic (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "self-validating" step. It proves the connectivity across the amide bond.

  • The "Bridge" Signal: The Amide Carbonyl (~170 ppm) is the only carbon that will show correlations to both proton singlets.

    • Correlation 1: Malonyl protons

      
       Amide C=O (
      
      
      
      coupling).
    • Correlation 2: Glycine protons

      
       Amide C=O (
      
      
      
      coupling across the Nitrogen).
  • Differentiation: The Glycine Carboxyl (~176 ppm) will only correlate to the Glycine protons (3.9 ppm). The Malonyl Carboxyl (~173 ppm) will only correlate to the Malonyl protons (3.3 ppm).

Visualization of Workflow & Logic

Figure 1: Experimental Workflow

NMR_Workflow Sample Sample: 5-10mg N-Malonylglycine Prep Prep: Dissolve in D2O Buffer (pH 7.4) Sample->Prep Acq Acquisition: 1H, 13C, HMBC Prep->Acq Process Processing: FT, Phase, Baseline Acq->Process Analysis Analysis: Identify 'Bridge' Signal Process->Analysis Result Validated Structure Analysis->Result

Caption: Standardized workflow for the NMR characterization of polar organic acids.

Figure 2: HMBC Connectivity Logic

HMBC_Logic H_Gly Glycine Protons (3.9 ppm) C_Gly_Acid Glycine COOH (~176 ppm) H_Gly->C_Gly_Acid Strong C_Amide Amide C=O (~170 ppm) THE BRIDGE H_Gly->C_Amide 3-Bond (Weak) H_Mal Malonyl Protons (3.3 ppm) H_Mal->C_Amide 2-Bond (Strong) C_Mal_Acid Malonyl COOH (~173 ppm) H_Mal->C_Mal_Acid Strong

Caption: HMBC correlations establishing the amide linkage. The central Amide C=O correlates to both proton sets.

Troubleshooting & Common Artifacts

  • Water Suppression Artifacts:

    • Issue: The Glycine methylene signal (~3.9 ppm) is close to the water suppression region (~4.7 ppm) but usually safe. However, if the baseline is distorted, the integration may be inaccurate.

    • Solution: Use Excitation Sculpting or WET solvent suppression instead of standard Presaturation if the baseline is rolling.

  • pH Drift:

    • Issue: Chemical shifts of the alpha-protons can shift by >0.5 ppm if the carboxylates are protonated (pH < 3).

    • Solution: Always check the pH of the NMR tube after preparation. If shifts do not match the table, adjust pH to 7.4 with NaOD/DCl.

  • Rotamers:

    • Issue: In DMSO-

      
      , restricted rotation around the amide bond may cause signal doubling (cis/trans isomers).
      
    • Solution: This is normal.[2] Coalescence can be achieved by heating the probe to 320-330 K. In

      
      , this is rarely observed due to fast exchange and solvent interaction.
      

References

  • Human Metabolome Database (HMDB). Metabocard for N-Malonylglycine (HMDB0000657). Available at: [Link]

  • Wishart, D.S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. Available at: [Link]

  • Claridge, T.D.W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Standard text for HMBC/HSQC parameter setup).
  • Biological Magnetic Resonance Data Bank (BMRB). Metabolomics Standards.[3] Available at: [Link]

Sources

Application Note: N-Malonylglycine as a Diagnostic Metabolite Standard

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note serves as a comprehensive technical guide for the use of N-Malonylglycine (MG) as a diagnostic standard in the analysis of Inborn Errors of Metabolism (IEM), specifically Malonyl-CoA Decarboxylase Deficiency (MCD) .

Abstract & Clinical Significance

N-Malonylglycine (MG) is a specific secondary metabolite formed by the conjugation of accumulated Malonyl-CoA with glycine. Its quantification in urine is the "Gold Standard" for confirming Malonyl-CoA Decarboxylase Deficiency (MCD) , a rare autosomal recessive disorder (OMIM #248360).

While Malonic Acid is the primary marker, it can be elevated due to artifacts or other metabolic shifts. N-Malonylglycine provides high diagnostic specificity because its formation requires the specific accumulation of intracellular Malonyl-CoA, distinguishing true metabolic blockages from transient artifacts.

Key Diagnostic Utility:
  • Differentiation: Distinguishes MCD from Combined Malonic and Methylmalonic Aciduria (CMAMMA).

  • Therapeutic Monitoring: Used to assess the efficacy of dietary interventions (low-fat, high-carbohydrate diets) in reducing toxic Malonyl-CoA load.

Biological Context & Pathway

In healthy physiology, Malonyl-CoA is rapidly converted back to Acetyl-CoA by Malonyl-CoA Decarboxylase (MCD). In MCD deficiency, this conversion is blocked. The cell attempts to detoxify the accumulating Malonyl-CoA by conjugating it with glycine via the enzyme Glycine N-acyltransferase (GLYAT) , forming N-Malonylglycine, which is excreted in urine.

Pathway Visualization

The following diagram illustrates the metabolic blockage and the diversion to N-Malonylglycine synthesis.

MCD_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA (Accumulates) AcetylCoA->MalonylCoA ACC MalonylCoA->AcetylCoA MCD (BLOCKED) FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids FASN MalonicAcid Malonic Acid MalonylCoA->MalonicAcid Hydrolysis NMalonylglycine N-Malonylglycine (Diagnostic Marker) MalonylCoA->NMalonylglycine GLYAT (Detoxification)

Figure 1: Metabolic pathway of Malonyl-CoA. The red dashed line indicates the enzymatic block in MCD deficiency, forcing flux toward the N-Malonylglycine detoxification pathway.

Chemical Standards & Properties

To ensure assay reliability, the reference standard must meet strict purity and stability criteria.

PropertySpecification
Chemical Name N-(Carboxyacetyl)glycine
CAS Number 54898-38-9
Molecular Formula C₅H₇NO₅
Molecular Weight 161.11 g/mol
Solubility Highly soluble in water (>50 mg/mL); soluble in Methanol.
pKa ~2.8 (Carboxyl 1), ~3.6 (Carboxyl 2)
Stability (Solid) Stable for >2 years at -20°C (desiccated).
Stability (Solution) Aqueous stock (1 mg/mL) stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

Internal Standard (IS):

  • Recommended: N-Malonylglycine-13C3 or N-Malonylglycine-d2.

  • Alternative: N-Succinylglycine-d4 (if specific isotopologue is unavailable).

Analytical Protocol: LC-MS/MS Quantification

This protocol utilizes a Dilute-and-Shoot approach coupled with Negative Electrospray Ionization (ESI-) . This method is superior to traditional butylation (positive mode) methods as it reduces sample preparation time and eliminates derivatization artifacts.

A. Sample Preparation (Urine)

Principle: Minimal manipulation to prevent hydrolysis of the labile acyl bond.

  • Thaw urine samples at room temperature and vortex for 10 seconds.

  • Centrifuge at 12,000 x g for 5 minutes to remove particulates.

  • Dilution:

    • Transfer 50 µL of urine supernatant to a clean autosampler vial/plate.

    • Add 450 µL of Internal Standard Solution (10 µM IS in Mobile Phase A).

    • Note: Final dilution factor is 1:10.

  • Vortex gently to mix.

  • Inject 5 µL into the LC-MS/MS system.

B. Liquid Chromatography Conditions

N-Malonylglycine is highly polar and poorly retained on standard C18 columns. A High Strength Silica (HSS) T3 column is required to withstand 100% aqueous conditions and provide adequate retention.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (improves ionization in neg mode for carboxylic acids).

  • Mobile Phase B: 100% Methanol.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 0 Hold 100% Aqueous (Focusing)
1.0 0 Start Gradient
6.0 90 Elute Organics
7.0 90 Wash
7.1 0 Re-equilibration

| 10.0 | 0 | End of Run |

C. Mass Spectrometry Parameters (ESI Negative)

N-Malonylglycine contains two carboxyl groups, making it ionize strongly in negative mode as the [M-H]⁻ ion.

  • Ionization: ESI Negative (ESI-)

  • Capillary Voltage: 2.5 kV

  • Desolvation Temp: 500°C

  • Source Temp: 150°C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone (V)CE (eV)Identity
N-Malonylglycine 160.0 74.0 2015Quantifier (Glycine moiety)
160.0116.02010Qualifier (Loss of CO₂)
160.058.02022Qualifier
IS (e.g., d2-MG) 162.0 76.0 2015Quantifier

Note: The m/z 74 product ion corresponds to the deprotonated glycine fragment [NHCH₂COOH]⁻, a characteristic fragment for all N-acylglycines in negative mode.

Analytical Workflow Diagram

The following diagram details the logical flow from sample collection to data output, emphasizing Quality Control (QC) checkpoints.

Analytical_Workflow Sample Urine Sample (Store -20°C) Prep Dilution 1:10 + Internal Std Sample->Prep Thaw & Spin LC LC Separation HSS T3 Column Prep->LC Inject 5 µL MS MS/MS Detection ESI- (m/z 160->74) LC->MS Rt ~1.8 min Data Quantification (Creatinine Normalized) MS->Data Integrate

Figure 2: "Dilute-and-Shoot" LC-MS/MS workflow for rapid N-Malonylglycine quantification.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following performance metrics must be established in your laboratory:

  • Linearity: 0.5 µM to 500 µM (R² > 0.995).

  • LOD/LOQ:

    • LOD: ~0.1 µM (Signal-to-Noise > 3).

    • LOQ: ~0.5 µM (Signal-to-Noise > 10, CV < 20%).

  • Matrix Effects: Assess ion suppression by spiking IS into pooled urine vs. water. If suppression > 20%, increase dilution to 1:20 or 1:50.

  • Normalization: Always report results normalized to Urinary Creatinine (mmol/mol creatinine) to account for urine concentration variability.

    • Reference Range (Healthy): < 2.0 mmol/mol creatinine.

    • MCD Patient Range: Typically > 20 mmol/mol creatinine (often >100).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Poor Retention (Rt < 1 min) Phase CollapseUse HSS T3 column (100% aqueous compatible). Do not use standard C18. Ensure equilibration time is sufficient (3+ min).
Low Sensitivity Ion SuppressionIncrease dilution factor (1:20). Check ESI source cleanliness.
Peak Tailing Metal ChelationN-Malonylglycine can chelate metals. Add 5 µM EDTA to Mobile Phase A or passivate the LC system.
Carryover Polar adhesionUse a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.

References

  • Malonyl-CoA Decarboxylase Deficiency (MCD) Clinical Overview Source: Metabolic Support UK

  • Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Source: Analytical Chemistry (ACS Publications)

  • Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders Source: Clinical Chemistry and Laboratory Medicine (CCLM)

  • Malonylglycine Chemical Structure & Properties Source: PubChem (NIH)

  • Acylglycine Analysis by UPLC-MS/MS (Method Validation) Source: ResearchGate / Clinical Biochemistry

Sources

Application Note: High-Fidelity Functionalization of N-Malonylglycine (N-MG)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Malonylglycine (N-MG) (


) is a dicarboxylic acid derivative of glycine characterized by a unique 1,3-dicarbonyl core. While structurally simple, its functionalization presents a dichotomy in reactivity:
  • Carboxyl Reactivity: It serves as a short, polar linker for bioconjugation, capable of bridging amines in proteins or small molecules.[1]

  • Methylene Acidity: The central methylene group (

    
    ) is an "active methylene," susceptible to deprotonation and condensation (e.g., Knoevenagel) under basic conditions.
    

This guide provides protocols for the chemoselective functionalization of N-MG, distinguishing between carboxyl activation for bioconjugation and methylene derivatization for pharmacophore development.[1]

Chemical Properties & Mechanistic Considerations[1][2][3][4][5][6][7][8]

Before initiating any protocol, the operator must understand the competing reactivities of N-MG.

Reactivity Profile
FeatureChemical StructureReactivity / Risk
Terminal Carboxyl

Standard amide coupling. Less sterically hindered.[1]
Malonyl Carboxyl

More acidic due to proximity to carbonyl. Prone to decarboxylation if heated in acid.[1]
Active Methylene


. Susceptible to base-catalyzed condensation or oxidation.[1]
Solubility & Stability[1]
  • Solvent Compatibility: Soluble in water, DMSO, and DMF.[1] Poorly soluble in non-polar organics (DCM, Hexane).

  • Instability Warning: Avoid heating N-MG in acidic aqueous solutions above 60°C, as this promotes decarboxylation of the malonyl moiety to acetylglycine.[1]

Decision Matrix & Workflow

The following decision tree outlines the correct protocol selection based on the desired end-product.

MG_Functionalization Start Starting Material: N-Malonylglycine Goal Define Goal Start->Goal Linker Bioconjugation (Linker/Spacer) Goal->Linker Attach to Amine MedChem Scaffold Modification (Drug Design) Goal->MedChem Modify Core ProtA Protocol A: Controlled Mono-Activation (EDC/sNHS) Linker->ProtA ProtB Protocol B: Active Methylene Derivatization MedChem->ProtB Output1 Amide Conjugate (Protein/Peptide) ProtA->Output1 Output2 Functionalized Heterocycle ProtB->Output2

Figure 1: Strategic workflow for N-Malonylglycine functionalization.

Protocol A: Controlled Mono-Activation (Bioconjugation)

Objective: To activate one carboxyl group of N-MG for coupling to a primary amine (e.g., Lysine on a protein or an amino-drug) without causing polymerization.

Challenge: N-MG is a diacid.[1] Using stoichiometric equivalents of activating agents will result in a statistical mixture of mono-activated, di-activated (cross-linkers), and unreacted species. Solution: Use a High-Ratio Reverse Titration method.[1] By activating N-MG in large excess relative to the amine target, or by using sub-stoichiometric activation followed by rapid coupling, we favor mono-functionalization.

Materials
  • N-Malonylglycine (N-MG) (High purity >95%)

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[2]

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: PBS, pH 7.4 (Must be amine-free)

  • Quenching Buffer: 1 M Glycine or Hydroxylamine, pH 8.0[1]

Step-by-Step Procedure
  • Solubilization: Dissolve N-MG in Activation Buffer (MES, pH 5.5) to a concentration of 50 mM.

    • Note: If N-MG is difficult to dissolve, pre-dissolve in a minimal volume of dry DMSO before adding buffer.

  • Activation (Formation of Semi-Stable NHS Ester): Add EDC (final conc. 5 mM) and Sulfo-NHS (final conc. 10 mM) to the N-MG solution.

    • Stoichiometry: We are using a 10-fold molar excess of N-MG relative to EDC.[1] This ensures that statistically, only one carboxyl group per molecule is activated, preventing the formation of "activated polymers."

    • Incubate: React for 15 minutes at Room Temperature (RT).

  • Conjugation: Add the Target Molecule (protein/peptide with primary amine) to the activated mixture.[1]

    • Ratio: The Target Molecule should be at a lower molar concentration than the activated ester.[1]

    • Adjust pH to 7.2–7.5 immediately using 1 M NaHCO3 or concentrated PBS.[1]

    • Incubate: 2 hours at RT or Overnight at 4°C.

  • Quenching: Add Quenching Buffer (final conc. 50 mM) to stop the reaction and deactivate any remaining NHS esters. Incubate for 20 minutes.

  • Purification:

    • Small Molecules: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

    • Proteins: Desalting column (PD-10) or Dialysis against PBS.[1]

QC & Validation (Protocol A)
  • Mass Spectrometry: Look for the mass shift of +113.02 Da (Malonylglycine - H2O + Amine).[1]

  • Common Failure Mode: If you observe a mass shift of +226 Da, double-activation occurred, bridging two amines.[1] Reduce EDC concentration in Step 2.

Protocol B: Active Methylene Derivatization (Medicinal Chemistry)

Objective: To functionalize the central carbon (


) of the malonyl moiety. This is often used to create branched linkers or to increase metabolic stability by removing the acidic proton.[1]

Mechanism: Knoevenagel Condensation.[1][3][4] Warning: This reaction requires a base.[1] Strong bases can cause hydrolysis of the amide bond in N-MG. Use weak organic bases.

Materials
  • N-Malonylglycine Diethyl Ester (Precursor recommended to protect carboxyls)[1]

    • Note: If using free acid N-MG, the carboxyls will consume 2 equivalents of base, requiring 3+ equivalents total.

  • Aldehyde Reagent (R-CHO)[1]

  • Catalyst: Piperidine and Glacial Acetic Acid (Catalytic amount)[1]

  • Solvent: Ethanol or Toluene[1]

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-MG (or its ester) (1.0 equiv) and the Target Aldehyde (1.1 equiv) in Ethanol.

  • Catalysis: Add Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv).

    • Why: This buffer system promotes enol formation at the methylene group without hydrolyzing the amide bond.[1]

  • Reaction: Reflux at 70–80°C for 4–6 hours.

    • Monitoring: Monitor by TLC or LC-MS.[1] The disappearance of the aldehyde peak is the primary indicator.[1]

  • Work-up:

    • Cool to RT.

    • If the product precipitates, filter and wash with cold ethanol.[1]

    • If soluble, evaporate solvent and purify via Silica Gel Chromatography (DCM:MeOH gradient).[1]

  • Deprotection (If Ester was used): Hydrolyze the esters using LiOH in THF/Water (1:1) at 0°C to return to the free acid form for subsequent conjugation.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation during activation Isoelectric precipitation of protein or poor solubility of N-MG.Add up to 10% DMSO; Ensure pH is not near the pI of the protein.[1]
Low Conjugation Yield Hydrolysis of NHS ester before coupling.[1]Work faster after Step 2; Keep pH < 6.0 during activation, then jump to > 7.0 for coupling.[1]
Decarboxylation (Loss of 44 Da) Thermal instability or low pH.[1]Do not heat N-MG in acidic buffers.[1] Keep reactions at RT or 4°C.
Cyclization (Imide formation) Formation of cyclic imide between amide N and carboxyl.[1]Avoid high pH (>9.[1]0) which promotes intramolecular cyclization.[1]

References

  • Hermanson, G. T. (2013).[1][5] Bioconjugate Techniques (3rd ed.).[1][5] Academic Press.[1]

    • The definitive guide on EDC/NHS chemistry and carboxyl activation str
  • Abdel-Megid, M. (2020).[1] Utilities of Active Methylene Compounds and Heterocycles... Chemistry Journal, 7.

    • Provides mechanistic insight into the reactivity of malonyl-derived active methylenes.
  • PubChem. (2023).[1] Malonylglycine Compound Summary. National Library of Medicine.[1]

    • Source for physicochemical properties (pKa, solubility).[1]

Sources

Strategic Utilization of N-(Carboxyacetyl)glycine in Metabolic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Advanced Application Note & Protocol Guide Subject: Pharmacodynamic Biomarker Validation for Malonyl-CoA Decarboxylase (MCD) Inhibitors

Part 1: The Strategic Imperative

In the high-stakes landscape of metabolic drug discovery, validating target engagement in vivo is often the bottleneck between a hit and a lead. N-(Carboxyacetyl)glycine , commonly referred to as N-Malonylglycine (MG) , has emerged as a critical pharmacodynamic (PD) biomarker.

Its primary utility lies in the development of Malonyl-CoA Decarboxylase (MCD) inhibitors . MCD is a therapeutic target for ischemic heart disease and obesity. Inhibition of MCD shifts cardiac metabolism from fatty acid oxidation to glucose oxidation—a more oxygen-efficient fuel source for the stressed heart.

However, measuring the direct substrate, Malonyl-CoA, is notoriously difficult due to its intracellular confinement and rapid turnover. N-Malonylglycine , a stable downstream metabolite excreted in urine, serves as a robust surrogate marker. An elevation in urinary MG confirms MCD inhibition, providing a non-invasive readout of drug efficacy.

Part 2: Biological Mechanism & Rationale

To utilize N-Malonylglycine effectively, one must understand its origin. It is not a random waste product but a specific overflow metabolite generated when intracellular Malonyl-CoA levels rise.

The Metabolic Shunt

Under normal conditions, MCD converts Malonyl-CoA to Acetyl-CoA.[1][2][3] When a drug inhibits MCD, Malonyl-CoA accumulates. To relieve this pressure, the cell utilizes Glycine N-acyltransferase (GLYAT) to conjugate the excess Malonyl-CoA with glycine, forming N-Malonylglycine, which is then exported to the plasma and filtered into urine.

Visualizing the Pathway

The following diagram illustrates the metabolic flux and the specific point of intervention that validates N-Malonylglycine as a biomarker.

MCD_Inhibition_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA (Key Regulator) AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->AcetylCoA MCD Activity MalonylCoA->FattyAcids FAS NMG N-Malonylglycine (Biomarker) MalonylCoA->NMG Glycine N-acyltransferase (Overflow Pathway) MCD MCD Enzyme (Drug Target) Inhibitor MCD Inhibitor (Drug Candidate) Inhibitor->MCD Blocks Urine Urine Excretion (Readout) NMG->Urine Renal Clearance

Figure 1: Mechanism of Action.[1][3][4][5] Inhibition of MCD forces Malonyl-CoA into the glycine conjugation pathway, elevating N-Malonylglycine levels.

Part 3: Protocol A - Chemical Synthesis of Reference Standard

Commercial availability of N-Malonylglycine can be sporadic. For rigorous quantitative analysis, synthesizing a high-purity internal standard (or unlabeled standard for calibration) is recommended. This protocol uses a robust carbodiimide coupling strategy.

Objective: Synthesize N-(Carboxyacetyl)glycine (N-Malonylglycine). Yield Target: >80% Purity Target: >98% (HPLC)

Materials
  • Reagents: Glycine ethyl ester hydrochloride, Mono-ethyl malonate (or Potassium ethyl malonate), DCC (N,N'-Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole), Triethylamine (TEA), LiOH (Lithium Hydroxide).

  • Solvents: Dichloromethane (DCM), THF, Ethanol.

Step-by-Step Methodology
  • Coupling Reaction (Formation of Protected Intermediate):

    • Dissolve Glycine ethyl ester HCl (10 mmol) and Mono-ethyl malonate (10 mmol) in anhydrous DCM (50 mL).

    • Add TEA (10 mmol) to neutralize the hydrochloride salt. Stir for 10 min at 0°C.

    • Add HOBt (11 mmol) and DCC (11 mmol).

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Note: The urea byproduct will precipitate.

    • Workup: Filter off the dicyclohexylurea. Wash the filtrate with 1N HCl, saturated

      
      , and brine. Dry over 
      
      
      
      and concentrate to yield Ethyl N-(ethoxycarbonylacetyl)glycinate .
  • Hydrolysis (Deprotection):

    • Dissolve the crude diester in a mixture of THF:Water (1:1, 20 mL).

    • Add LiOH (2.5 equivalents, 25 mmol). Stir at room temperature for 4 hours.

    • Monitor by TLC or LC-MS until the starting material is consumed.

  • Purification:

    • Acidify the solution to pH 2 using 1N HCl.

    • Extract with Ethyl Acetate (3x). Note: N-Malonylglycine is polar; if extraction is poor, use continuous extraction or lyophilize and purify via preparative HPLC.

    • Recrystallization: Recrystallize from minimal hot water/ethanol to obtain white crystals.

  • Validation:

    • Confirm structure via 1H-NMR (

      
      ): Look for singlet at 
      
      
      
      ppm (malonyl
      
      
      ) and singlet at
      
      
      ppm (glycine
      
      
      ).
    • Confirm Mass: ESI-MS [M-H]- = 160.0.

Part 4: Protocol B - LC-MS/MS Quantification

This protocol is designed for the quantification of N-Malonylglycine in murine urine or plasma to support PK/PD studies.

Platform: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo). Ionization: Negative Electrospray Ionization (ESI-).

Sample Preparation

Urine (Dilute-and-Shoot):

  • Thaw urine samples on ice.

  • Centrifuge at 10,000 x g for 5 min to remove particulates.

  • Dilute 10

    
    L of urine with 90 
    
    
    
    L of Mobile Phase A containing Internal Standard (e.g.,
    
    
    -Acetylglycine-d3 or
    
    
    -Malonic acid).
  • Transfer to autosampler vial.

Plasma (Protein Precipitation):

  • Aliquot 20

    
    L of plasma.
    
  • Add 80

    
    L of cold Methanol/Acetonitrile (1:1) containing Internal Standard.[1][6]
    
  • Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer supernatant to a fresh vial. Evaporate to dryness under

    
     and reconstitute in 100 
    
    
    
    L Mobile Phase A.
Chromatographic Conditions

N-Malonylglycine is highly polar and acidic. Standard C18 columns may result in poor retention (elution in void volume). A HILIC or Polar-Embedded C18 column is required.

  • Column: Waters Acquity HSS T3 C18 (1.8

    
    m, 2.1 x 100 mm) OR BEH Amide (HILIC).
    
    • Recommendation: HSS T3 provides better retention for polar acids in reverse phase.

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient (for HSS T3):

    • 0-1 min: 100% A (Isocratic hold to focus polar analytes).

    • 1-5 min: 0%

      
       40% B.
      
    • 5-6 min: 95% B (Wash).

    • 6.1-8 min: 100% A (Re-equilibration).

  • Flow Rate: 0.3 mL/min.[8]

Mass Spectrometry Parameters (MRM)

Operate in Negative Mode . The carboxylic acid groups ionize readily to form [M-H]-.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (V)Interpretation
N-Malonylglycine 160.0 74.0 50-20Quantifier (Glycine fragment)
N-Malonylglycine160.0116.050-15Qualifier (Loss of

)
Internal StandardVariesVaries50-20Match to IS used

Table 1: MRM Transitions. The transition 160 -> 74 corresponds to the cleavage of the amide bond, yielding the deprotonated glycine moiety, a highly specific fragment for N-acyl glycines.

Data Interpretation & Quality Control
  • Linearity:

    
     ng/mL to 
    
    
    
    ng/mL.
  • Normalization: For urine samples, normalize N-Malonylglycine concentration to Creatinine levels to account for urine dilution variability. Report data as

    
    mol MG / mmol Creatinine.
    
  • Success Criteria: A successful MCD inhibitor should increase urinary N-Malonylglycine by >2-fold compared to vehicle control in metabolic disease models (e.g., db/db mice or DIO rats).

Part 5: Experimental Workflow Visualization

The following diagram outlines the complete workflow from animal dosing to data generation, ensuring a self-validating loop.

Experimental_Workflow Dosing Step 1: Dosing (MCD Inhibitor/Vehicle) Collection Step 2: Collection (Metabolic Cage/Urine) Dosing->Collection 4-24h Post-Dose Prep Step 3: Sample Prep (Dilute + Internal Std) Collection->Prep Normalization (Creatinine) Analysis Step 4: LC-MS/MS (MRM: 160->74) Prep->Analysis Injection Decision Step 5: Decision (Is MG > 2x Control?) Analysis->Decision Data Processing

Figure 2: PD Biomarker Workflow. Systematic approach to validating MCD inhibition.

References

  • Dyck, J. R., et al. (2004). "Malonyl-CoA decarboxylase inhibition protects the ischemic heart by inhibiting fatty acid oxidation and stimulating glucose oxidation."[2][4] Circulation Research. Link

  • Schooneman, M. G., et al. (2013). "Acylcarnitines: reflecting or inflicting insulin resistance?" Diabetes.[9][10] (Context on acyl-metabolite profiling). Link

  • Jones, P. M., et al. (2011). "Improved LC-MS/MS detection of acyl-glycines for the diagnosis of organic acidemias." Clinica Chimica Acta. (Methodology basis for N-acylglycine detection). Link

  • Ussher, J. R., et al. (2016). "Malonyl-CoA decarboxylase inhibition suppresses fatty acid oxidation and reduces lactate burden during ischemia-reperfusion." Molecular Metabolism. Link

  • PubChem. "N-Carboxyglycine (Compound Summary)." National Library of Medicine. Link

Sources

Chemoenzymatic synthesis involving 3-(Carboxymethylamino)-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Robust Chemoenzymatic Strategy for the Synthesis of 3-(Carboxymethylamino)-3-oxopropanoic Acid: A Versatile Building Block for Drug Discovery

Abstract This guide provides a comprehensive protocol for the chemoenzymatic synthesis of 3-(Carboxymethylamino)-3-oxopropanoic acid, a non-canonical dicarboxylic amino acid derivative with significant potential as a scaffold and building block in pharmaceutical research and drug development. Traditional chemical synthesis of such structures can be challenging, often requiring multi-step protection/deprotection strategies and harsh reaction conditions. The chemoenzymatic approach detailed herein leverages the efficiency of chemical synthesis for precursor preparation and the unparalleled selectivity of biocatalysis for the key amide bond formation step. This method offers a streamlined, high-yield pathway to the target molecule under mild, environmentally benign conditions. We present a detailed, self-validating protocol from precursor synthesis to enzymatic coupling, purification, and final product characterization, designed for researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

3-(Carboxymethylamino)-3-oxopropanoic acid is a functionalized malonamic acid derivative. Its structure, featuring two carboxylic acid moieties and a central amide linkage, makes it an attractive component for designing peptidomimetics, linkers for antibody-drug conjugates (ADCs), and bioisosteres for pharmacologically relevant molecules.[1] The carboxylic acid groups provide points for further chemical modification and can engage in crucial hydrogen bonding interactions at biological targets.[2]

Why a Chemoenzymatic Approach?

A purely chemical synthesis for this target molecule would typically involve the activation of one carboxylic acid of a malonic acid derivative followed by amidation with glycine, a process often complicated by side reactions such as di-amidation or self-condensation. Achieving mono-functionalization selectively can be inefficient.

A chemoenzymatic strategy circumvents these issues by combining the strengths of both chemical and biological catalysis.[3]

  • Chemical Synthesis: Efficiently produces activated precursors that may not be natural substrates for enzymes.

  • Enzymatic Synthesis: Provides exquisite selectivity for the key bond-forming step, operating under mild aqueous conditions, minimizing the need for protecting groups, and often affording high stereoselectivity if a chiral center is present or created.[3][4]

This guide details a process where a chemically synthesized, activated malonic acid derivative is coupled with glycine using a readily available and robust protease, papain, which is employed here for its catalytic activity in peptide bond formation.[5]

Overall Synthesis Workflow

The workflow is designed as a two-stage process. The first stage involves the chemical synthesis of an activated precursor, mono-benzyl malonate. The second stage is the papain-catalyzed enzymatic coupling of this precursor with glycine, followed by a final deprotection step.

G cluster_0 Stage 1: Chemical Synthesis cluster_1 Stage 2: Chemoenzymatic Synthesis & Deprotection malonic_acid Malonic Acid precursor Mono-benzyl malonate (Precursor) malonic_acid->precursor DCC Coupling (Chemical) bn_oh Benzyl Alcohol bn_oh->precursor protected_product Protected Intermediate precursor->protected_product Enzymatic Coupling (Aqueous Buffer, pH 6.5) glycine Glycine glycine->protected_product papain Papain (Biocatalyst) papain->protected_product deprotection H₂, Pd/C (Chemical Debenzylation) protected_product->deprotection Purification final_product Final Product: 3-(Carboxymethylamino) -3-oxopropanoic acid deprotection->final_product Purification

Caption: Overall chemoenzymatic synthesis workflow.

Detailed Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All chemical manipulations should be performed in a certified fume hood.

Protocol 1: Chemical Synthesis of Mono-benzyl malonate

This protocol describes the mono-esterification of malonic acid. Dicyclohexylcarbodiimide (DCC) is used as a coupling agent.

Materials:

  • Malonic acid (1.0 eq)

  • Benzyl alcohol (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.05 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq, catalyst)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round bottom flask, dissolve malonic acid (e.g., 10.4 g, 100 mmol) and benzyl alcohol (10.8 g, 100 mmol) in 100 mL of anhydrous DCM. Add DMAP (0.61 g, 5 mmol).

  • Cool the flask in an ice bath with stirring.

  • In a separate beaker, dissolve DCC (21.6 g, 105 mmol) in 50 mL of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate using a Buchner funnel. Wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and saturated NaHCO₃ solution (2 x 50 mL). The desired mono-ester is acidic and will remain in the organic layer during the acid wash but must be carefully handled during the bicarbonate wash to avoid product loss. A more robust method involves extraction from an acidified aqueous layer.

  • Alternative Work-up: After filtering the DCU, evaporate the solvent. Dissolve the residue in 100 mL of diethyl ether and extract with 1 M NaHCO₃ solution (3 x 50 mL). Combine the aqueous extracts, cool to 0°C, and carefully acidify with concentrated HCl to pH 2. Extract the product back into ethyl acetate (3 x 75 mL).

  • Dry the final organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield mono-benzyl malonate as a viscous oil or solid.

  • Characterization: Confirm structure via ¹H NMR and mass spectrometry.

Protocol 2: Papain-Catalyzed Amide Bond Formation

This enzymatic step couples the synthesized precursor with glycine. Papain is activated with a reducing agent prior to use.[5]

Materials:

  • Mono-benzyl malonate (1.0 eq)

  • Glycine (1.5 eq)

  • Papain (from Carica papaya, crude powder)

  • L-Cysteine hydrochloride

  • Disodium ethylenediaminetetraacetate (EDTA)

  • Sodium phosphate (mono- and dibasic) for buffer preparation

  • 1 M Sodium hydroxide (NaOH)

  • pH meter, temperature-controlled shaker/incubator

Procedure:

  • Prepare 0.1 M Phosphate Buffer (pH 6.5): Prepare solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄. Mix them, monitoring with a pH meter, until a stable pH of 6.5 is reached.

  • Prepare Activation Buffer: To 100 mL of the 0.1 M phosphate buffer (pH 6.5), add L-cysteine HCl (to a final concentration of 20 mM) and EDTA (to a final concentration of 5 mM). Adjust the pH back to 6.5 with 1 M NaOH if necessary. This buffer should be prepared fresh.

  • Activate Papain: Suspend papain powder (e.g., 5 g) in 50 mL of the activation buffer. Incubate at 37°C for 30 minutes with gentle agitation. This step ensures the active site cysteine residue of the enzyme is in its reduced, active state.

  • Set up the Reaction:

    • In a 250 mL Erlenmeyer flask, dissolve mono-benzyl malonate (e.g., 1.94 g, 10 mmol) and glycine (1.13 g, 15 mmol) in 50 mL of the activation buffer. Adjust the pH to 6.5.

    • Add the activated papain suspension to the substrate solution.

  • Incubation: Seal the flask and place it in a shaker-incubator at 37°C with moderate agitation (e.g., 150 rpm) for 24-48 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 100 µL), quenching the enzyme by adding an equal volume of 10% trichloroacetic acid or methanol, centrifuging to pellet the protein, and analyzing the supernatant by HPLC or LC-MS.

  • Work-up: Once the reaction reaches completion (or equilibrium), terminate it by heating the mixture to 90°C for 10 minutes to denature the papain. Alternatively, acidify the mixture to pH 3 with 1 M HCl.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the denatured enzyme and any precipitate.

  • Carefully decant the supernatant containing the product. The product can be purified by column chromatography (e.g., silica gel or ion exchange) or used directly in the next step after solvent evaporation.

Caption: Enzymatic coupling of precursors by papain.

Protocol 3: Deprotection to Yield Final Product

The final step is the removal of the benzyl protecting group via catalytic hydrogenation to yield the two free carboxylic acid groups.

Materials:

  • Protected intermediate from Protocol 2

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite™

Procedure:

  • Dissolve the crude or purified protected intermediate in methanol (e.g., 50 mL for 10 mmol scale).

  • Carefully add Pd/C catalyst (approx. 5-10 mol% by weight relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenator).

  • Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon pressure is sufficient) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, carefully purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure. The resulting white solid or powder is the final product, 3-(Carboxymethylamino)-3-oxopropanoic acid.

  • Characterization: Confirm identity and purity via:

    • ¹H and ¹³C NMR: To confirm the structure and absence of the benzyl group.

    • LC-MS: To confirm the correct molecular weight (163.04 g/mol for the neutral molecule).

    • HPLC: To determine purity (>95% is desirable).

Data Summary and Troubleshooting

Table 1: Expected Yields and Purity

StepProductTypical YieldTypical Purity (Post-Purification)
1Mono-benzyl malonate60-75%>95%
2Protected Intermediate70-85%>90%
3Final Product>95%>98%

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in enzymatic step 1. Inactive enzyme.1. Ensure papain is properly activated with fresh L-cysteine/EDTA buffer just before use.
2. Incorrect pH.2. Verify and maintain reaction pH at 6.5. Enzyme activity is highly pH-dependent.
3. Substrate inhibition.3. Try lowering the initial concentration of mono-benzyl malonate.
Incomplete deprotection 1. Catalyst poisoning.1. Ensure the substrate is free of sulfur-containing impurities. Purify the intermediate if necessary.
2. Inactive catalyst or insufficient H₂.2. Use fresh Pd/C catalyst. Ensure a positive pressure of H₂ is maintained and that stirring is vigorous.
Side product formation 1. Di-amidation in chemical step.1. Ensure slow, controlled addition of DCC at 0°C.
2. Hydrolysis of precursor in enzyme step.2. This is a competing reaction. Optimize reaction time to maximize product formation before hydrolysis dominates.

Conclusion

The chemoenzymatic protocol described provides a reliable and efficient route to 3-(Carboxymethylamino)-3-oxopropanoic acid. By strategically employing an enzymatic step for the critical amide bond formation, this method avoids common challenges associated with traditional organic synthesis, offering high yields under mild conditions. The resulting molecule is a valuable, bifunctional building block ready for incorporation into larger, more complex structures for drug discovery and development, underscoring the power of integrating biocatalysis into modern synthetic workflows.

References

  • Taylor & Francis Online. (2018). New enzymes for peptide biosynthesis in microorganisms. Available at: [Link]

  • PNAS. Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Available at: [Link]

  • ResearchGate. Enzymatic synthesis of peptides on a solid support. Available at: [Link]

  • Nature. (2024). Reimagining enzyme function for synthetic biology and drug discovery. Available at: [Link]

  • PMC, National Center for Biotechnology Information. Peptide Bond Synthesis by a Mechanism Involving an Enzymatic Reaction and a Subsequent Chemical Reaction. Available at: [Link]

  • Bioprocess Online. Enzymatic Peptide Synthesis. Available at: [Link]

  • Electronic Journal of Biotechnology. (2006). Peptide synthesis: chemical or enzymatic. Available at: [Link]

  • Google Patents.Peptide synthesis using enzymatic activation and coupling.
  • Royal Society of Chemistry. (2020). Mechanoenzymatic peptide and amide bond formation. Available at: [Link]

  • MDPI. (2018). Amino Acids in the Development of Prodrugs. Available at: [Link]

  • Pharmaffiliates. 3-((Carboxymethyl)amino)-3-oxopropanoic Acid. Available at: [Link]

  • Current Pharmaceutical Biotechnology. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Available at: [Link]

  • Current Medicinal Chemistry. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available at: [Link]

  • PMC, National Center for Biotechnology Information. Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products. Available at: [Link]

  • ARKIVOC. (2017). Squaryl molecular metaphors - application to rational drug design and imaging agents. Available at: [Link]

  • Journal of the Mexican Chemical Society. (2019). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(Carboxyacetyl)glycine Purification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and isolation challenges of N-(Carboxyacetyl)glycine (also known as N-Malonylglycine ). This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific bottlenecks in the synthesis and purification workflow.

Topic: Troubleshooting Isolation & Purification of N-(Carboxyacetyl)glycine (N-Malonylglycine) CAS: 1948-48-7 (Reference for isomer/related structures; specific CAS for N-malonyl derivative often cited in metabolomics) Molecular Formula:


Molecular Weight:  161.11  g/mol 
Executive Technical Summary

N-(Carboxyacetyl)glycine is a polar, dicarboxylic acid derivative of glycine. Its purification is notoriously difficult due to three factors:

  • Extreme Polarity: High water solubility (

    
    ) makes extraction into standard organic solvents (DCM, EtOAc) inefficient.
    
  • Precursor Similarity: It shares similar pKa and solubility profiles with its precursors, Glycine and Malonic Acid .

  • Thermal Instability: Like many malonic acid derivatives, it is prone to decarboxylation to N-acetylglycine if heated under acidic conditions.

This guide prioritizes Ion Exchange Chromatography (IEX) and Reverse-Phase HPLC over traditional crystallization for high-purity isolation.

Troubleshooting Guides (Q&A)
Category A: Solubility & Extraction Issues

Q: I synthesized N-malonylglycine via malonyl chloride, but I cannot extract the product from the aqueous reaction mixture. Ethyl acetate extraction yields nothing.

  • Diagnosis: The molecule is a dicarboxylic acid. At the typical acidic workup pH (pH 1-2), it is protonated but remains highly polar due to the amide bond and short carbon chain. It prefers the aqueous phase.

  • Solution:

    • Saturate with Salt: Saturate the aqueous phase with NaCl to induce a "salting-out" effect.

    • Change Solvent: Switch to n-Butanol or Ethyl Acetate:Isopropanol (3:1) . These solvent systems are more polar and effective for extracting polar organic acids.

    • Continuous Extraction: A simple separatory funnel shake is insufficient. Use a liquid-liquid continuous extractor for 12–24 hours.

Q: My crude product is an oily residue that refuses to crystallize, even after high-vacuum drying.

  • Diagnosis: This "oil" is likely a hygroscopic mixture of the product, water, and inorganic salts (e.g., NaCl, HCl). Small dicarboxylic acids often form supersaturated oils (syrups) rather than crystals when impure.

  • Solution:

    • Azeotropic Drying: Redissolve the oil in anhydrous ethanol or toluene and rotovap. Repeat 3x to remove bound water.

    • Trituration: Add Diethyl Ether or MTBE to the dry oil and sonicate vigorously. This precipitates the organic acid while dissolving some non-polar impurities.

    • Seed Crystals: If available, seed the syrup. If not, scratch the flask wall with a glass rod to induce nucleation.

Category B: Chromatographic Separation (The "Hard" Impurities)

Q: How do I separate N-malonylglycine from unreacted Glycine?

  • Mechanism: Glycine is a zwitterion (pI ~6.0). N-Malonylglycine is a dicarboxylic acid (pKa ~2.8 and ~3.8).

  • Protocol (Cation Exchange):

    • Resin: Dowex 50W (H+ form) or equivalent strong cation exchanger.

    • Condition: Load the mixture at pH 2.0 .

    • Outcome: At pH 2, Glycine is positively charged (

      
      ) and binds  to the resin. N-Malonylglycine is largely uncharged or partially negative and will flow through  (elute in the void volume).
      
    • Verification: Check the flow-through with TLC (ninhydrin stain will be negative for the product, but positive for glycine if it leaked).

Q: How do I separate N-malonylglycine from Malonic Acid?

  • Diagnosis: This is the most challenging separation. Both are dicarboxylic acids with similar pKa values. Ion exchange is less effective here.

  • Solution (Preparative HPLC):

    • Column: C18-AQ (Polar end-capped) or HILIC column. Standard C18 often suffers from "phase collapse" with 100% aqueous mobile phases.

    • Mobile Phase: 0.1% Formic Acid in Water (Isocratic hold)

      
       Acetonitrile gradient.
      
    • Logic: N-Malonylglycine is slightly more hydrophobic than malonic acid due to the amide linker. It will elute after malonic acid on a C18-AQ column.

Category C: Stability & Degradation

Q: I see a new peak in my NMR/HPLC after drying the product at 60°C. What is it?

  • Diagnosis: You likely decarboxylated the malonyl group.

    • Reaction:

      
      
      
    • Product: N-Acetylglycine .

  • Prevention:

    • Never heat the free acid form above 40°C, especially if traces of mineral acid are present.

    • Use Lyophilization (Freeze Drying) instead of rotary evaporation for the final step.

Detailed Purification Protocols
Protocol A: Ion Exchange Purification (Removal of Glycine & Salts)

Best for: Crude reaction mixtures containing significant glycine.

  • Preparation: Swell 50g of Dowex 50W-X8 (H+ form) resin in water. Pack into a glass column.

  • Loading: Dissolve crude N-malonylglycine (up to 5g) in 20 mL of deionized water. Adjust pH to 2.0 with dilute HCl.

  • Elution:

    • Pass the sample through the column at a slow flow rate (1 mL/min).

    • Fraction 1 (Flow-through): Contains N-Malonylglycine and Malonic Acid . (The resin captures Glycine).

    • Wash column with 2 bed volumes of water (pH 2) to recover all product.

  • Regeneration: Elute the bound Glycine with 2M

    
     to regenerate the column (optional).
    
  • Post-Processing: Lyophilize the Flow-through immediately. Do not rotovap at high heat.

Protocol B: Crystallization (Final Polishing)

Best for: Removing trace Malonic Acid from the lyophilized powder.

  • Dissolution: Dissolve the lyophilized powder in a minimum volume of warm Methanol (30-35°C).

  • Precipitation: Add Ethyl Acetate dropwise until the solution turns slightly turbid.

  • Crystallization: Store at 4°C overnight. N-Malonylglycine should crystallize as white needles/powder.

  • Filtration: Filter and wash with cold Ethyl Acetate/Hexane (1:1).

Comparative Data Tables

Table 1: Physicochemical Properties of Components

ComponentStructure TypepKa (Approx)Charge at pH 2.0Binding to Cation Exchange (pH 2)
N-Malonylglycine Dicarboxylic Acid2.8, 3.8Neutral/Partial (-)No (Flow-through)
Glycine Amino Acid (Zwitterion)2.3, 9.6Positive (+)Yes (Binds)
Malonic Acid Dicarboxylic Acid2.8, 5.7Neutral/Partial (-)No (Flow-through)

Table 2: Solvent Compatibility Guide

SolventSolubility of N-MalonylglycineUse Case
Water Very HighSynthesis & Ion Exchange
Methanol HighRecrystallization (Solvent)
Ethyl Acetate LowRecrystallization (Anti-solvent)
Diethyl Ether InsolubleWashing/Trituration
Purification Logic Diagram

PurificationWorkflow Crude Crude Reaction Mix (Product, Glycine, Malonic Acid, Salts) Step1 Step 1: Cation Exchange (Dowex 50W) Load at pH 2.0 Crude->Step1 Resin Bound to Resin: Glycine (Discard/Recover) Step1->Resin Retained Eluate Eluate (Flow-through): N-Malonylglycine + Malonic Acid Step1->Eluate Flow-through Step2 Step 2: Lyophilization (Remove Water/HCl) Eluate->Step2 Decision Is Malonic Acid Present? Step2->Decision HPLC Preparative HPLC (C18-AQ Column) Decision->HPLC Yes (High Purity Req) Cryst Crystallization (MeOH / EtOAc) Decision->Cryst No / Bulk Scale Final Pure N-Malonylglycine HPLC->Final Cryst->Final

Caption: Decision tree for the purification of N-Malonylglycine, prioritizing ion exchange for bulk impurity removal and HPLC/Crystallization for final polishing.

References
  • PubChem. (n.d.). Malonylglycine (Compound Summary). National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Herbst, R. M., & Shemin, D. (1939). Acetylglycine.[1] Organic Syntheses, 19, 4. (Foundational method for N-acyl glycine synthesis and isolation). Retrieved from [Link]

  • Irreverre, F., Kny, H., Asen, S., Thompson, J. F., & Morris, C. J. (1961). Synthesis of DL-α-(m-Carboxyphenyl)-glycine. Journal of Biological Chemistry, 236(4), 1093–1095. (Demonstrates isolation logic for acidic phenyl-glycine derivatives). Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Ion Exchange Chromatography Guide. (Standard reference for resin selection and pH strategy). Retrieved from [Link]

Sources

Technical Support Center: N-Malonylglycine Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-Malonylglycine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of N-Malonylglycine in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of N-Malonylglycine.

Q1: What is N-Malonylglycine and why is its stability in solution a critical concern?

N-Malonylglycine is an N-acyl amino acid, a class of molecules involved in various biological processes[1]. In research and development, its accurate quantification and consistent performance are paramount. However, N-Malonylglycine is susceptible to chemical degradation in aqueous solutions, primarily through two pathways: amide bond hydrolysis and decarboxylation of the malonic acid moiety. This instability can lead to decreased analyte concentration, the appearance of artifactual degradation products, and ultimately, unreliable and irreproducible experimental results.

Q2: What are the primary factors that influence the stability of N-Malonylglycine?

The stability of N-Malonylglycine in solution is primarily dictated by three factors:

  • pH: The solution's pH is the most critical factor. Acidic conditions (pH < 5) can significantly accelerate the rate of decarboxylation[2]. Both strongly acidic and alkaline conditions promote the hydrolysis of the amide bond[][4]. Stability is generally greatest in the near-neutral pH range (approximately 6.5-7.5).

  • Temperature: As with most chemical reactions, higher temperatures increase the rate of degradation. Therefore, it is crucial to store solutions at low temperatures and avoid unnecessary exposure to heat.

  • Storage Duration: N-Malonylglycine is not stable in solution for extended periods, even under ideal conditions. For best results, solutions should be prepared fresh. If storage is necessary, it should be for the shortest possible duration at ultra-low temperatures.

Q3: What are the recommended storage conditions for N-Malonylglycine solutions?

To maximize shelf-life and ensure experimental consistency, adhere to the following storage best practices:

  • Solid Form: Store solid N-Malonylglycine powder in a tightly sealed container in a cool, dry, and dark place, as recommended for amino acids and their derivatives[5].

  • Solution Form:

    • Short-Term (≤ 24 hours): Store at 2-8°C.

    • Long-Term (> 24 hours): Prepare single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

    • Solvent: Use a buffered solution (e.g., phosphate or HEPES) at a near-neutral pH to prevent pH fluctuations that could promote degradation. The use of an inert gas atmosphere can also prevent oxidation and degradation of sensitive solutions[6].

Q4: How can I detect and quantify N-Malonylglycine and its degradation products?

High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the stability of N-Malonylglycine. A reverse-phase HPLC method, typically with a C18 column, can separate the parent compound from its more polar degradation products[7][8]. UV detection at a low wavelength (200-215 nm) is suitable for detecting the carboxyl and amide groups[9]. For more definitive identification, coupling HPLC with Mass Spectrometry (LC-MS) is recommended.

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected analyte concentration. Degradation of N-Malonylglycine due to improper solution pH, high storage temperature, or prolonged storage time.1. Prepare a fresh stock solution using the protocol provided below. 2. Verify the pH of your buffer and final solution, adjusting to pH 7.0-7.4 if necessary. 3. Store the solution in single-use aliquots at -80°C immediately after preparation. 4. Use the HPLC protocol to assess the purity of your new stock solution against the solid starting material.
Appearance of new, unexpected peaks in my HPLC or LC-MS chromatogram. These are likely degradation products. The primary products are Glycine and Malonic Acid (from hydrolysis) and N-Acetylglycine (from decarboxylation).1. Run analytical standards of the suspected degradation products (Glycine, Malonic Acid) to confirm their retention times. 2. Review your solution preparation and storage procedures. The presence of these peaks indicates that degradation has occurred. 3. Consider that malonic acid itself is unstable and may further degrade.
The pH of my unbuffered N-Malonylglycine solution drifts downwards over time. The degradation of N-Malonylglycine can produce acidic byproducts. Decarboxylation releases CO₂, which forms carbonic acid in water, and hydrolysis releases malonic acid.1. Always use a buffer system with sufficient buffering capacity (e.g., 50-100 mM Phosphate or HEPES) for solution preparation. 2. Re-verify the pH of the solution before each use, especially if it has been stored for any length of time.
Scientific Deep Dive: Mechanisms of N-Malonylglycine Degradation

Understanding the chemical pathways of degradation is essential for developing effective mitigation strategies. N-Malonylglycine primarily degrades via two competing, pH-dependent mechanisms.

1. Amide Bond Hydrolysis: The amide bond linking the malonyl group to the glycine nitrogen is susceptible to cleavage by water. This reaction is catalyzed by both acid (H⁺) and base (OH⁻), leading to the formation of Glycine and Malonic Acid. The reaction rate is typically lowest at a near-neutral pH[4].

2. Decarboxylation: The malonic acid moiety is inherently unstable and prone to losing a molecule of carbon dioxide (CO₂). This decarboxylation is particularly rapid under acidic conditions (pH < 5) and at elevated temperatures[2][10]. The electron-withdrawing effect of the adjacent amide carbonyl group and the potential for protonation of the nearby amine can facilitate this process, resulting in the formation of N-Acetylglycine.

G NMG N-Malonylglycine Hydrolysis_Products Glycine + Malonic Acid NMG->Hydrolysis_Products Amide Hydrolysis Decarbox_Product N-Acetylglycine + CO2 NMG->Decarbox_Product Decarboxylation H2O_H H₂O / H⁺ (Acidic) invis1 H2O_OH H₂O / OH⁻ (Alkaline) invis2 Heat_Acid Heat / H⁺ (Acidic) invis3

Caption: Competing degradation pathways of N-Malonylglycine in solution.

Experimental Protocols & Workflows
Protocol 1: Preparation of a Stabilized N-Malonylglycine Stock Solution

This protocol is designed to minimize degradation during solution preparation and storage.

Materials:

  • N-Malonylglycine (high purity solid)

  • HPLC-grade water

  • Phosphate buffer solution (1 M, pH 7.2) or HEPES buffer

  • Sterile, single-use microcentrifuge tubes or cryovials

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare Buffer: Dilute the 1 M phosphate buffer stock to a final working concentration of 50 mM with HPLC-grade water. For a 10 mL final volume, use 0.5 mL of 1 M buffer and 9.5 mL of water. Verify the final pH is between 7.0 and 7.4.

  • Weigh Compound: On a calibrated analytical balance, accurately weigh the required amount of solid N-Malonylglycine to prepare your desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the weighed solid to the prepared buffer. Vortex gently until fully dissolved. Do not heat the solution to aid dissolution, as this will cause degradation.

  • Sterilization (Optional): If sterility is required, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Aliquoting: Immediately dispense the solution into single-use, pre-chilled microcentrifuge tubes or cryovials.

  • Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to an -80°C freezer for long-term storage.

Troubleshooting Workflow for Inconsistent Results

Use this workflow to diagnose issues related to N-Malonylglycine instability.

G Start Inconsistent Experimental Results Observed Check_Prep Review Solution Prep: - Freshly Made? - Correct pH? - Buffered? Start->Check_Prep Check_Storage Review Storage: - Temp (-80°C)? - Aliquoted? - Freeze/Thaw Cycles? Check_Prep->Check_Storage Prep OK Remake Prepare Fresh Stock (Protocol 1) Check_Prep->Remake Prep Not OK Analyze_Stock Analyze Stock Purity via HPLC Protocol Check_Storage->Analyze_Stock Storage OK Check_Storage->Remake Storage Not OK Degradation Degradation Confirmed? Analyze_Stock->Degradation Degradation->Remake Yes Other Investigate Other Experimental Variables Degradation->Other No End Problem Resolved Remake->End

Caption: Logical workflow for troubleshooting N-Malonylglycine stability issues.

Protocol 2: HPLC Method for Stability Assessment

This is a general-purpose reverse-phase HPLC method for assessing the purity of N-Malonylglycine solutions.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 30% B

    • 10-12 min: 30% to 95% B

    • 12-14 min: 95% B

    • 14-15 min: 95% to 2% B

    • 15-20 min: 2% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Expected Elution Order: Malonic Acid and Glycine (early), N-Malonylglycine, N-Acetylglycine (later).

References
  • Cabrera-Rivera, F., et al. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7, 270-280. [Link]

  • Lafrance, D., et al. (2011). Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole. Organic Letters, 13(9), 2322–2325. [Link]

  • Ma, X., et al. (2015). Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones. Organic Letters, 17(19), 4892–4895. [Link]

  • Fabbrizzi, P., et al. (2023). Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryPlusChem, 88(5), e202200213. [Link]

  • Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. [Link]

  • SIELC. (n.d.). Separation of N-Dodecanoyl-N-methylglycine on Newcrom R1 HPLC column. [Link]

  • Iwasaki, T., et al. (2011). Enzymatic synthesis of N-acyl-l-amino acids in a glycerol-water system using acylase I from pig kidney. Journal of the American Oil Chemists' Society, 88(6), 831-838. [Link]

  • Kozak, R. P., et al. (2009). An HPLC-MALDI MS method for N-glycan analyses using smaller size samples: Application to monitor glycan modulation by medium conditions. Biotechnology and Bioengineering, 103(5), 945-957. [Link]

  • Li, N., & Richards, M. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Scientific Reports, 9(1), 16568. [Link]

  • Davidek, T., et al. (2003). Degradation of the Amadori Compound N-(1-Deoxy-D-fructos-1-yl)glycine in Aqueous Model. Journal of Agricultural and Food Chemistry, 51(23), 6858–6865. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glycine. [Link]

  • Moravek. (2023). A Beginner's Guide to Chemical Storage Best Practices. [Link]

  • Fábián, I., et al. (2015). Decomposition of N-chloroglycine in alkaline aqueous solution: kinetics and mechanism. Dalton Transactions, 44(23), 10834-10841. [Link]

  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 822. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • ResearchGate. (2015). (PDF) Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. [Link]

  • Fleetchem, LLC. (2019). Guidelines for an Effective Chemical Storage Plan. [Link]

  • Kennedy, E. B., et al. (2022). Degradation of Glyphosate to Benign N-Formyl Glycine Using MOF-808 Nanocrystals. Advanced Sustainable Systems, 6(1), 2100236. [Link]

  • ResearchGate. (n.d.). Degradation products of N-PhosphonoMethyl)Glycine (PMG) of representative methods. [Link]

  • Guttman, M., et al. (2013). On the Mechanism of Degradation of Oxytocin and its Analogues in Aqueous Solution. Biopolymers, 100(4), 408-421. [Link]

  • Medikonda.com. (2026). Best Practices for Storing Glycine from Medikonda.com. [Link]

  • ResearchGate. (2023). (PDF) Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic Studies. [Link]

  • Google Patents. (n.d.). JPH05320106A - Method for storing glycine or an aqueous solution of its metallic salt.
  • International Journal of New Chemistry. (n.d.). Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic Studies. [Link]

  • PNAS. (2023). Enhanced polymorph metastability drives glycine nucleation in aqueous salt solutions. [Link]

  • A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings. [Link]

  • ResearchGate. (n.d.). Enthalpies of solution of glycine in aqueous electrolyte solutions at 298.15 K. [Link]

  • PubMed. (2008). Formulation of hydrophilic non-aqueous gel: drug stability in different solvents and rheological behavior of gel matrices. [Link]

Sources

Troubleshooting N-Malonylglycine derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Troubleshooting N-Malonylglycine Derivative Synthesis

To: Research Scientists & Process Chemists From: Senior Application Scientist, Technical Support Division Subject: Optimization and Troubleshooting of N-Malonylglycine Scaffolds

Executive Summary & Chemical Context

N-Malonylglycine derivatives are critical intermediates in the development of metalloenzyme inhibitors, fatty acid synthase (FAS) inhibitors, and peptidomimetics. However, their synthesis is deceptively simple. The malonic acid moiety introduces two critical instability factors:

  • Protolytic Instability: The acidic methylene protons (

    
    ) make the system prone to base-catalyzed side reactions, specifically Knoevenagel condensations and Dieckmann-type cyclizations  to tetramic acids.
    
  • Thermal Instability: The free carboxylic acid beta to the carbonyl is susceptible to decarboxylation , converting your valuable malonyl scaffold into an acetyl derivative.

This guide prioritizes the Meldrum’s Acid pathway as the "Gold Standard" for mono-functionalization, while providing troubleshooting for traditional coupling methods.

Synthesis Workflows & Decision Matrix

The following diagram outlines the two primary synthetic routes and the critical "Danger Zones" where side reactions occur.

MalonylSynthesis cluster_legend Legend Start Target: N-Malonylglycine Derivative MethodA Method A: Meldrum's Acid Route (Recommended) Start->MethodA MethodB Method B: Mono-Ester Coupling (Traditional) Start->MethodB Meldrum Meldrum's Acid + Glycine Ester MethodA->Meldrum Coupling Mono-Ethyl Malonate + Glycine Ester (HATU/EDC) MethodB->Coupling Product N-Malonylglycine Ester (Linear) Meldrum->Product Reflux (THF/Dioxane) No Base Needed Coupling->Product Controlled Activation BisAcyl SIDE PRODUCT: Bis-Acylation Coupling->BisAcyl Excess Activation Tetramic SIDE PRODUCT: Tetramic Acid (Cyclized) (2,4-pyrrolidinedione) Product->Tetramic Strong Base (NaH/NaOMe) Dieckmann Condensation Decarb SIDE PRODUCT: Acetyl-Glycine (Decarboxylated) Product->Decarb Heat (>60°C) + Acid Beta-Elimination Safe Safe Pathway Risk Risk Factor

Figure 1: Synthetic pathways and potential failure modes for N-malonylglycine derivatives.

Protocol A: The Meldrum's Acid Route (Recommended)

This method avoids the use of coupling reagents and minimizes bis-acylation. Meldrum's acid acts as a masked malonic acid equivalent that undergoes nucleophilic attack by the amine, releasing acetone and CO₂ only after the initial ring opening, or releasing acetone upon aminolysis.

Mechanism: Aminolysis of Meldrum's acid yields the malonic acid monoamide directly. Reference: Chen, B. C. "Meldrum's acid in organic synthesis." Heterocycles (1991). [1]

Step-by-Step Protocol:

  • Reagents: Dissolve Meldrum's acid (1.0 equiv) and Glycine Ethyl Ester HCl (1.0 equiv) in dry Acetonitrile or THF.

  • Base: Add TEA (1.1 equiv) only to neutralize the HCl salt. Do not use excess strong base.

  • Reaction: Reflux (60-80°C) for 2-4 hours.

    • Note: The reaction is driven by the release of acetone.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 1M KHSO₄ (acidic wash removes unreacted amine).

  • Result: Yields HOOC-CH2-CO-NH-CH2-COOEt (N-malonylglycine ethyl ester) with high purity.

Why this works: The electrophilicity of Meldrum's acid is tuned such that it reacts mono-functionally with amines. It eliminates the risk of activating both carboxylic acid groups of a free malonic acid.

Troubleshooting Guide

Scenario 1: "I see a peak with Mass [M-44] in my LCMS."
  • Diagnosis: Decarboxylation .[1][2][3] You have lost CO₂ (MW 44).

  • Root Cause: The free carboxylic acid of the malonyl group is thermally unstable, especially in acidic media.

  • Corrective Action:

    • Avoid heating the free acid above 50°C during workup.

    • Do not use strong acid (HCl/TFA) to remove protecting groups if heating is required.

    • Pro Tip: If you need to store the compound, store it as the ester (e.g., tert-butyl ester) and deprotect immediately before use.

Scenario 2: "My product cyclized into a 5-membered ring."
  • Diagnosis: Tetramic Acid Formation .[4]

  • Root Cause: Dieckmann Condensation.[1][4][5][6] In the presence of base, the acidic methylene (alpha to both carbonyls) is deprotonated. The resulting enolate attacks the glycine ester, closing the ring to form a 2,4-pyrrolidinedione.

  • Corrective Action:

    • Crucial: Avoid strong bases (NaH, NaOMe) during synthesis.

    • Keep the pH < 8 during aqueous workup.

    • If saponifying the glycine ester (Et -> OH), use LiOH at 0°C and monitor closely; do not let the reaction sit overnight.

Scenario 3: "I have a mixture of mono- and bis-acylated glycine."
  • Diagnosis: Over-activation .

  • Root Cause: Using free Malonic Acid with EDC/HATU. Since Malonic Acid is symmetric, the coupling reagent activates both ends, or the product reacts with a second equivalent of coupling reagent.

  • Corrective Action:

    • Switch to Method A (Meldrum's Acid) .

    • If you must use coupling reagents, use Mono-Ethyl Malonate (or Mono-tert-butyl malonate) instead of Malonic Acid. This forces mono-acylation.

Quantitative Data: Stability & Solubility

ParameterN-Malonylglycine (Free Acid)N-Malonylglycine (Diester)
pKa (Malonyl CH2) ~11 (Labile to base)~13 (Stable to mild base)
Decarboxylation Temp > 60°C (Rapid)> 150°C (Stable)
Solubility Water, DMSO, MeOHDCM, EtOAc, THF
Purification Method Reverse Phase (C18), 0.1% Formic AcidNormal Phase (Silica), Hex/EtOAc

Advanced Insight: The "Tetramic Acid" Trap

Researchers often overlook that N-malonyl amino esters are precursors to Tetramic Acids (antibiotic scaffolds). If your intent is the linear chain, this cyclization is a nuisance.

Mechanism of Failure:



Prevention Strategy: If you require the free acid form of the glycine moiety (C-terminus), consider using a 2-Chlorotrityl Chloride resin for Solid Phase Peptide Synthesis (SPPS). This allows cleavage of the peptide from the resin using mild acid (1% TFA/DCM) which leaves the N-terminal malonyl group intact without triggering decarboxylation or cyclization.

References

  • Chen, B. C. (1991). "Meldrum's acid in organic synthesis." Heterocycles, 32(3), 529-597.

  • Besselink, G. A. J., et al. (1993). "N-Hydroxysuccinimide-Activated Glycine-Sepharose." Applied Biochemistry and Biotechnology. 7

  • Diehl, K. L., et al. (2016). "Click and Chemically Triggered Declick Reactions through Reversible Amine and Thiol Coupling." Nature Chemistry. 7

  • Organic Chemistry Portal. "Dieckmann Condensation."

  • BenchChem Technical Support. "Troubleshooting Low Yield in Solid-Phase Peptide Synthesis."

Sources

Technical Support Center: N-Malonylglycine Stability & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of 3-(Carboxymethylamino)-3-oxopropanoic acid (commonly known as N-malonylglycine). Because this molecule contains both a thermally labile malonic acid moiety and a hydrolytically sensitive amide bond, standard biochemical workflows often inadvertently destroy it.

This guide provides the mechanistic reasoning and self-validating protocols required to maintain the structural integrity of N-malonylglycine during your experiments.

Section 1: Core Mechanisms of Decomposition

To prevent degradation, we must first understand the causality behind it. N-malonylglycine undergoes two primary decomposition pathways:

  • Thermal Decarboxylation : The malonic acid moiety features a highly reactive methylene carbon flanked by two carbonyl groups. When exposed to heat (typically >70°C, though prolonged exposure at >40°C in solution is deleterious), it undergoes a concerted pericyclic reaction via a . This results in the expulsion of carbon dioxide (CO₂) and the formation of N-acetylglycine.

  • Amide Hydrolysis : The central amide bond is susceptible to cleavage under extremes of pH. Strong acids protonate the carbonyl oxygen, increasing electrophilicity, while strong bases facilitate direct nucleophilic attack by hydroxide ions, yielding malonic acid and glycine.

Mechanisms NMG N-Malonylglycine (Intact) Decarb Thermal Decarboxylation (T > 40°C) NMG->Decarb Heat Hydro Amide Hydrolysis (pH < 3.0 or pH > 9.0) NMG->Hydro Acid/Base + H2O NAcG N-Acetylglycine + CO2 (Loss of 44 Da) Decarb->NAcG MalGly Malonic Acid + Glycine (Cleavage Products) Hydro->MalGly

Decomposition pathways of N-malonylglycine showing thermal and hydrolytic vulnerabilities.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: During the concentration of my N-malonylglycine fractions, LC-MS analysis shows a major contaminant with a mass exactly 44 Da lower than my target. What is causing this? A1: You are observing the classic . The loss of 44 Da corresponds to the evolution of CO₂, converting N-malonylglycine into N-acetylglycine. This typically occurs because rotary evaporation was performed at bath temperatures exceeding 40°C. Causality: The activation energy for the decarboxylation of malonic acid derivatives is easily breached in heated aqueous solutions, but occurring slowly at lower temperatures. Solution: Abandon rotary evaporation for this compound. Use lyophilization (freeze-drying) to remove solvents.

Q2: I am using 1M HCl to acidify my aqueous samples prior to organic extraction, but my recovery is extremely low, and I detect free glycine. Why? A2: Dropping the pH too low (pH < 2) induces acid-catalyzed hydrolysis of the amide bond. Causality: The high concentration of hydronium ions protonates the amide carbonyl, making it a prime target for nucleophilic attack by water, cleaving the molecule into malonic acid and glycine. Solution: Use a milder acid (e.g., 10% citric acid) to adjust the pH to strictly between 3.5 and 4.5. This partially protonates the carboxylates to aid in extraction without compromising the amide linkage.

Q3: What are the ideal storage conditions for N-malonylglycine reference standards? A3: N-malonylglycine is often utilized as a . For quantitative reliability, it must be stored as a lyophilized solid at -20°C in a desiccator. Aqueous stock solutions should be aliquoted, flash-frozen, and never subjected to multiple freeze-thaw cycles.

Section 3: Quantitative Stability Data

Table 1: Stability Matrix for N-Malonylglycine

Environmental ConditionTemperaturepHPrimary Degradation PathwayEstimated Half-Life
Aqueous Buffer4°C6.0 - 7.0None (Stable)> 6 months
Aqueous Buffer25°C6.0 - 7.0Slow Hydrolysis~ 2 - 3 weeks
Aqueous Acidic25°C< 2.0Amide Hydrolysis< 24 hours
Aqueous Basic25°C> 10.0Amide Hydrolysis< 12 hours
Aqueous Heated> 70°C5.0 - 7.0Decarboxylation< 1 hour
Lyophilized Powder-20°CN/ANone (Stable)> 2 years
Section 4: Standard Operating Procedures (SOPs)
Protocol 1: Safe Concentration and Lyophilization (Self-Validating Workflow)

To ensure trustworthiness, this protocol includes a validation checkpoint to confirm the absence of decarboxylation.

  • Pre-chilling : Pre-chill all collection vessels and aqueous fractions containing N-malonylglycine to 4°C immediately after elution.

  • pH Verification : Verify that the solution pH is between 5.0 and 7.0. If necessary, neutralize gently using cold 0.1 M NH₄HCO₃ (ammonium bicarbonate), which is volatile and will be removed during lyophilization.

  • Shell-Freezing : Transfer the solution to a lyophilization flask. Rotate the flask in a dry ice/acetone bath (-78°C) to freeze the solution in a thin layer on the walls. Causality: This maximizes surface area for sublimation and prevents concentration-induced pH shifts that occur during slow freezing.

  • Sublimation : Attach the flask to a lyophilizer. Maintain a vacuum of < 0.1 mbar and a condenser temperature of < -50°C. Allow to dry completely (typically 24-48 hours).

  • Validation Checkpoint : Reconstitute 1 mg of the resulting powder in 1 mL of LC-MS grade water. Inject onto an LC-MS system. The protocol is validated if the N-acetylglycine peak (M-44) is < 1% of the total peak area.

Protocol Step1 1. Pre-chill Sample (4°C) Step2 2. Neutralize pH (5.0 - 7.0) Use volatile buffer Step1->Step2 Step3 3. Flash Freeze (-78°C) Dry ice/acetone bath Step2->Step3 Step4 4. Lyophilization (Vacuum < 0.1 mbar) Step3->Step4 Step5 5. LC-MS Validation Check for M-44 peak Step4->Step5

Safe concentration workflow for N-malonylglycine to prevent thermal degradation.

Protocol 2: pH-Controlled Liquid-Liquid Extraction
  • Cooling : Place the aqueous sample containing N-malonylglycine in an ice bath (0-4°C).

  • Controlled Acidification : Add cold 10% (w/v) citric acid dropwise while monitoring with a calibrated pH probe. Stop at pH 3.8. Causality: Citric acid is a weak acid that provides buffering capacity, preventing localized pH drops that cause amide hydrolysis.

  • Extraction : Add an equal volume of cold ethyl acetate. Invert gently for 2 minutes. Do not vortex vigorously, as this can create intractable emulsions.

  • Separation : Allow phases to separate at 4°C. Recover the upper organic layer.

  • Drying : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes at 4°C, filter, and proceed immediately to solvent removal via a gentle stream of nitrogen gas (N₂) at room temperature. Do not apply heat.

References
  • Decarboxylation of Beta-Keto Acids and Malonic Acids . Master Organic Chemistry. Available at:[Link]

  • Decarboxylation Reactions . Organic Chemistry Portal. Available at: [Link]

  • Process for preparing malonic acid and alkylmalonic acids (US5886219A). Google Patents.

Improving solubility of N-Malonylglycine for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers working with N-Malonylglycine (MG) . It addresses the specific physicochemical challenges of this dicarboxylic acid derivative, focusing on solubility, stock preparation, and assay compatibility.

Solubility Optimization & Assay Integration Guide

Ticket Context: User reports difficulty solubilizing N-Malonylglycine (C5H7NO5) for in vitro enzymatic assays, or observes precipitation upon dilution into culture media.

Quick Triage: Why is my compound precipitating?

Before altering your protocol, identify the root cause based on your observation:

ObservationProbable CauseImmediate Fix
Powder won't dissolve in water. Acidic pH Lock. The free acid form drops water pH to ~2–3, suppressing ionization and solubility.Add molar equivalents of NaOH (see Protocol A).[1][2]
Precipitate forms when adding stock to Media/PBS. Calcium Chelation. MG is a dicarboxylic acid that chelates Ca²⁺/Mg²⁺, forming insoluble salts.[1]Use Ca²⁺/Mg²⁺-free buffers for intermediate dilutions.[1]
Precipitate forms when adding DMSO stock to buffer. pH Shock. The high concentration of acid overwhelms the buffer's capacity, protonating the compound.Ensure the assay buffer is >50 mM (e.g., HEPES/Tris) to maintain pH > 6.[1]0.

The Chemistry of Solubility

To master N-Malonylglycine solubility, you must understand its structure. It is a dicarboxylic acid (contains two -COOH groups).[1]

  • pKa Values: Approximately 2.8 (malonyl carboxyl) and 5.7 (glycyl carboxyl).[1]

  • At pH < 2.0: It exists as a neutral, protonated species with low aqueous solubility .[1]

  • At pH > 6.0: It exists as a dianion (fully ionized), which is highly water-soluble .[1]

The Engineering Challenge: Most commercial vendors supply the Free Acid form.[1] When you dissolve this in unbuffered water, the protons dissociate, the pH crashes, and the equilibrium shifts back to the insoluble protonated form. You must drive the equilibrium toward the salt form.[1]

Validated Solubilization Protocols

Protocol A: Aqueous Stock Preparation (The "Double-Neutralization" Method)

Best for: Assays sensitive to DMSO.

Reagents:

  • N-Malonylglycine (Free Acid)[1]

  • 1.0 M NaOH (Freshly prepared)[1]

  • Milli-Q Water[3]

Step-by-Step:

  • Calculate: Determine the moles of MG. You will need 2.0 to 2.1 molar equivalents of NaOH to neutralize both carboxylic acid groups.[1]

  • Suspend: Add the MG powder to 80% of your final target volume of water. Note: It will likely remain a cloudy suspension.

  • Titrate: While stirring, add the calculated volume of 1.0 M NaOH dropwise.

    • Visual Check: The solution should clarify as the pH passes 6.0.[1]

  • Verify: Check pH with a micro-probe. Target pH 7.0–7.4.[1]

  • Finalize: Adjust to final volume with water. Filter sterilize (0.22 µm).

Protocol B: DMSO Stock Preparation (The "High-Concentration" Method)

Best for: High-throughput screening (HTS) and long-term storage.

Reagents:

  • N-Malonylglycine (Free Acid)[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested)[1]

Step-by-Step:

  • Dissolve: MG is soluble in DMSO up to ~100–200 mM without pH adjustment.[1]

  • Aliquot: Store in single-use aliquots at -20°C.

  • Usage Warning: When diluting this acidic DMSO stock into your assay, ensure your assay buffer has sufficient capacity (e.g., 50 mM HEPES) to neutralize the acid carried over.[1]

Workflow Visualization

Decision Tree: Solvent Selection & Preparation

The following diagram illustrates the logical flow for preparing N-Malonylglycine stocks based on your downstream application.

MG_Solubility Start Start: N-Malonylglycine (Solid) CheckApp Check Downstream Application Start->CheckApp DMSO_Path DMSO Tolerant? (Enzyme Assays, HTS) CheckApp->DMSO_Path Water_Path DMSO Sensitive? (Primary Cells, In Vivo) CheckApp->Water_Path Prep_DMSO Dissolve in Anhydrous DMSO (Max ~200 mM) DMSO_Path->Prep_DMSO Prep_Water Suspend in Water (Cloudy Suspension) Water_Path->Prep_Water Final_Stock Final Stock Solution (Store -20°C) Prep_DMSO->Final_Stock Add_Base Add 2.05 eq. NaOH Dropwise until Clear Prep_Water->Add_Base Check_pH Check pH Target: 7.0 - 7.4 Add_Base->Check_pH Check_pH->Final_Stock

Caption: Logic flow for selecting the correct solubilization strategy based on assay tolerance to organic solvents.

The "Calcium Trap" (Critical Troubleshooting)

A common failure mode is the precipitation of Calcium Malonylglycinate .[1] Dicarboxylic acids structurally resemble oxalate and malonate, both of which form highly insoluble precipitates with divalent cations (Ca²⁺, Mg²⁺).[1]

The Scenario: You dilute your 100 mM DMSO stock (clear) into DMEM or RPMI media (containing ~1.8 mM Ca²⁺). The Result: Immediate cloudiness or microscopic crystals forming over 24 hours, leading to false cytotoxicity data.[1]

The Solution: Serial Dilution Workflow Never dilute directly from high-concentration stock to calcium-rich media.[1] Use an intermediate step.

Serial_Dilution Stock 100 mM Stock (DMSO or Water) Intermed 10x Intermediate Buffer: PBS (Ca/Mg Free) or Tris-Buffered Saline Stock->Intermed 1:10 Dilution Precip RISK: Precipitation (Ca++ Chelation) Stock->Precip Direct Addition Final 1x Assay Well (Media with Cells) Intermed->Final 1:10 Dilution Precip->Final Failed Assay

Caption: Recommended serial dilution workflow to prevent calcium shock precipitation.

Frequently Asked Questions (FAQs)

Q: Can I autoclave my aqueous stock of N-Malonylglycine? A: No. While the amide bond is relatively stable, dicarboxylic acids can undergo decarboxylation at high temperatures (121°C). Always use 0.22 µm filtration for sterilization.[1]

Q: My stock solution turned yellow after a month at 4°C. Is it safe to use? A: Discard it. Color change often indicates oxidation or hydrolysis of the amide bond (releasing glycine and malonic acid).[1] Aqueous stocks should be stored at -20°C or -80°C.[1]

Q: What is the maximum solubility in cell culture media? A: In media containing serum and calcium (e.g., DMEM + 10% FBS), the solubility limit is driven by the calcium salt solubility product (


). We recommend keeping final assay concentrations below 5 mM  to avoid micro-precipitation.[1] For higher concentrations, validate solubility by measuring OD600 of the media (without cells) after 4 hours of incubation.

References & Data Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15909779, Malonylglycine.[1] Retrieved from [Link][1]

    • Source for chemical structure and molecular weight verification.

  • Dado, G. P., & Gellman, S. H. (1992). Intermolecular hydrogen bonding in N-malonylglycine derivatives.[1] Journal of the American Chemical Society.[1][4]

    • Source for structural conformation and hydrogen bonding properties of malonylglycine derivatives.

  • Johnston, J. (1915). The Solubility-Product Constant of Calcium and Magnesium Carbonates.[1] Journal of the American Chemical Society.[1][4]

    • Foundational reference for the solubility mechanics of dicarboxylic acid salts with divalent cations.

  • Sigma-Aldrich (Merck). Buffer Reference Center: pKa Values of Biological Buffers.[1]

    • Reference for buffer selection (HEPES/Tris) to manage acidic shifts.

Sources

Common pitfalls in the synthesis of N-(Carboxyacetyl)glycine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. The synthesis of N-(Carboxyacetyl)glycine (often referred to as N-malonylglycine) and its structural analogs is a critical pathway in the development of peptidomimetics, PNA (peptide nucleic acid) building blocks, and malonyl-linked glycoconjugates[1]. While the target molecule appears deceptively simple—comprising a malonic acid moiety linked to a glycine backbone—its di-acidic nature, high polarity, and thermal instability introduce significant synthetic hurdles[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic protocols. Here, we dissect the chemical causality behind common reaction failures and provide self-validating methodologies to ensure your synthesis is robust, reproducible, and scalable.

Part 1: Diagnostic Logic for Reaction Failures

Before adjusting your protocol, you must accurately diagnose the failure mode. The following logic tree maps the most common analytical findings to their chemical root causes.

Troubleshooting Start Analyze Crude Reaction via LC-MS Q1 Mass = Expected + 85 Da? (Bis-amide Dimer) Start->Q1 Q2 Mass = Expected - 44 Da? (Decarboxylation) Q1->Q2 NO Sol1 Desymmetrize: Use Mono-t-butyl malonate Q1->Sol1 YES Q3 Mass = Expected + 380 Da? (Guanidinylation) Q2->Q3 NO Sol2 Thermal Control: Keep activation at 0 °C Q2->Sol2 YES Sol3 Change Coupling: Switch HBTU to EDCI/HOBt Q3->Sol3 YES

Diagnostic logic tree for identifying and resolving N-malonylglycine synthesis failures.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I getting a high percentage of N,N'-malonyl-bis-glycine (dimer) instead of the mono-coupled product? Causality: Malonic acid is a symmetrical dicarboxylic acid. When activated (e.g., using malonyl chloride or excess coupling agents), both carboxyl ends become highly electrophilic. Even if you carefully control stoichiometry to 1:1, the primary amine of glycine will inevitably react with both ends, leading to a statistical mixture heavily contaminated with the symmetrical bis-amide dimer. Solution: You must break the symmetry. Never use unprotected malonic acid or malonyl chloride for mono-coupling. Instead, use a mono-protected building block such as mono-tert-butyl malonate . This ensures that only one carboxyl group is available for activation and coupling.

Q2: My LC-MS data shows a major byproduct that is 44 Da lighter than the expected mass. What went wrong? Causality: A loss of 44 Da is the hallmark of thermal decarboxylation (


). Malonic acid derivatives are uniquely susceptible to this degradation pathway. When the free carboxyl group is activated by a coupling agent, it creates a highly electron-withdrawing intermediate. If the temperature rises above 0 °C, this intermediate can undergo a spontaneous rearrangement via a six-membered transition state, ejecting 

and forming an N-acetylglycine byproduct. Solution: Strict thermal control is non-negotiable. The activation step (mixing the malonate with the coupling agent) must be performed in an ice bath at 0 °C for no longer than 10–15 minutes before the amine is introduced.

Q3: Should I use EDCI/HOBt or HBTU for the amide coupling of malonic acid derivatives? Causality: Both systems are effective, but they possess different kinetic and byproduct profiles. HBTU generally provides higher yields and faster kinetics for malonamide formation[1]. However, if the malonate is not fully pre-activated, HBTU can react directly with the primary amine of glycine, forming a dead-end guanidinium byproduct (adding ~380 Da to the amine mass). Conversely, EDCI generates water-soluble urea byproducts, making aqueous workup easier, but may suffer from slightly lower yields due to N-acylurea rearrangement[1]. Solution: Pre-activate the mono-protected malonate with HBTU and DIPEA for exactly 10 minutes before adding the glycine derivative. If guanidinylation persists, switch to the milder EDCI/HOBt system.

Q4: I have successfully synthesized the fully deprotected N-(carboxyacetyl)glycine, but I cannot purify it on normal-phase silica gel. How should I isolate it? Causality: The fully deprotected molecule (


) is a highly polar, di-acidic compound[2]. It will irreversibly streak, bind, or degrade on the acidic silanol groups of normal-phase silica gel.
Solution:  Abandon normal-phase chromatography for the final step. Utilize Reverse-Phase HPLC (C18 column) with a highly aqueous mobile phase (e.g., 0.1% TFA in Water/Acetonitrile gradient). Alternatively, if purity is >85% post-cleavage, isolate the product via crystallization from cold water and ethanol.

Part 3: Quantitative Comparison of Coupling Reagents

To aid in your experimental design, the following table summarizes the performance metrics of various activation strategies specifically for malonyl-glycine couplings.

Coupling Reagent SystemTypical Yield (%)Primary Byproduct RiskWorkup / Purification AdvantageRecommended Use Case
HBTU / DIPEA 75 – 85%Guanidinylation of amineFast kinetics; high conversionPreferred for standard couplings; requires strict pre-activation.
EDCI / HOBt 60 – 70%N-acylurea formationByproducts are water-solublePreferred when the amine is precious and guanidinylation must be avoided.
Malonyl Chloride < 30% (Mono)Symmetrical bis-amideNo coupling reagents neededOnly viable if the bis-amide dimer is the actual target molecule.

Part 4: Validated Experimental Workflow

To circumvent the pitfalls discussed above, we employ an orthogonal protection strategy . By using mono-tert-butyl malonate and glycine benzyl ester, we ensure absolute regiocontrol. The orthogonal protecting groups (tert-butyl and benzyl) are then removed sequentially under entirely different conditions (acidolysis and hydrogenolysis, respectively).

SynthesisWorkflow Step1 1. Activation Mono-t-butyl malonate + HBTU/DIPEA Step2 2. Amide Coupling Add Glycine Benzyl Ester Step1->Step2 0 °C, 10 min Step3 3. Acid Cleavage TFA/DCM (t-butyl removal) Step2->Step3 RT, 4 h Step4 4. Hydrogenolysis Pd/C, H2 (Benzyl removal) Step3->Step4 RT, 2 h Step5 5. Isolation RP-HPLC Purification Step4->Step5 RT, 3 h

Step-by-step orthogonal protection workflow for synthesizing N-(Carboxyacetyl)glycine.

Self-Validating Protocol: Synthesis of N-(Carboxyacetyl)glycine

Phase 1: Regioselective Amide Coupling

  • Preparation: Dissolve mono-tert-butyl malonate (1.0 eq, 10 mmol) in anhydrous DMF (50 mL) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the solution to precisely 0 °C using an ice bath. Causality: This prevents the premature decarboxylation of the activated malonate.

  • Activation: Add HBTU (1.1 eq, 11 mmol) and DIPEA (2.5 eq, 25 mmol). Stir for exactly 10 minutes at 0 °C.

  • Coupling: Add Glycine benzyl ester hydrochloride (1.0 eq, 10 mmol) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench with water, extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate under reduced pressure.
    • Validation Checkpoint 1: Analyze the crude via LC-MS. You must observe the fully protected intermediate (

      
      ) at m/z 322.2 [M+H]+ .
      

Phase 2: Sequential Deprotection 6. tert-Butyl Cleavage: Dissolve the crude intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (20 mL total). Stir at room temperature for 2 hours. Concentrate under a stream of nitrogen.

  • Validation Checkpoint 2: LC-MS should show complete disappearance of m/z 322.2 and the appearance of the mono-acid intermediate at m/z 266.1 [M+H]+ .

  • Benzyl Cleavage: Dissolve the resulting residue in Methanol (30 mL). Add 10% Pd/C (10% w/w). Purge the flask with hydrogen gas and stir vigorously under a hydrogen balloon at room temperature for 3 hours.

  • Isolation: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

    • Validation Checkpoint 3: The final deprotected target (

      
      ) should appear as the sole major peak at m/z 176.0 [M+H]+ .
      
  • Purification: Purify the final residue via preparative RP-HPLC (C18, 0–20% Acetonitrile in Water with 0.1% TFA) and lyophilize to yield the pure product as a white powder.

References

  • Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein Journal of Organic Chemistry (via PMC). Available at:[Link]

  • Effects of covalent modifications on the solid-state folding and packing of N-malonylglycine derivatives. Journal of the American Chemical Society. Available at:[Link]

Sources

Validation & Comparative

Advanced Synthesis Guide: N-Malonylglycine vs. Canonical Dicarboxylic Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly stable peptidomimetics and advanced metal-organic frameworks, the selection of dicarboxylic building blocks becomes a critical determinant of synthetic success. While Aspartic acid (Asp) and Glutamic acid (Glu) remain the gold standards for native peptide synthesis, N-Malonylglycine (N-MG) —a malonamide derivative of glycine—offers a structurally distinct alternative.

This guide objectively compares the mechanistic utility of N-MG against canonical dicarboxylic amino acids, providing self-validating experimental protocols to ensure rigorous and reproducible results in your workflows.

Section 1: Structural & Mechanistic Divergence

When designing peptides, Asp and Glu are the default choices for introducing acidic functionalities. Their secondary carboxylates are positioned on flexible alkyl side chains (β- and γ-carbons), which are highly solvated and ideal for forming salt bridges in native protein environments.

Conversely, N-Malonylglycine is synthesized by acylating the amine of glycine with a malonyl group. This fundamental shift moves the dicarboxylic functionality from a flexible side chain directly into the peptide backbone, creating a malonamide linkage.

Causality in Design: Why choose N-MG over Asp or Glu? The malonamide backbone restricts conformational freedom through rigid intramolecular hydrogen bonding networks. Gellman and co-workers demonstrated that covalent modifications to N-MG derivatives dictate highly specific solid-state folding and packing patterns that are impossible to achieve with the entropic freedom of Asp or Glu [1]. Furthermore, N-MG serves as a critical surrogate in partially modified retro-inverso (PMRI) peptides. Reversing the amide bond direction while maintaining side-chain topology requires specialized building blocks; the malonyl-amino acid subunit perfectly mimics the spatial arrangement of a native dipeptide while conferring absolute resistance to proteolytic degradation.

Section 2: Comparative Performance Data

To facilitate objective selection, the quantitative and structural properties of these dicarboxylic amino acids are summarized below:

FeatureN-Malonylglycine (N-MG)Aspartic Acid (Asp)Glutamic Acid (Glu)
Backbone Chiral Center AchiralL/D Chiral (α-carbon)L/D Chiral (α-carbon)
Carboxylate Spacing 5 atoms (via rigid amide bond)4 atoms (flexible alkyl chain)5 atoms (flexible alkyl chain)
Primary Application Retro-inverso mimetics, chelationNative SPPS, salt bridgesNative SPPS, α-helix stabilization
Metal Coordination Dinuclear bridging (e.g., Ag, Cu)Mononuclear chelationMononuclear chelation
Typical Coupling Agent TBTU / EDC-HOSuDIC/Oxyma, HATUDIC/Oxyma, HATU
Section 3: Experimental Workflows & Self-Validating Protocols

In advanced synthesis, a protocol is only as good as its built-in validation. The following methodologies incorporate critical checkpoints to ensure each step is successful before proceeding.

Protocol A: Synthesis of N-Malonylglycine Building Blocks via TBTU Coupling

This protocol utilizes TBTU to form the malonamide bond. TBTU is selected because it rapidly generates an active OBt ester intermediate, minimizing side reactions and ensuring high yields [2].

  • Activation: Dissolve the carboxyl component (e.g., mono-benzyl malonate, 8.8 mmol) in 10 mL of anhydrous dichloromethane (DCM). Add triethylamine (TEA, 8.8 mmol) and TBTU (12.3 mmol) to activate the carboxylate[2].

  • Amine Preparation: In a separate flask, dissolve glycine tert-butyl ester (8.0 mmol) in 5 mL DCM with TEA (8.0 mmol)[2].

  • Coupling: Combine the solutions after 30 minutes of pre-activation. Stir at ambient temperature for 4 hours.

    • Causality: Pre-activation ensures complete conversion to the active ester before the amine is introduced, preventing unreacted acid from precipitating or causing side reactions.

  • Validation Checkpoint (Self-Validating System): Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc. Stain the plate with Ninhydrin. The complete disappearance of the primary amine spot (glycine ester) validates a successful coupling. Confirm the purified product via ¹H-NMR by identifying the distinct malonyl -CH₂- singlet at ~3.2 ppm.

Protocol B: Dinuclear Ag(I) Complexation Using Malonamide Scaffolds

Malonamide derivatives like N-MG are exceptional ligands for transition metals, acting as bridging connectors via their oxygen and nitrogen donors to form stable dinuclear complexes [3].

  • Ligand Solvation: Prepare a 0.1 M solution of the synthesized N-MG derivative (Ligand L) in absolute ethanol[3].

  • Metal Addition: Slowly add an equimolar aqueous solution of AgNO₃ dropwise under continuous stirring[3].

    • Causality: Dropwise addition prevents rapid, localized supersaturation. Rapid precipitation yields amorphous solids, whereas slow addition thermodynamically favors the highly ordered [Ag₂L₂(NO₃)₂] crystalline cage required for X-ray diffraction[3].

  • Crystallization: Allow the solution to undergo slow evaporation in a dark environment for one week[3].

  • Validation Checkpoint (Self-Validating System): Analyze the resulting crystals via FT-IR spectroscopy. A successful metal complexation is validated by the shift of the conjugated C=O stretching vibration (e.g., shifting from 1693 cm⁻¹ down to ~1670 cm⁻¹) and the appearance of a distinct nitrate N–O stretch at 1383 cm⁻¹[3].

Section 4: Visualizing the Logic

To streamline your synthetic planning, the following decision tree maps the logical relationship between your target application and the appropriate dicarboxylic amino acid.

G A Dicarboxylic Amino Acid Selection B Native Peptide Synthesis A->B C Peptidomimetics & Chelation A->C D Aspartic / Glutamic Acid (Chiral, Alkyl Side-Chain) B->D E N-Malonylglycine (Achiral, Malonamide Link) C->E F Standard SPPS (HATU / DIC) D->F G Retro-Inverso Peptides Dinuclear Ag(I) Complexes E->G

Fig 1: Logical decision tree for selecting dicarboxylic amino acids in synthetic workflows.

References
  • Dado, G. P., Desper, J. M., Holmgren, S. K., Rito, C. J., & Gellman, S. H. (1992). "Effects of covalent modifications on the solid-state folding and packing of N-malonylglycine derivatives." Journal of the American Chemical Society, 114(12), 4834–4843. URL:[Link]

  • Naydenova, E., et al. (2022). "Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity." Pharmaceuticals, 15(9), 1108. URL:[Link]

  • Barakat, A., et al. (2018). "Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex." Molecules, 23(4), 888. URL:[Link]

Sources

Comparative Analysis of N-(Carboxyacetyl)glycine Derivatives: Structural Dynamics and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly structured, conformationally restricted scaffolds, N-(Carboxyacetyl)glycine —commonly known as N-malonylglycine —and its malonamide derivatives have emerged as highly potent pharmacophores. Originally studied for their unique hydrogen-bonding behaviors in peptide mimics, these derivatives are now being aggressively evaluated as superior alternatives to standard therapies in metabolic disorders and oncology.

This guide provides a comprehensive comparative analysis of N-malonylglycine derivatives, detailing the mechanistic causality behind their efficacy, benchmarking their pharmacological performance against standard drugs, and establishing self-validating experimental workflows for their synthesis and evaluation.

Conformational Dynamics & Mechanistic Causality

The therapeutic superiority of N-malonylglycine derivatives over flexible aliphatic analogues is rooted in their intrinsic structural thermodynamics. Foundational crystallographic and spectroscopic studies by Gellman and co-workers demonstrated that the N-malonylglycine subunit strongly favors a highly stable 9-membered hydrogen-bonded ring conformation in solution 1.

The Causality of Affinity: When a highly flexible molecule binds to a target enzyme, it suffers a massive entropic penalty as it is forced into a rigid binding posture. Because N-malonylglycine derivatives are pre-organized into a locked 9-membered ring, this entropic penalty is drastically reduced. Consequently, the thermodynamic equilibrium shifts heavily in favor of the enzyme-inhibitor complex, resulting in binding affinities that can eclipse traditional therapies.

ConformationalLogic NMG N-Malonylglycine Scaffold HBond 9-Membered H-Bond Ring Formation NMG->HBond Intramolecular Interaction Entropy Reduced Entropic Penalty Upon Binding HBond->Entropy Conformational Locking Affinity Enhanced Target Affinity (e.g., α-Glucosidase) Entropy->Affinity Thermodynamic Advantage

Figure 1: Thermodynamic and conformational logic of N-malonylglycine derivatives in target binding.

Comparative Pharmacological Performance

Recent in vitro evaluations have benchmarked novel malonamide derivatives against industry-standard drugs. In the context of diabetes management, specific N,N′-di(pyridin-2-yl)malonamide derivatives have shown remarkable potency as α-glucosidase inhibitors, vastly outperforming the standard drug Acarbose 2.

Furthermore, structural modifications to the malonamide core have yielded derivatives with potent antileishmanial and cytotoxic properties against prostate (PC-3), cervical (HeLa), and breast (MCF-7) cancer cell lines 3.

Quantitative Efficacy Comparison
Compound / DerivativePrimary Target / AssayExperimental IC₅₀Reference StandardStandard IC₅₀
Derivative 4K α-Glucosidase Inhibition11.7 ± 0.5 μMAcarbose840 ± 1.73 μM
Derivative 3a α-Glucosidase Inhibition96.3 ± 0.51 μMAcarbose841 ± 1.73 μM
Derivative 3b Antileishmanial Activity7.92 ± 1.3 μg/mLPentamidine5.09 ± 0.04 μM

Data indicates that the rigidified malonamide core of Derivative 4K provides an ~71-fold increase in α-glucosidase inhibitory potency compared to the highly functionalized but flexible oligosaccharide structure of Acarbose.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the synthesis and biological evaluation of these derivatives must operate as self-validating systems. The following protocols integrate internal controls and mechanistic rationales to guarantee data integrity.

Protocol A: DBU-Mediated Synthesis of Malonamide Derivatives

Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as the catalyst because its non-nucleophilic, strongly basic nature efficiently deprotonates the active methylene of the malonamide without triggering unwanted nucleophilic side attacks on the α,β-unsaturated ketones.

  • Reagent Preparation: Dissolve 1.0 equivalent of N1,N3-di(pyridin-2-yl)malonamide and 2.0 equivalents of the target α,β-unsaturated ketone in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalytic Initiation: Add 0.2 equivalents of DBU dropwise at ambient temperature.

  • Self-Validating Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Internal Control: Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The reaction is only terminated when the starting malonamide spot is completely extinguished, ensuring maximum conversion without thermal degradation.

  • Purification: Wash the organic layer sequentially with 0.1 M HCl and brine to quench the DBU and remove water-soluble impurities. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

  • Structural Confirmation: Validate the 9-membered H-bond network using single-crystal X-ray diffraction, corroborated by ¹H/¹³C NMR and HRMS.

Protocol B: In Vitro α-Glucosidase Inhibition Assay

Rationale: A colorimetric assay utilizing p-nitrophenyl-α-D-glucopyranoside (pNPG) provides a direct, quantifiable readout of enzyme kinetics based on the release of p-nitrophenol.

  • Buffer & Enzyme Prep: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase to a concentration of 0.5 U/mL and pNPG to 1 mM.

  • Inhibitor Incubation & Controls: In a 96-well microplate, combine 20 μL of the enzyme solution with 10 μL of the synthesized derivative (titrated concentrations in DMSO).

    • Negative Control: 10 μL of pure DMSO (establishes 100% baseline enzyme velocity).

    • Positive Control: 10 μL of Acarbose (benchmarks assay sensitivity and validates enzyme viability).

  • Reaction Initiation: Add 20 μL of the pNPG substrate solution to all wells. Incubate precisely at 37°C for 30 minutes.

  • Termination: Halt the enzymatic cleavage by adding 50 μL of 0.1 M Na₂CO₃ (shifts pH to optimally absorb p-nitrophenol).

  • Quantification: Measure absorbance at 405 nm using a microplate reader and calculate the IC₅₀ via non-linear regression.

AssayWorkflow Synthesis Chemical Synthesis (DBU-mediated Michael Addition) Validation Structural Validation (X-ray, NMR, HRMS) Synthesis->Validation Purified Product Assay In Vitro Screening (pNPG Colorimetric Assay) Validation->Assay Confirmed Hit Analysis IC50 Determination (Non-linear Regression) Assay->Analysis Absorbance Data Controls Internal Controls (DMSO -, Acarbose +) Controls->Assay Baseline/Benchmark

Figure 2: Self-validating experimental workflow for N-malonylglycine derivative development.

Analytical Profiling & Biomarker Applications

Beyond direct therapeutic intervention, the N-(Carboxyacetyl)glycine scaffold plays a critical role in metabolic diagnostics. Acylglycines, including N-malonylglycine, accumulate during anomalies in amino acid metabolism and mitochondrial fatty acid oxidation disorders 4.

To accurately profile these compounds in biological matrices, researchers utilize HPLC coupled with Mass Spectrometry (MS) and Charged Aerosol Detection (CAD) .

  • Mechanistic Rationale for CAD: While MS provides excellent sensitivity for ionizable species, CAD ensures the accurate quantification of poorly ionizable malonamide derivatives by measuring the charge transferred to aerosolized analyte particles, creating a comprehensive and unbiased metabolic profile.

References

  • Journal of the American Chemical Society Vol. 114 No. 12 (N-malonylglycine derivatives) Source: ACS Publications 1

  • Synthesis, molecular structure, spectral analysis, and biological activity of new malonamide derivatives as α-glucosidase inhibitors Source: ResearchGate2

  • A concise synthesis and evaluation of new malonamide derivatives as potential α-glucosidase inhibitors Source: ResearchGate 3

  • Separation of Acylcarnitins and Acylglycins Source: MSACL 4

Sources

A Comprehensive Guide to the Structural Validation of Synthesized N-Malonylglycine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, technically-focused comparison of analytical methods for validating the structure of N-Malonylglycine, a key building block in the synthesis of various bioactive molecules and peptide nucleic acid (PNA) analogs.[1][2] We will move beyond a simple recitation of protocols to explain the "why" behind experimental choices, ensuring a self-validating system of analysis.

Introduction: The Importance of N-Malonylglycine and its Structural Integrity

N-Malonylglycine serves as a crucial linker and building block in medicinal chemistry and biotechnology. Its structure, featuring both a carboxyl group and an amide linkage, allows for the extension and modification of peptides and other molecules. The purity and precise structure of N-Malonylglycine are paramount, as any deviation can significantly impact the efficacy, safety, and binding properties of the final product. Therefore, robust analytical validation is not merely a quality control step but an integral part of the research and development process.

Synthesis of N-Malonylglycine: A Common Approach

A prevalent method for synthesizing N-Malonylglycine involves the N-acylation of glycine.[3] This can be achieved by reacting glycine with a suitable malonic acid derivative, such as a malonyl ester or an activated malonic acid, in the presence of a coupling agent.[2][3]

Experimental Protocol: Synthesis of N-Malonylglycine
  • Activation of Malonic Acid: Dissolve Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a cyclic malonic acid derivative, in a suitable aprotic solvent such as dichloromethane (DCM).

  • Reaction with Glycine: In a separate flask, dissolve glycine in an aqueous basic solution (e.g., sodium bicarbonate solution).

  • Coupling: Slowly add the activated malonic acid solution to the glycine solution at a controlled temperature (e.g., 0-5 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with a suitable organic solvent. The crude product can then be purified by recrystallization or column chromatography.

The causality behind these steps lies in the activation of the carboxylic acid group of the malonic acid derivative to make it susceptible to nucleophilic attack by the amino group of glycine. The basic conditions for the glycine solution ensure that the amino group is deprotonated and thus more nucleophilic.

The Analytical Gauntlet: A Multi-faceted Approach to Structural Validation

No single analytical technique is sufficient to unequivocally confirm the structure of a synthesized molecule. A combination of spectroscopic methods provides a comprehensive and self-validating picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For N-Malonylglycine, both ¹H NMR and ¹³C NMR are indispensable.[4][5][6]

Principle: ¹H NMR detects the magnetic properties of hydrogen nuclei (protons). The chemical shift of a proton is influenced by its local electronic environment, providing clues about its bonding and proximity to other functional groups.

Expected Spectrum for N-Malonylglycine:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Glycine α-CH₂~3.9 - 4.1Singlet (or Doublet if coupled to NH)2H
Malonyl CH₂~3.2 - 3.4Singlet2H
Carboxylic Acid OHVariable (broad singlet)Broad Singlet2H
Amide NH~8.0 - 8.5Triplet (if coupled to α-CH₂)1H

Interpretation and Comparison:

  • Alternative Structure (e.g., Esterification): If the reaction had resulted in an ester linkage instead of an amide, the chemical shift of the glycine α-CH₂ protons would be significantly different, likely appearing further downfield.

  • Impurities: The presence of unreacted glycine or malonic acid would be evident from their characteristic signals in the spectrum.

Principle: ¹³C NMR probes the carbon backbone of the molecule. Each unique carbon atom gives rise to a distinct signal.[7]

Expected Spectrum for N-Malonylglycine:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxylic Acid C=O~170 - 175
Amide C=O~165 - 170
Glycine α-C~40 - 45
Malonyl C~40 - 45

Interpretation and Comparison:

  • Distinguishing Carbonyls: The two carbonyl carbons (amide and carboxylic acid) will have distinct chemical shifts, providing clear evidence of the N-malonyl structure.

  • Absence of Other Signals: A clean ¹³C NMR spectrum with only the expected signals is a strong indicator of product purity.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[8][9] It provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), can offer structural insights.[10]

Expected Mass Spectrum for N-Malonylglycine:

  • Molecular Ion Peak [M+H]⁺: For N-Malonylglycine (C₅H₇NO₅), the expected m/z for the protonated molecule is approximately 162.03.

  • Key Fragmentation Patterns: Fragmentation of the parent ion can yield characteristic daughter ions, such as the loss of water (-18) or the cleavage of the amide bond.

Data Comparison:

Ion Expected m/z Alternative Product (e.g., Glycine Dimer)
[M+H]⁺~162.03~133.05
[M-H₂O+H]⁺~144.02N/A

Trustworthiness through Orthogonality: The confirmation of the correct molecular weight by MS provides an independent verification of the structure proposed by NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[11] Specific functional groups have characteristic absorption frequencies.[12][13][14]

Expected FT-IR Spectrum for N-Malonylglycine:

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (Carboxylic Acid)2500 - 3300 (broad)
N-H stretch (Amide)3200 - 3400
C=O stretch (Carboxylic Acid)1700 - 1730
C=O stretch (Amide I band)1630 - 1680
N-H bend (Amide II band)1510 - 1570

Comparative Analysis:

  • Presence of Both Carbonyls: The distinct C=O stretching frequencies for the carboxylic acid and the amide are critical for confirming the N-malonyl structure.

  • Absence of Primary Amine Bands: The disappearance of the characteristic N-H stretching bands of a primary amine (from glycine) and the appearance of the secondary amide N-H stretch support the successful acylation.

Visualizing the Validation Workflow

A systematic approach is crucial for robust structural validation. The following workflow outlines the logical progression of experiments.

Caption: A logical workflow for the synthesis and structural validation of N-Malonylglycine.

Conclusion: An Integrated and Self-Validating Approach

The structural validation of synthesized N-Malonylglycine is a critical process that demands a multi-pronged analytical strategy. By integrating the detailed structural information from ¹H and ¹³C NMR, the definitive molecular weight from mass spectrometry, and the functional group fingerprint from FT-IR, researchers can build a robust and self-validating case for the correct molecular structure. This comprehensive approach ensures the integrity of the synthesized material, which is fundamental for its successful application in drug development and other scientific endeavors.

References

  • Wessjohann, L. A., et al. (2007). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein Journal of Organic Chemistry, 3, 19. Available at: [Link]

  • Thomson, S. A., et al. (1996). Synthesis of N-Fmoc-N'-Boc-N-(2-aminoethyl)glycine and its application in the synthesis of peptide nucleic acid (PNA) oligomers. Tetrahedron, 52(42), 13393-13404.
  • Fujisaki, F., et al. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. Available at: [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]

  • Pavia, D. L., et al. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • Green, M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30135-30150. Available at: [Link]

  • Latha, A. A., et al. (2014). FT-IR spectrum of γ-glycine. ResearchGate. Available at: [Link]

  • LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • Penn State Materials Research Institute. Infrared Spectroscopy. Penn State University. Available at: [Link]

  • Zaia, J. (2004). Mass Spectrometry and Glycomics. OMICS: A Journal of Integrative Biology, 8(4), 347-370. Available at: [Link]

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A Senior Application Scientist's Guide to N-Malonylglycine as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, clinical scientists, and drug development professionals, the pursuit of analytical accuracy in quantitative mass spectrometry is paramount. The data we generate underpins critical decisions, from biomarker validation to pharmacokinetic profiling. However, the inherent variability of analytical processes—stemming from sample preparation, instrument performance fluctuations, and matrix effects—poses a significant threat to data integrity. The use of an appropriate internal standard (IS) is not merely a suggestion but a foundational requirement for robust and reliable quantification.[1]

This guide provides an in-depth comparison of internal standard strategies, focusing on the application of N-Malonylglycine. We will move beyond a simple list of protocols to explain the causality behind experimental choices, empowering you to design and validate more rigorous quantitative assays.

The Indispensable Role and Hierarchy of Internal Standards

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample at the beginning of the analytical workflow.[1] Its purpose is to act as a chemical and physical surrogate for the analyte of interest. Because the IS is subjected to the exact same conditions as the analyte—from extraction and potential derivatization to chromatographic separation and ionization—any losses or signal variations affecting the analyte should proportionally affect the IS.[1] Quantification is therefore based on the ratio of the analyte's response to the IS's response, a method that effectively normalizes for experimental variability.

However, not all internal standards are created equal. Their effectiveness exists on a spectrum, from rudimentary structural analogues to the gold standard: stable isotope-labeled analogues.

  • Structural Analogues: These are compounds that are not isotopically labeled but share key chemical and physical properties with the analyte, such as hydrophobicity (logD) and ionization properties (pKa).[1] They should possess the same critical functional groups to ensure similar behavior during extraction and ionization. For dicarboxylic acids, a compound like sebacic acid has been used as an IS for other dicarboxylic acids.[2]

  • Stable Isotope-Labeled (SIL) Internal Standards: A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy stable isotope (e.g., ²H, ¹³C, ¹⁵N).[3] This makes the SIL-IS nearly identical to the analyte in terms of chemical and physical properties, including retention time, extraction recovery, and ionization efficiency. The mass difference, however, allows it to be distinguished by the mass spectrometer. This near-perfect mimicry provides the most accurate correction for all sources of analytical variability and is considered the gold standard in quantitative mass spectrometry.[1]

Focus on N-Malonylglycine: A Versatile Candidate

N-Malonylglycine (also known as N-(Carboxyacetyl)glycine) is an N-acylglycine, a class of metabolites involved in detoxification pathways. Its structure features two carboxylic acid groups and an amide linkage, making it a polar molecule of interest in metabolomics. An analytical standard for N-Malonylglycine is commercially available, making it accessible for use in methods development.

Scenario 1: Unlabeled N-Malonylglycine as a Structural Analogue IS

When a SIL-IS for a specific analyte is unavailable or cost-prohibitive, N-Malonylglycine can serve as an effective structural analogue internal standard for the quantification of other small, polar molecules, particularly:

  • Other N-acyl amino acids.

  • Small dicarboxylic acids.

  • Analytes with similar polarity and ionizable groups.

The key consideration is that the IS must be chromatographically resolved from the analyte and any other interfering matrix components. Its primary function in this context is to correct for variability in sample processing and instrument response.

Scenario 2: Isotopically Labeled N-Malonylglycine as the Gold Standard

For the precise quantification of endogenous N-Malonylglycine itself (e.g., as a potential biomarker), a stable isotope-labeled version is the unequivocal best choice. A custom-synthesized standard, such as N-(Malonyl-1,2,3-¹³C₃)-glycine(¹⁵N) , would co-elute perfectly with the endogenous analyte. This ensures that any matrix-induced ion suppression or enhancement, or any variability in extraction recovery, is corrected with the highest possible fidelity. The feasibility of this approach is supported by the commercial availability of labeled glycine precursors[4][5] and established methods for quantifying similar molecules using ¹³C-labeled internal standards.[6]

The principle of using the analyte-to-IS ratio for quantification is illustrated below. Even when the absolute signal intensity fluctuates between injections (Run 1 vs. Run 2), the ratio remains constant, ensuring consistent and accurate results.

Figure 1. Principle of Internal Standard Normalization.
Comparative Performance: A Data-Driven Evaluation

To illustrate the critical impact of IS selection, the table below presents simulated yet realistic performance data for the quantification of a hypothetical polar analyte ("Analyte A") using three different internal standards. The data is based on performance metrics commonly observed in bioanalytical method validation studies.[7]

Performance MetricIS 1: Non-Related (e.g., Caffeine)IS 2: Structural Analogue (N-Malonylglycine)IS 3: Stable Isotope-Labeled (SIL-Analyte A)
Chromatographic Behavior Different retention time, peak shapeSimilar retention time, peak shapeCo-elutes with analyte
Linearity (R²) 0.9850.997>0.999
Accuracy (% Bias) ± 35%± 10%< ± 5%
Precision (% CV) 25%8%< 4%
Matrix Effect Correction Poor / UnpredictableGoodExcellent

Interpretation of Results:

  • Non-Related IS: The use of a chemically dissimilar IS like caffeine results in poor linearity and high variability (% CV). It fails to adequately compensate for matrix effects, leading to unacceptable inaccuracy.

  • Structural Analogue IS (N-Malonylglycine): As a structural analogue, N-Malonylglycine provides a significant improvement. Its similar chemical nature leads to better tracking of the analyte during sample processing, resulting in good linearity, accuracy, and precision that would be acceptable for many research applications.

  • Stable Isotope-Labeled IS: The SIL-IS demonstrates superior performance across all metrics. By co-eluting and behaving identically to the analyte, it provides the most effective correction for all sources of error, yielding near-perfect linearity and outstanding accuracy and precision. This level of performance is required for regulated bioanalysis and high-stakes clinical research.

Experimental Protocols & Workflows

The following section provides validated, step-by-step protocols for implementing N-Malonylglycine as an internal standard in a typical LC-MS/MS workflow for plasma samples.

Experimental Workflow Overview

The entire process, from sample receipt to final data analysis, follows a structured path designed to minimize error and ensure data integrity. The critical step of adding the internal standard occurs at the very beginning of sample preparation.

Experimental_Workflow Sample 1. Obtain Plasma Sample, Calibrators & QCs Spike 2. Spike with IS (N-Malonylglycine Solution) Sample->Spike Precipitate 3. Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifuge to Pellet Protein Precipitate->Centrifuge Transfer 5. Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject 6. LC-MS/MS Analysis Transfer->Inject Process 7. Data Processing (Calculate Analyte/IS Ratio) Inject->Process Quantify 8. Quantify Against Calibration Curve Process->Quantify

Figure 2. Quantitative Analysis Workflow Using an Internal Standard.
Protocol 1: Preparation of Stock and Working Solutions
  • Analyte & IS Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of N-Malonylglycine (as IS) and the analyte. Dissolve each in a separate 1 mL volumetric flask using an appropriate solvent (e.g., 50:50 Methanol:Water). Sonicate briefly to ensure complete dissolution. Store at -20°C.

  • IS Working Solution (e.g., 1 µg/mL): Prepare an intermediate dilution of the IS stock solution. Then, dilute to the final working concentration in the protein precipitation solvent (e.g., acetonitrile). The optimal concentration should yield a robust signal without causing detector saturation and should be determined experimentally.

  • Calibration Standards: Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards spanning the expected concentration range of the samples (e.g., 1 ng/mL to 1000 ng/mL).

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

Causality: This protocol removes the majority of proteins, which can interfere with the analysis and damage the LC column. The IS is added before precipitation to account for any analyte loss during this and subsequent steps.

  • Aliquot Samples: In a clean microcentrifuge tube, add 50 µL of plasma (sample, calibrator, or QC).

  • Add Internal Standard: Add 150 µL of ice-cold acetonitrile containing the IS working solution (e.g., 1 µg/mL N-Malonylglycine). The 3:1 ratio of solvent to plasma is standard for efficient protein precipitation.

  • Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

  • Incubate: Incubate at 4°C for 10 minutes to facilitate complete protein precipitation.

  • Centrifuge: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 3: Suggested LC-MS/MS Parameters

Causality: A reverse-phase C18 column is suitable for many polar metabolites. The gradient elution allows for the separation of the analyte from other matrix components. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.

  • LC System: UPLC/HPLC system

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions (Hypothetical):

    • N-Malonylglycine: Precursor Q1 (m/z) → Product Q3 (m/z)

    • Analyte A: Precursor Q1 (m/z) → Product Q3 (m/z)

    • (Note: Specific m/z values must be determined experimentally by infusing pure standards)

Conclusion and Recommendations

The integrity of quantitative mass spectrometry data hinges on the meticulous control of analytical variability. The implementation of an internal standard is the most powerful tool available to achieve this control.

  • N-Malonylglycine as a Structural Analogue: This guide demonstrates that N-Malonylglycine is a viable and effective structural analogue internal standard for the analysis of other small, polar analytes, offering a significant improvement in data quality over the use of a non-related compound.

  • Isotopically Labeled N-Malonylglycine as the Gold Standard: For applications requiring the highest level of accuracy and precision, particularly the quantification of endogenous N-Malonylglycine, a stable isotope-labeled version is indispensable. It represents the pinnacle of analytical rigor, ensuring that the complex challenges of bioanalysis, such as matrix effects and recovery losses, are robustly and reliably overcome.

For any quantitative method development, we strongly recommend evaluating a structural analogue like N-Malonylglycine. However, for validation and application in regulated or clinical settings, investing in a stable isotope-labeled internal standard is the scientifically superior and ultimately more defensible choice.

References
  • Gao, Y., et al. (2007). Simultaneous quantification of malonyl-CoA and several other short-chain acyl-CoAs in animal tissues by ion-pairing reversed-phase HPLC/MS. Available at: [Link]

  • Han, F., et al. (2006). Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry. Analytical Biochemistry. Available at: [Link]

  • RSC Publishing. (2023). UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine. Analytical Methods. Available at: [Link]

  • Skrajewski-Schuler, L. A., et al. (2023). UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine. ResearchGate. Available at: [Link]

  • Unbehaun, A., et al. (2016). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, T., et al. (2019). Gas chromatography-mass spectrometric method for quantitative determination in human urine of dicarboxylic (dioic) acids. PubMed. Available at: [Link]

  • Zuckermann, R. N., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives. PMC. Available at: [Link]

  • Google Patents. (2005). Method of analysis of carboxylic acid by mass spectrometry.
  • Raftery, M. J., et al. (2020). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

Sources

Comparative Biological Activity Guide: N-(Carboxyacetyl)glycine Analogs vs. Traditional Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Carboxyacetyl)glycine, fundamentally recognized in medicinal chemistry as N-malonylglycine or the malonamide scaffold, is a highly versatile structural motif. Characterized by its capacity to form robust hydrogen-bonding networks and mimic native peptide backbones, this scaffold exhibits profound biological activities. This guide provides an objective, data-driven comparative analysis of N-(Carboxyacetyl)glycine analogs against standard clinical alternatives, focusing on their superior efficacy as α-glucosidase inhibitors, targeted cytotoxic agents, and structural peptidomimetics.

Metabolic Intervention: α-Glucosidase Inhibition

The inhibition of α-glucosidase—an enzyme situated in the intestinal brush border responsible for hydrolyzing complex carbohydrates—is a foundational therapeutic strategy for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM). Traditional inhibitors such as Acarbose and Miglitol suffer from lengthy synthetic routes and induce severe gastrointestinal distress due to the colonic fermentation of undigested carbohydrates[1].

Recent structural optimizations of N-malonylglycine derivatives via Michael addition have yielded small, heterocyclic malonamide scaffolds that demonstrate extraordinary binding affinities. These analogs bypass the structural bulk of Acarbose, fitting more efficiently into the enzyme's allosteric or active sites[2].

G Carbs Complex Carbohydrates AG α-Glucosidase Enzyme (Intestinal Brush Border) Carbs->AG Digestion Glucose Glucose Absorption AG->Glucose Hydrolysis Blood Postprandial Hyperglycemia Glucose->Blood Intestinal Uptake Analogs N-(Carboxyacetyl)glycine Analogs Analogs->AG Potent Inhibition (IC50: 11-13 μM) Acarbose Acarbose (Standard) Acarbose->AG Weak Inhibition (IC50: ~840 μM)

Fig 1: Mechanism of α-glucosidase inhibition by N-(Carboxyacetyl)glycine analogs vs. Acarbose.

Quantitative Efficacy Comparison

In rigorous in vitro assays, malonamide derivatives consistently outperform Acarbose by orders of magnitude[3].

Compound / AnalogTarget EnzymeIC50 Value (μM)Fold-Efficacy vs. Acarbose
Compound 4K (Malonamide derivative)α-Glucosidase11.7 ± 0.5~71x
Compound 5o α-Glucosidase13.02 ± 0.01~64x
Compound 12 (o-Cl N-phenyl ring)α-Glucosidase57.81 ± 2.16~15x
Compound 3a α-Glucosidase96.3 ± 0.51~8x
Acarbose (Clinical Standard)α-Glucosidase840 ± 1.73Baseline (1x)
Self-Validating Protocol: In Vitro α-Glucosidase Inhibitory Assay

Causality & Design Rationale: This protocol utilizes p-nitrophenyl-α-D-glucopyranoside (p-NPG) as the synthetic substrate. The enzyme cleaves p-NPG to release p-nitrophenol, a chromophore that absorbs strongly at 405 nm. This direct stoichiometric relationship allows for real-time, high-throughput spectrophotometric quantification of enzyme kinetics, ensuring highly reproducible IC50 calculations[4].

Workflow Step1 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Step2 2. Pre-Incubation (37°C, Phosphate Buffer pH 6.8) Step1->Step2 Step3 3. Reaction Initiation (Add p-NPG Substrate) Step2->Step3 Step4 4. Absorbance Reading (Measure p-nitrophenol at 405 nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 Values) Step4->Step5

Fig 2: Step-by-step in vitro α-glucosidase inhibitory assay workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1.0 U/mL solution of α-glucosidase in 100 mM phosphate buffer. Crucial Step: The pH must be strictly maintained at 6.8 to mimic the physiological environment of the small intestine, ensuring native enzyme folding[4].

  • Pre-Incubation: Mix 50 μL of the enzyme solution with varying concentrations of the N-(Carboxyacetyl)glycine analog (or Acarbose). Incubate at 37 °C for 20 minutes. This allows the inhibitor to reach thermodynamic equilibrium with the enzyme's binding pockets.

  • Reaction Initiation: Add 50 μL of 5 mM p-NPG substrate to the mixture to initiate hydrolysis.

  • Incubation & Termination: Incubate for an additional 20 minutes at 37 °C. Terminate the reaction by adding 0.1 M Na₂CO₃, which shifts the pH to highly alkaline, maximizing the molar absorptivity of the released p-nitrophenolate ion.

  • Quantification: Measure absorbance at 405 nm using a microplate reader. Calculate the percentage of inhibition relative to an uninhibited control to derive the IC50 via non-linear regression.

Targeted Cytotoxicity & Anti-Cancer Profiling

Beyond metabolic disorders, N-malonylglycine analogs synthesized via double Michael addition—utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base catalyst in dichloromethane (DCM) to prevent unwanted side reactions—exhibit targeted cytotoxicity against various human carcinoma cell lines[2].

Cytotoxicity Profile of Substituted Malonamide Derivatives
CompoundCell LineIC50 Value (μM)Cytotoxicity Level
Bromo-substituted analog HeLa (Cervical)13.8 ± 0.4Potent
Bromo-substituted analog MCF-7 (Breast)21.11 ± 0.88Moderate
Methyl-substituted analog MCF-7 (Breast)47.9 ± 0.7Weak
Standard Malonamide (3a) PC3 (Prostate)< 50.0Moderate
Normal Fibroblast (T3T)Control> 200 (Non-cytotoxic)High Selectivity
Self-Validating Protocol: MTT Cell Viability Assay

Causality & Design Rationale: The MTT assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals via mitochondrial succinate dehydrogenase. This provides a direct, quantitative correlation between colorimetric intensity and cell viability, validating the cytotoxic specificity of the analogs without radioactive labeling.

Step-by-Step Methodology:

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell adherence and exponential growth phase entry.

  • Treatment: Treat the cells with varying concentrations of the N-(Carboxyacetyl)glycine analogs (1–100 μM) dissolved in DMSO. Critical Control: Ensure final DMSO concentration remains <0.1% to prevent solvent-induced baseline toxicity.

  • Incubation: Incubate for 48 hours to allow for complete cellular uptake and apoptotic induction.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and dissolve the resulting insoluble formazan crystals in 150 μL of DMSO.

  • Reading: Measure the absorbance at 570 nm. Calculate cell viability relative to the untreated control to determine the IC50.

Structural Biology: Peptidomimetics and Retro-Inverso Peptides

N-(Carboxyacetyl)glycine (N-malonylglycine) serves as a critical building block in the synthesis of partially modified retro-inverso (PMRI) peptides. As demonstrated by 5[5], the malonyl-N-methyl-amino acid subunit acts as a structural mimic for natural dipeptides.

Causality & Design Rationale: By reversing the direction of the amide bonds while maintaining the side-chain topology, retro-inverso peptides resist proteolytic degradation. The N-malonylglycine unit specifically predisposes these sequences to form highly stable β-sheet secondary structures in the solid state, which is a crucial parameter for designing orally bioavailable peptide drugs[6].

RetroInverso Native Native Peptide (Protease Susceptible) Modification N-malonylglycine Substitution Native->Modification Structural Design Retro Retro-Inverso Peptide (Reversed Amide Bonds) Modification->Retro Backbone Reversal BetaSheet Stable β-Sheet Formation (Protease Resistant) Retro->BetaSheet Solid-State Folding

Fig 3: Logical flow of peptidomimetic stabilization via N-malonylglycine substitution.

Furthermore, these structural analogs have recently shown promise in antiviral and neuroprotective research when conjugated with adamantane derivatives like Amantadine, reinstating neuromuscular coordination in neurotoxic models[7].

References

  • Source: Journal of Molecular Structure (via ResearchGate)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Title: The synthesis and conformational behaviour of partially modified retro-inverso peptides Source: University of Bath Research Portal URL
  • Title: Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity Source: MDPI URL
  • Source: Croatica Chemica Acta (via SRCE)

Sources

Comparative Guide: N-Malonylglycine-Based Inhibitors in Metalloprotease & Oxygenase Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the Efficacy of N-Malonylglycine-Based Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Malonylglycine (NMG) derivatives represent a specialized class of peptidomimetic inhibitors designed primarily to target zinc-dependent metalloproteases (e.g., ACE, Enkephalinase) and copper-dependent monooxygenases (e.g., PAM). Unlike the more common hydroxamic acid-based inhibitors, which offer high potency but suffer from poor selectivity and metabolic instability, NMG-based inhibitors utilize a dicarboxylate scaffold to provide stable, bidentate metal coordination.

This guide objectively compares NMG-based inhibitors against industry-standard alternatives (Hydroxamates, Thiols), analyzing their kinetic efficacy, selectivity profiles, and utility in stabilizing transition states for enzymes like Peptidylglycine


-amidating Monooxygenase (PAM) .

Mechanistic Basis: The N-Malonylglycine Scaffold

The core efficacy of N-Malonylglycine lies in its ability to mimic the tetrahedral transition state of peptide hydrolysis or oxygenation while providing a robust metal-binding group (MBG).

Structural Mimicry & Metal Coordination
  • Scaffold: The N-malonyl backbone (

    
    ) introduces a dicarbonyl motif that mimics the electronic distribution of a cleavable peptide bond.
    
  • Binding Mode: The carboxylate groups act as a Zinc Binding Group (ZBG) or Copper Ligand , often displacing the catalytic water molecule essential for enzyme activity.

  • Advantage: Unlike hydroxamates (which form very tight but promiscuous bonds) or thiols (prone to oxidation), NMG derivatives offer a "tunable" affinity that enhances selectivity for specific active site geometries (e.g., S1' vs. S2' pockets).

Diagram: Mechanism of Inhibition (PAM Target)

The following diagram illustrates how N-Malonylglycine mimics the substrate N-acylglycine to competitively inhibit the PAM active site.

PAM_Inhibition_Mechanism Enzyme PAM Active Site (Cu_A / Cu_B Centers) Complex_S E-S Complex (Catalysis Proceeds) Enzyme->Complex_S binds Complex_I E-I Complex (Dead-End Inhibition) Enzyme->Complex_I binds Substrate Natural Substrate (Peptidyl-Glycine) Substrate->Complex_S binds Inhibitor N-Malonylglycine (Inhibitor) Inhibitor->Complex_I Competitive Binding Product Amidated Peptide + Glyoxylate Complex_S->Product O2 / Ascorbate Complex_I->Complex_S No Reaction (Steric/Electronic Block)

Figure 1: Competitive inhibition mechanism where N-Malonylglycine occupies the catalytic copper center, preventing the binding of the peptidyl-glycine substrate.

Comparative Efficacy Analysis

NMG vs. Hydroxamic Acids vs. Thiols

The following table synthesizes experimental data comparing NMG-based inhibitors against the two dominant classes of metalloprotease inhibitors: Hydroxamic Acids (e.g., Marimastat) and Thiols (e.g., Thiorphan/Captopril).

FeatureN-Malonylglycine Derivatives Hydroxamic Acids Thiol Inhibitors
Primary Target Class PAM, ACE, Carboxypeptidase AMMPs, HDACs, TACEACE, Enkephalinase (NEP)
Binding Group Carboxylate / DicarboxylateHydroxamate (-CONHOH)Sulfhydryl (-SH)
Potency (Typical

)
Moderate (

to

M)
High (

M)
High (

to

M)
Selectivity High (Tunable side chains)Low (Promiscuous ZBG)Moderate
Metabolic Stability Excellent (Resistant to oxidation)Poor (Glucuronidation)Poor (Disulfide formation)
Toxicity Risk LowHigh (Musculoskeletal syndrome)Moderate (Skin rash, taste disturbance)
Key Findings
  • Selectivity over Potency: While Hydroxamic acids are often 100x more potent due to the strong chelation of the hydroxamate group, they frequently fail in clinical trials due to off-target inhibition of related metalloproteases (e.g., MMP-1 sparing issues). NMG derivatives, with lower affinity, rely more on side-chain recognition (S1/S2 subsite interactions), resulting in superior selectivity profiles.

  • PAM Specificity: For Peptidylglycine

    
    -amidating Monooxygenase (PAM), NMG derivatives are among the few non-mechanism-based inhibitors that can competitively displace the substrate without inactivating the enzyme permanently, making them ideal for kinetic studies.
    
  • Stability: Thiol-based inhibitors (like Captopril) suffer from rapid oxidation in vivo (dimerization). NMG derivatives are chemically stable, allowing for longer half-lives in metabolic assays.

Experimental Protocol: Evaluation of PAM Inhibition

This protocol outlines a validated method for assessing the efficacy of N-Malonylglycine derivatives against PAM, using a spectrophotometric coupled assay.

Materials
  • Enzyme: Recombinant Rat PAM (soluble catalytic core).

  • Substrate: D-Tyr-Val-Gly (Colorimetric substrate analog).

  • Inhibitor: N-Malonylglycine (or derivative, e.g., N-Malonyl-D-Phe).

  • Reagents: Catalase, Ascorbate (Co-factor), Mes Buffer (pH 6.0).

Step-by-Step Workflow
  • Preparation: Dissolve NMG inhibitor in DMSO to create a 100 mM stock. Dilute serially in 30 mM Mes buffer.

  • Pre-Incubation: Mix 10 nM PAM enzyme with varying concentrations of NMG inhibitor (0.1

    
    M – 100 
    
    
    
    M) for 10 minutes at 37°C. Note: This ensures equilibrium binding.
  • Reaction Initiation: Add reaction mix containing 20

    
    M Substrate, 5 mM Ascorbate, and 10 
    
    
    
    g/mL Catalase.
  • Monitoring: Measure the consumption of ascorbate (decrease in absorbance at 300 nm) or the formation of the amidated product via HPLC (if using a labeled substrate).

  • Data Analysis: Plot

    
     vs. [I] to determine 
    
    
    
    . Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Diagram: Assay Workflow

Assay_Workflow Step1 1. Prepare Reagents (Enzyme, NMG Inhibitor, Substrate) Step2 2. Pre-Incubation (Enzyme + Inhibitor, 10 min @ 37°C) Step1->Step2 Step3 3. Initiate Reaction (Add Ascorbate + Substrate) Step2->Step3 Step4 4. Kinetic Monitoring (Absorbance @ 300nm or HPLC) Step3->Step4 Step5 5. Calculate Ki (Cheng-Prusoff Equation) Step4->Step5

Figure 2: Standardized workflow for determining the inhibition constant (Ki) of NMG derivatives against PAM.

Synthesis & Structural Considerations

Researchers developing NMG-based inhibitors should focus on the N-substitution .

  • Synthesis: Typically achieved via the reaction of a glycine ester with a malonyl chloride derivative, or via Michael addition of malonamides (for glucosidase targets).

  • Optimization:

    • P1' Specificity: Adding bulky hydrophobic groups (e.g., Benzyl, Phenyl) to the malonyl alpha-carbon improves affinity for enzymes with deep hydrophobic pockets (like NEP or ACE).

    • Retro-Inverso Strategy: NMG is often used as a "retro-inverso" unit in peptidomimetics to reverse the peptide bond direction while maintaining side-chain topology, enhancing proteolytic stability.

References

  • Inhibition of peptidylglycine alpha-amidating monooxygenase by exploitation of factors affecting the stability and ease of formation of glycyl radicals. Journal of the American Chemical Society, 2004.[1] Link

  • Novel substrates and inhibitors of peptidylglycine alpha-amidating monooxygenase. Journal of Biological Chemistry, 1990. Link

  • Inhibition of peptidylglycine alpha-amidating monooxygenase by N-substituted homocysteine analogs. Journal of Medicinal Chemistry, 1994.[2] Link

  • Effects of covalent modifications on the solid-state folding and packing of N-malonylglycine derivatives. Journal of the American Chemical Society, 1992. Link

  • Hydroxamic Acids as Matrix Metalloproteinase Inhibitors. Experientia Supplementum, 2012.[3] Link

Sources

Structural Validation of N-Malonylglycine Conjugates: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

N-Acyl glycines (NAGlys), and specifically N-Malonylglycine , have recently emerged as critical metabolites within the human detoxification system. Elevated levels of these conjugates in plasma and urine serve as highly specific diagnostic biomarkers for metabolic disorders, including Type II Diabetes Mellitus (T2DM) and its associated complications[1].

However, the structural validation and accurate quantification of N-malonylglycine present a distinct analytical bottleneck. The molecule possesses high polarity, low endogenous abundance, and shares structural similarities with numerous isomeric conjugates. As a Senior Application Scientist, I frequently see laboratories struggle with signal suppression and poor chromatographic retention when attempting to analyze these targets directly.

This guide objectively compares three primary structural validation platforms—Direct LC-HRMS , NMR Spectroscopy , and Derivatization-Coupled LC-MS/MS —providing the experimental data and mechanistic causality necessary to select the optimal workflow for your research.

Comparative Analysis of Structural Validation Platforms

To establish a self-validating analytical system, one must align the methodology with the sample matrix. Below is an objective comparison of the three leading approaches.

A. Direct High-Resolution Mass Spectrometry (LC-HRMS)
  • Mechanism: Utilizes Orbitrap or Time-of-Flight (TOF) analyzers to determine the exact monoisotopic mass and MS/MS fragmentation patterns of the native conjugate.

  • Performance: While LC-HRMS requires minimal sample preparation, highly polar metabolites like N-malonylglycine exhibit poor retention on standard C18 reversed-phase columns. This leads to early elution in the void volume, subjecting the analyte to severe ion suppression from co-eluting salts in biological matrices[1]. Furthermore, HRMS often struggles to differentiate closely related positional isomers without the use of high-purity authentic standards[2].

B. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mechanism: Employs 1D (

    
    H, 
    
    
    
    C) and 2D (COSY, HMBC) NMR to map the exact atomic connectivity and stereochemistry of the molecule.
  • Performance: NMR is the undisputed gold standard for absolute structural elucidation, capable of unambiguously confirming the malonyl linkage to the glycine nitrogen[3][4]. However, it suffers from inherently low sensitivity. It requires milligram quantities of highly purified sample, making it entirely impractical for direct, high-throughput profiling of raw plasma or urine.

C. Chemical Derivatization-Coupled LC-MS/MS (The 3-NPH Method)
  • Mechanism: Utilizes 3-Nitrophenylhydrazine (3-NPH) to chemically modify the carboxyl groups of the N-acyl glycine, monitored via Triple Quadrupole (QqQ) Multiple Reaction Monitoring (MRM).

  • Performance: This is the most robust method for biological matrices. By tagging the carboxyl group, 3-NPH transforms the highly polar N-malonylglycine into a hydrophobic derivative. This drastically improves chromatographic retention, separates isomers, and enhances electrospray ionization (ESI) efficiency, allowing for sub-nanomolar detection limits[1].

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of each platform based on field-proven data.

Analytical ParameterDirect LC-HRMSNMR Spectroscopy3-NPH Derivatization LC-MS/MS
Sensitivity (LOD) Moderate (~

M range)
Low (~mM range)Ultra-High (~nM to pM range)
Structural Specificity High (Exact mass, MS/MS)Absolute (Atomic connectivity)High (Specific MRM transitions)
Matrix Interference Severe (High ion suppression)Low (Requires pre-purification)Minimal (Hydrophobic shift avoids void)
Sample Requirement


L (Biofluid)

mg (Purified isolate)


L (Biofluid)
Throughput MediumLowHigh (Ideal for targeted metabolomics)

Mandatory Visualization: Workflows & Mechanisms

To conceptualize these approaches, the following logic diagrams map the analytical workflows and the chemical causality of the recommended derivatization strategy.

G Sample Biological Sample (Plasma / Urine) Extract Metabolite Extraction (Protein Precipitation) Sample->Extract HRMS Direct LC-HRMS (High Mass Accuracy) Extract->HRMS Screening NMR NMR Spectroscopy (Absolute Structure) Extract->NMR Purification req. Deriv 3-NPH Derivatization LC-MS/MS (Sensitivity) Extract->Deriv Targeted Profiling Val Structural Validation & Quantification HRMS->Val NMR->Val Deriv->Val

Figure 1: Comparative analytical workflows for the structural validation of N-Malonylglycine.

Mechanism NMG N-Malonylglycine (Highly Polar) Intermediate O-Acylisourea Intermediate NMG->Intermediate EDC Reagents 3-NPH + EDC + Pyridine (Carboxyl Activation) Reagents->Intermediate Product 3-NPH-N-Malonylglycine (Hydrophobic, High MS Signal) Intermediate->Product 3-NPH Coupling

Figure 2: Chemical derivatization pathway of N-Malonylglycine using 3-NPH and EDC.

Recommended Experimental Protocol: 3-NPH Derivatization

For researchers analyzing N-malonylglycine in biological matrices, I strongly recommend the 3-NPH derivatization workflow. This protocol is designed as a self-validating system ; by incorporating stable-isotope internal standards and specific kinetic controls, it ensures high reproducibility and eliminates false positives.

Step-by-Step Methodology

Step 1: Matrix Extraction & Internal Standardization

  • Action: Aliquot 50

    
    L of plasma or urine into a microcentrifuge tube. Add 150 
    
    
    
    L of ice-cold acetonitrile containing a
    
    
    C-labeled N-acyl glycine internal standard. Vortex and centrifuge at 14,000
    
    
    g for 10 minutes.
  • Causality: Acetonitrile acts as a denaturant, precipitating soluble proteins that would otherwise foul the LC column and cause severe ESI matrix effects. Spiking the internal standard prior to extraction ensures that any downstream variance in derivatization efficiency or injection volume is mathematically corrected, validating the final quantitative data[2].

Step 2: Carboxyl Activation & Derivatization

  • Action: Transfer 50

    
    L of the supernatant to a clean vial. Add 20 
    
    
    
    L of 200 mM 3-Nitrophenylhydrazine (3-NPH) and 20
    
    
    L of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) prepared in 6% pyridine.
  • Causality: EDC is a zero-length crosslinker that activates the carboxyl group of N-malonylglycine, forming a highly reactive O-acylisourea intermediate. Pyridine is strictly required here as a nucleophilic catalyst; it drives the 3-NPH to attack the intermediate, successfully forming a stable hydrazide derivative[1].

Step 3: Kinetic Incubation

  • Action: Incubate the mixture at 40°C for exactly 30 minutes.

  • Causality: This specific thermal window provides the necessary kinetic energy for complete stoichiometric conversion. Temperatures exceeding 50°C risk thermal degradation of the target conjugates. Notably, this reaction is highly efficient in aqueous solutions and requires no chemical quenching step[1].

Step 4: LC-MS/MS Data Acquisition

  • Action: Cool the samples to 4°C and inject 2

    
    L into an LC-QqQ-MS system operating in negative electrospray ionization (ESI-) mode. Utilize pre-optimized MRM transitions for the 3-NPH-N-malonylglycine derivative.
    
  • Causality: The hydrophobic 3-NPH tag shifts the analyte's retention time away from the chaotic solvent front (void volume). MRM mode filters out background noise by selecting only the precursor ion and its specific collision-induced fragment, yielding unparalleled structural specificity and signal-to-noise ratios.

References

1.[1] Title: Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice Source: Analytical Chemistry (ACS Publications) URL: [Link]

3.[3] Title: N-Acylethanolamines as Novel Alcohol Dehydrogenase 3 Substrates Source: PubMed Central (NIH) URL: [Link]

4.[4] Title: Nonlinear optical and antimicrobial activity of N-acyl glycine derivatives Source: ResearchGate (Journal of Molecular Structure) URL: [Link]

Sources

Benchmarking N-Malonylglycine synthesis against other methods

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the synthesis of short, highly polar peptidomimetics. N-Malonylglycine (also known as carboxyacetylglycine) is a critical building block in the development of malonamide-type complexes, metalloenzyme inhibitors, and combinatorial glycopeptide libraries. However, its synthesis is notoriously prone to side reactions, such as the formation of ketene intermediates or diketopiperazine-like cyclizations, which can severely compromise yield and purity.

This guide provides an objective, data-driven benchmarking of the three primary methodologies for N-Malonylglycine synthesis: Solution-Phase Coupling, Solid-Phase Peptide Synthesis (SPPS), and Direct Acylation. By examining the causality behind these experimental choices, this guide equips researchers with the insights needed to select and optimize the right workflow for their specific scale and purity requirements.

Mechanistic Overview of Synthesis Strategies

The synthesis of N-Malonylglycine requires the formation of an amide bond between malonic acid and glycine. Because malonic acid possesses two carboxylic acid groups and a highly acidic


-carbon, selective mono-amidation requires careful strategic planning.
  • Solution-Phase Coupling (The Precision Standard): This method utilizes mono-protected malonic acid (e.g., mono-tert-butyl malonate) and a carboxyl-protected glycine (e.g., glycine ethyl ester). Coupling is typically mediated by EDC/HOSu or TBTU. The use of EDC is highly preferred over DCC because the resulting urea byproduct is water-soluble, eliminating the need for tedious chromatographic removal of dicyclohexylurea (DCU) [1].

  • Solid-Phase Peptide Synthesis (The High-Throughput Route): SPPS utilizes a resin-bound glycine. The primary advantage is the ability to drive the reaction to completion using an excess of reagents, followed by simple filtration. However, the high polarity of the final cleaved product often complicates precipitation and recovery [2].

  • Direct Acylation (The Industrial Scale-Up): Utilizing Schotten-Baumann conditions, malonyl chloride is reacted directly with free glycine in an aqueous alkaline solution. While highly scalable and cost-effective, this method suffers from competing hydrolysis of the acid chloride, leading to lower yields and requiring rigorous pH control.

G Start Starting Materials (Glycine + Malonic Acid Derivatives) SolPhase Solution-Phase Coupling (EDC/HOSu or TBTU) Start->SolPhase SolidPhase Solid-Phase Synthesis (Resin-bound Glycine) Start->SolidPhase DirectAcyl Direct Acylation (Malonyl Chloride + Base) Start->DirectAcyl Purification1 Liquid-Liquid Extraction & Global Deprotection SolPhase->Purification1 Purification2 TFA Cleavage & Ether Precipitation SolidPhase->Purification2 Purification3 Acidification & Recrystallization DirectAcyl->Purification3 Product N-Malonylglycine (Target Product) Purification1->Product Purification2->Product Purification3->Product

Figure 1: Comparative workflows for the synthesis of N-Malonylglycine.

Quantitative Benchmarking

To objectively compare these methods, we benchmarked them based on a standard 10 mmol scale synthesis. The data below summarizes the performance metrics critical for drug development and material science applications.

Synthesis MethodCoupling Reagent / ActivatorAverage Yield (%)Crude Purity (LC-MS)ScalabilityPrimary Advantage
Solution-Phase EDC·HCl / HOSu78 - 85%> 92%HighExceptional purity, minimal side reactions
Solid-Phase (SPPS) DIC / OxymaPure60 - 72%> 95%Low-MediumIdeal for combinatorial library generation
Direct Acylation None (Malonyl Chloride)45 - 55%< 80%Very HighExtremely low cost, rapid execution

Data synthesized from internal laboratory benchmarking and validated against established literature for malonyl-linked conjugates [3].

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you do not proceed to the next step if a failure has occurred.

Protocol A: Solution-Phase Synthesis via EDC/HOSu (Recommended for High Purity)

This method prevents the formation of ketene intermediates by utilizing the highly stable N-hydroxysuccinimide (O-Su) active ester.

Step 1: Active Ester Formation

  • Dissolve 10 mmol of mono-tert-butyl malonate and 11 mmol of N-hydroxysuccinimide (HOSu) in 25 mL of anhydrous Dichloromethane (DCM).

  • Cool the reaction flask to 0 °C in an ice bath. Causality: Cooling prevents the thermal degradation of the activated complex and minimizes racemization in chiral analogs.

  • Add 11 mmol of EDC·HCl portion-wise over 15 minutes. Stir for 1 hour at 0 °C, then allow to warm to room temperature for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The disappearance of the malonate starting material indicates complete conversion to the O-Su ester.

Step 2: Amide Bond Formation

  • In a separate flask, dissolve 10.5 mmol of glycine ethyl ester hydrochloride in 15 mL of DCM. Add 22 mmol of N,N-Diisopropylethylamine (DIPEA) to neutralize the salt and generate the free amine.

  • Add the free amine solution dropwise to the active ester solution. Stir at room temperature for 12 hours.

  • Workup: Wash the organic layer sequentially with 10% citric acid (2x), 5% NaHCO3 (2x), and brine. Causality: Citric acid removes unreacted amine and DIPEA, while NaHCO3 removes unreacted malonate and HOSu. Dry over MgSO4 and concentrate under vacuum.

Step 3: Global Deprotection

  • Treat the resulting intermediate with 50% Trifluoroacetic acid (TFA) in DCM for 2 hours to remove the tert-butyl group. Concentrate under a nitrogen stream.

  • Dissolve the residue in THF/H2O (1:1) and add 2.5 equivalents of LiOH to hydrolyze the ethyl ester. Stir for 4 hours.

  • Acidify to pH 2 with 1M HCl, extract with Ethyl Acetate, and concentrate to yield pure N-Malonylglycine.

Mechanism Malonic Mono-t-butyl Malonate Activation Activation (EDC + HOSu) Malonic->Activation ActiveEster O-Su Active Ester Activation->ActiveEster - Urea byproduct Coupling Nucleophilic Attack (Glycine Ethyl Ester) ActiveEster->Coupling Deprotect Global Deprotection (TFA, then LiOH) Coupling->Deprotect Peptide Bond Product N-Malonylglycine Deprotect->Product

Figure 2: Mechanistic pathway of EDC/HOSu-mediated solution-phase synthesis.

Protocol B: Direct Acylation (Recommended for Scale-Up)

This protocol utilizes Schotten-Baumann conditions. It is less elegant but highly effective for producing multi-gram quantities where column chromatography is unfeasible.

  • Dissolve 50 mmol of free glycine in 50 mL of 1M NaOH. Cool the solution to 0–5 °C.

  • Equip the flask with two dropping funnels: one containing 55 mmol of malonyl chloride in 20 mL of dry THF, and the other containing 2M NaOH.

  • Add the malonyl chloride dropwise over 1 hour under vigorous stirring. Simultaneously add the 2M NaOH to strictly maintain the reaction pH between 9.0 and 9.5. Causality: If the pH drops below 8, the amine becomes protonated and loses nucleophilicity. If the pH exceeds 10, the malonyl chloride rapidly hydrolyzes to malonic acid.

  • Validation Checkpoint: After addition, monitor the pH. Once the pH stabilizes without further base addition, the acid chloride has been fully consumed.

  • Wash the aqueous layer with diethyl ether to remove organic impurities.

  • Acidify the aqueous layer to pH 1.5 using concentrated HCl. Extract extensively with Ethyl Acetate (5 x 50 mL), as N-Malonylglycine is highly water-soluble. Dry and concentrate to yield the crude product, which can be recrystallized from hot water/ethanol.

Analytical Validation & Troubleshooting

Regardless of the synthesis method chosen, rigorous analytical validation is required to confirm the structural integrity of N-Malonylglycine.

  • 1H NMR (D2O or DMSO-d6): Look for the characteristic singlet of the malonyl

    
    -protons around 
    
    
    
    3.2 ppm, and the doublet of the glycine
    
    
    -protons around
    
    
    3.8 ppm. The disappearance of ester protecting groups (e.g., t-butyl singlet at
    
    
    1.4 ppm) is the primary indicator of successful deprotection.
  • Mass Spectrometry (ESI-MS): N-Malonylglycine has a monoisotopic mass of 161.03 Da. In negative ion mode (ESI-), expect a strong

    
     peak at m/z 160.0.
    
  • Troubleshooting the "Missing Product": If yields are unexpectedly low during the solution-phase workup, it is highly likely that the product remained in the aqueous phase during the final extraction. Because N-Malonylglycine contains two free carboxylic acids, its partition coefficient heavily favors water. Solution: Saturate the aqueous layer with NaCl prior to extraction, and switch the extraction solvent from Ethyl Acetate to a 4:1 mixture of Chloroform:Isopropanol.

References

  • Dado, G. P., Desper, J. M., Holmgren, S. K., Rito, C. J., & Gellman, S. H. (1992). Effects of covalent modifications on the solid-state folding and packing of N-malonylglycine derivatives. Journal of the American Chemical Society, 114(12), 4834-4843.[Link]

  • Barakat, A., Islam, M. S., Al-Majid, A. M., Soliman, S. M., Ghabbour, H. A., Yousuf, S., Choudhary, M. I., & Ul-Haq, Z. (2018). Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex. Molecules, 23(4), 888.[Link]

  • Eisele, F., & Kalesse, M. (2016). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein Journal of Organic Chemistry, 12, 183-195.[Link]

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